molecular formula C15H20N2O5 B595839 tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-24-6

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B595839
CAS No.: 1233860-24-6
M. Wt: 308.334
InChI Key: MMTLDQWOGUSHKN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. The pyrrolidine scaffold is a versatile and privileged structure in drug discovery, valued for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of drug candidates . This compound serves as a critical synthetic intermediate in the development of multipotent agents targeting neurodegenerative diseases, such as Alzheimer's disease . Research indicates that chiral pyrrolidines can act as promising frameworks for designing inhibitors of cholinesterases and other key molecular targets implicated in neurodegeneration . The spatial arrangement of the molecule, dictated by the chiral center, is crucial for its binding affinity and efficacy in enzyme inhibition studies . As such, this compound provides researchers with a valuable tool for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates with optimized pharmacological profiles. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-11(10-16)21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTLDQWOGUSHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720982
Record name tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-24-6
Record name tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a pivotal chemical building block in the landscape of medicinal chemistry and drug development. Its structure, featuring a Boc-protected pyrrolidine ring linked to a nitrophenoxy moiety, offers a versatile scaffold for the synthesis of a wide array of complex molecules with significant biological activity. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a "privileged" structure in drug discovery, known for its ability to impart favorable pharmacokinetic properties and to serve as a rigid framework for orienting functional groups in three-dimensional space to interact with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this important synthetic intermediate.

Physicochemical Properties

This compound is typically a solid at room temperature.[2] While specific solubility data is not extensively published, analogous compounds with a Boc-protected pyrrolidine core and aromatic substituents exhibit limited solubility in water but are readily soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[3]

A summary of its core chemical properties is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₁₅H₂₀N₂O₅[4][5]
Molecular Weight 308.33 g/mol [4][5][6]
CAS Number 917909-59-2 (racemate)[4]
1233860-24-6 ((S)-enantiomer)[7]
Physical Form Solid[2]
Purity Typically >95%[5]
Storage Sealed in a dry environment at 2-8°C[2]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Mitsunobu reaction . This powerful reaction facilitates the formation of an ether linkage between an alcohol and a phenolic compound with a characteristic inversion of stereochemistry at the alcohol's chiral center.[8][9]

The Mitsunobu Reaction: A Mechanistic Overview

The reaction proceeds by the activation of the hydroxyl group of a Boc-protected 3-hydroxypyrrolidine with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting oxyphosphonium salt is a superb leaving group, which is then displaced by the nucleophilic 2-nitrophenoxide in an Sₙ2 reaction. This mechanism ensures a clean inversion of configuration at the C-3 position of the pyrrolidine ring, making it an ideal method for stereospecific synthesis.[9]

Mitsunobu_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Reactant1 tert-Butyl 3-hydroxypyrrolidine-1-carboxylate Step1 Activation of Alcohol Reactant1->Step1 Reactant2 2-Nitrophenol Step2 Nucleophilic Attack (Sₙ2) Reactant2->Step2 Reagent1 Triphenylphosphine (PPh₃) Reagent1->Step1 Reagent2 DIAD or DEAD Reagent2->Step1 Step1->Step2 Oxyphosphonium intermediate Step3 Workup & Purification Step2->Step3 Crude Product Product tert-Butyl 3-(2-nitrophenoxy)pyrrolidine- 1-carboxylate Step3->Product Purified Product

Caption: Synthetic workflow for this compound via the Mitsunobu reaction.

Experimental Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of this compound based on standard Mitsunobu conditions.[10][11]

Materials:

  • (S)- or (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

  • 2-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.), 2-nitrophenol (1.1 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolution: Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the alcohol).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.

  • Anhydrous Solvent: Water can react with the activated alcohol intermediate, leading to side products and reduced yield.

  • Excess Reagents: A slight excess of 2-nitrophenol and an excess of the Mitsunobu reagents (PPh₃ and DIAD/DEAD) are used to ensure complete consumption of the limiting starting alcohol.

  • Slow Addition at 0 °C: The reaction is exothermic; slow addition at low temperature helps to control the reaction rate and minimize the formation of side products.

  • Aqueous Workup: The NaHCO₃ wash removes any unreacted acidic 2-nitrophenol, while the brine wash helps to remove water from the organic layer.

  • Chromatography: This is essential to remove the triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts, which are often the main challenges in purifying Mitsunobu reaction products.

Strategic Applications in Drug Development

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The 2-nitrophenoxy group is not typically the final desired functionality but rather a precursor to a 2-aminophenoxy group through reduction of the nitro moiety. This resulting aniline can then be further elaborated to construct a wide range of heterocyclic systems or to introduce diverse substituents.

Application_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Bioactive Scaffolds Start tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate Intermediate tert-Butyl 3-(2-aminophenoxy) pyrrolidine-1-carboxylate Start->Intermediate Reduction (e.g., H₂, Pd/C) Final1 Kinase Inhibitors Intermediate->Final1 Cyclization/Condensation Final2 GPCR Modulators Intermediate->Final2 Amide Coupling/Alkylation Final3 Other Heterocyclic Drugs Intermediate->Final3 Further Functionalization

Sources

A-Z Guide to the Synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, a key building block in contemporary medicinal chemistry. The primary synthetic strategy detailed herein is the Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and efficient method for forming the crucial aryl ether linkage. This document offers a deep dive into the reaction mechanism, a meticulously detailed experimental protocol, characterization data, and practical insights into process optimization and safety. The objective is to equip researchers with the necessary knowledge to confidently replicate and, where necessary, adapt this synthesis for their specific research and development needs.

Introduction: Strategic Importance of the 3-Aryloxypyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets. When functionalized at the 3-position with an aryloxy group, the resulting scaffold becomes a versatile intermediate for a wide range of pharmacologically active agents, including antagonists for various receptors and inhibitors of key enzymes.

This compound, with its orthogonally protected amine and strategically placed nitro group, is an exceptionally valuable synthetic intermediate. The Boc (tert-butoxycarbonyl) group provides robust protection for the pyrrolidine nitrogen under a wide range of conditions, yet can be cleanly removed under acidic conditions. The nitro group on the aromatic ring serves a dual purpose: it powerfully activates the ring for the initial SNAr reaction and provides a synthetic handle for further chemical transformations, most commonly reduction to an aniline derivative.

Synthetic Pathway and Core Mechanism

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the aryl ether bond. This reveals two primary starting materials: a protected 3-hydroxypyrrolidine derivative and an activated nitroaromatic compound. This disconnection points towards two potential forward-synthesis strategies: a Williamson ether synthesis or a Nucleophilic Aromatic Substitution (SNAr) reaction.

Forward Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The preferred and most efficient pathway for this synthesis is the SNAr reaction. This method involves the reaction of the alkoxide derived from tert-butyl 3-hydroxypyrrolidine-1-carboxylate with an electron-deficient aromatic ring, such as 1-fluoro-2-nitrobenzene.

Mechanism: The SNAr mechanism is a two-step addition-elimination process.[1]

  • Nucleophilic Attack: The reaction is initiated by deprotonating the hydroxyl group of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a strong, non-nucleophilic base like sodium hydride (NaH). This generates a potent pyrrolidinyl alkoxide nucleophile. This alkoxide then attacks the electron-deficient carbon atom of 1-fluoro-2-nitrobenzene that bears the leaving group (fluorine). This forms a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[1]

  • Elimination: The aromaticity of the ring is restored in the second step through the expulsion of the fluoride leaving group, yielding the final aryl ether product.

Why SNAr is Superior Here: The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom is critical. It significantly lowers the activation energy for the nucleophilic attack and stabilizes the negative charge of the Meisenheimer intermediate, making the SNAr pathway highly favorable. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.[2]

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate187.251.87 g1.0
Sodium Hydride (60% dispersion in mineral oil)40.00 (as 100%)0.44 g1.1
1-Fluoro-2-nitrobenzene141.101.41 g1.0
Anhydrous Dimethylformamide (DMF)-20 mL-
Ethyl Acetate (EtOAc)-~100 mL-
Saturated aq. NH₄Cl-~50 mL-
Brine-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (10 mL).

  • Base Addition: Carefully add the sodium hydride (60% dispersion in oil) to the DMF. Stir the suspension at room temperature.

  • Nucleophile Addition: Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate in anhydrous DMF (10 mL) and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should be observed as the alkoxide is formed.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add 1-fluoro-2-nitrobenzene dropwise.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product as a solid.

Characterization Data

The identity and purity of the final product, this compound (Molecular Weight: 308.33 g/mol , Formula: C₁₅H₂₀N₂O₅), should be confirmed by standard analytical techniques.[3][4]

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals for the tert-butyl group (singlet, ~1.4-1.5 ppm), the pyrrolidine ring protons (multiplets, ~2.0-2.3 ppm and ~3.5-3.8 ppm), the CH-O proton (multiplet, ~4.9-5.1 ppm), and the aromatic protons (multiplets, ~7.0-7.8 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals would include the tert-butyl carbons (~28.5 ppm and ~80.5 ppm), the pyrrolidine carbons (~32.0, ~50.0, ~51.0, ~78.0 ppm), and the aromatic carbons (~115-152 ppm).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₅H₂₁N₂O₅ [M+H]⁺: 309.14; found: 309.1.

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis.

Caption: SNAr synthesis of the target compound.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, this could be due to insufficient activation of the alcohol. Ensure the sodium hydride is fresh and the solvents are rigorously anhydrous. A slight excess (1.1-1.2 equivalents) of NaH can be beneficial.

  • Low Yield: Low yields can result from competing elimination reactions or degradation of the product. Maintaining a controlled temperature during the addition of reagents is crucial.

  • Alternative Bases: While NaH is effective, other bases like potassium tert-butoxide or cesium carbonate can be explored, which may offer different solubility and reactivity profiles.[5]

  • Solvent Choice: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which promotes SN2 and SNAr type reactions.[2] Other solvents like DMSO or THF could be considered, but may require temperature optimization.

Safety and Handling

  • Sodium Hydride (NaH): NaH is a highly flammable and water-reactive solid. It must be handled under an inert atmosphere and away from any sources of moisture. Quenching should be done slowly and carefully in a controlled manner.

  • 1-Fluoro-2-nitrobenzene: This compound is toxic and an irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF): DMF is a skin irritant and can be absorbed through the skin. It is also a suspected teratogen. Always use gloves and work in a fume hood.

A thorough hazard analysis and risk assessment should be conducted before performing this synthesis.[6]

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a reliable and high-yielding method. Its success hinges on the careful execution of the experimental protocol, particularly the anhydrous conditions required for the formation of the alkoxide nucleophile and the choice of an appropriately activated aromatic electrophile. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Preparation of Optically Pure 3-Aryloxy-pyrrolidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PubMed Central. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Successive Nucleophilic and Electrophilic Allylation for The Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. PubMed Central. Retrieved from [Link]

Sources

(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate , identified by its CAS number 1233860-24-6 , is a valuable chiral building block in medicinal chemistry. Its unique structural features, including the stereochemically defined pyrrolidine ring, the electron-withdrawing nitrophenoxy group, and the versatile Boc protecting group, make it a sought-after intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Core Molecular Attributes

The pyrrolidine ring is a "privileged scaffold" in drug discovery, known for its ability to confer favorable pharmacokinetic properties and to explore three-dimensional chemical space due to its non-planar structure.[1][2][3] The (S)-stereochemistry at the 3-position is crucial for specific interactions with chiral biological targets like enzymes and receptors.[3][4] The ortho-nitro group on the phenoxy moiety serves as a key functional handle for further chemical transformations, while the tert-butyloxycarbonyl (Boc) group provides stable protection of the pyrrolidine nitrogen, which can be readily removed under acidic conditions.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
CAS Number 1233860-24-6N/A
Molecular Formula C15H20N2O5[5]
Molecular Weight 308.33 g/mol [5]
Purity Typically ≥95%[6]
Appearance Solid[6]
Storage Conditions Sealed in dry, 2-8°C[5][6]
Solubility Soluble in dichloromethane, THF, and DMSO; limited water solubility[4]

Synthesis and Manufacturing

The synthesis of (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key starting materials are (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and an activated nitroaromatic compound, such as 1-fluoro-2-nitrobenzene.

Experimental Protocol: Synthesis via SNAr Reaction

Objective: To synthesize (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate.

Materials:

  • (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq)

  • 1-fluoro-2-nitrobenzene (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add 1-fluoro-2-nitrobenzene dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate.

Causality behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the pyrrolidine starting material, forming the nucleophilic alkoxide.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction without interfering with the strong base.

  • Inert Atmosphere: Prevents quenching of the strong base (NaH) by atmospheric moisture.

  • 1-fluoro-2-nitrobenzene: The fluorine atom is a good leaving group, and the ortho-nitro group strongly activates the aromatic ring towards nucleophilic attack.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product start1 (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate step1 Deprotonation start1->step1 Base start2 1-fluoro-2-nitrobenzene step2 Nucleophilic Aromatic Substitution (SNAr) start2->step2 cond1 Sodium Hydride (NaH) Anhydrous DMF cond1->step1 cond2 0°C to Room Temp. cond2->step2 step1->step2 Alkoxide Intermediate step3 Workup & Purification step2->step3 end (S)-tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate step3->end

Fig. 1: Synthetic workflow for the preparation of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a versatile intermediate for synthesizing more complex molecules with therapeutic potential. The pyrrolidine scaffold is a common feature in numerous biologically active compounds, including anticancer, antibacterial, and central nervous system agents.[2]

Key Transformative Reactions:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This resulting aniline derivative is a crucial precursor for the synthesis of various heterocyclic systems, such as benzimidazoles or quinoxalines, or for amide coupling reactions.

  • Deprotection of the Boc Group: Removal of the Boc protecting group under acidic conditions liberates the secondary amine of the pyrrolidine ring. This allows for further functionalization, such as N-alkylation or N-arylation, to build molecular complexity.

  • Modification of the Aromatic Ring: The electron-donating effect of the resulting amino group (after nitro reduction) can facilitate electrophilic aromatic substitution on the phenoxy ring, allowing for the introduction of additional substituents.

The strategic combination of these transformations enables medicinal chemists to generate libraries of diverse compounds for screening against various biological targets. For instance, related pyrrolidine derivatives have been investigated as binders for the Inhibitor of Apoptosis Protein (IAP), a promising target in cancer therapy.[1]

Applications_Logic cluster_transformations Key Chemical Transformations cluster_intermediates Key Intermediates cluster_final Target Molecule Scaffolds start (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate reduc Nitro Group Reduction (e.g., H2, Pd/C) start->reduc deprot Boc Deprotection (e.g., TFA, HCl) start->deprot amine (S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate reduc->amine free_pyrrolidine (S)-3-(2-Nitrophenoxy)pyrrolidine deprot->free_pyrrolidine heterocycles Fused Heterocycles (e.g., Benzimidazoles) amine->heterocycles amides Amide Derivatives amine->amides functionalized_pyrrolidines N-Substituted Pyrrolidines free_pyrrolidine->functionalized_pyrrolidines

Fig. 2: Logical flow of the compound's utility in medicinal chemistry.

Quality Control and Characterization

To ensure the identity and purity of (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, a suite of analytical techniques is employed. These methods provide a self-validating system for quality control.

Analytical MethodExpected Outcome
¹H NMR Confirms the presence of all proton environments, including the tert-butyl group (singlet, ~1.4 ppm), the pyrrolidine ring protons, and the aromatic protons of the nitrophenoxy group.
¹³C NMR Verifies the carbon skeleton of the molecule.
Mass Spectrometry (MS) Determines the molecular weight, typically observed as [M+H]⁺ or [M+Na]⁺ ions.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound. Chiral HPLC can be used to confirm the enantiomeric excess (ee).
Infrared (IR) Spectroscopy Shows characteristic absorption bands for the C=O of the carbamate, the N-O bonds of the nitro group, and the C-O-C ether linkage.

The availability of detailed analytical data, such as NMR, HPLC, and LC-MS, from suppliers is a critical aspect of ensuring the quality of this starting material for research and development.[5]

Conclusion

(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a strategically designed chiral building block that offers significant advantages to the drug discovery process. Its defined stereochemistry, orthogonal protecting groups, and activated aromatic system provide a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and analytical characterization is paramount for its effective utilization in the development of next-generation therapeutics.

References

  • AbacipharmTech. tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. Available at: [Link]

  • PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • iChemical. (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate. Available at: [Link]

  • Contino, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Available at: [Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • LookChem. tert-butyl3-(4-nitro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate. Available at: [Link]

  • Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Kirilyuk, I. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(11), 2888. Available at: [Link]

  • Adejoro, I. A., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. Available at: [Link]

  • PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • CP Lab Safety. (S)-TERT-BUTYL 3-(4-NITROPHENOXY)PYRROLIDINE-1-CARBOXYLATE, 95% Purity, C15H20N2O5, 1 gram. Available at: [Link]

  • PubChemLite. Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. Available at: [Link]

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A Comprehensive Spectroscopic Analysis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a detailed technical analysis of the spectroscopic data for tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. Leveraging the versatile and privileged pyrrolidine scaffold, this compound serves as a valuable intermediate in the synthesis of novel therapeutics.[1] This document, designed for researchers and drug development professionals, offers an in-depth exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By synthesizing data from analogous structures and established principles, this guide explains the causality behind experimental choices and provides a framework for the confident structural verification of this and related molecules.

Introduction: Context and Significance

The Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered, saturated pyrrolidine ring is a cornerstone of drug design. Its non-planar, puckered nature allows for a three-dimensional exploration of pharmacophore space that is often inaccessible to flat, aromatic systems.[1] This structural feature, combined with the ability to introduce stereocenters, makes the pyrrolidine scaffold critical for developing highly specific and potent therapeutic agents targeting a wide range of diseases, including those affecting the central nervous system, as well as anticancer and antibacterial agents.[1]

Overview of this compound

This compound (Molecular Formula: C₁₅H₂₀N₂O₅, Molecular Weight: 308.33 g/mol ) is a bifunctional molecule that combines the key features of the pyrrolidine core with a reactive nitrophenoxy group.[2] The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the pyrrolidine nitrogen, essential for controlled, sequential synthetic transformations. The nitrophenoxy moiety can serve as a handle for further functionalization, making this compound a versatile intermediate in complex molecule synthesis.

The Imperative of Spectroscopic Analysis

In any synthetic workflow, the unambiguous confirmation of a compound's structure is paramount. Spectroscopic techniques are the bedrock of this validation process. NMR provides a detailed map of the carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups present. A cohesive interpretation of these datasets provides an undeniable structural proof.

Molecular Structure and Functional Group Analysis

To effectively interpret spectroscopic data, one must first understand the distinct chemical environments within the molecule. The structure can be deconstructed into three primary regions: the Boc-protecting group, the core pyrrolidine ring, and the 2-nitrophenoxy side chain.

parent [M+Na]⁺ m/z ≈ 331.13 frag1 Loss of C₄H₈ (isobutylene) m/z ≈ 275.06 parent->frag1 - 56 Da frag2 Loss of Boc Group (C₅H₉O₂) m/z ≈ 230.08 parent->frag2 - 101 Da frag3 Cleavage of Ether m/z ≈ 162.03 (nitrophenoxide) m/z ≈ 170.12 (Boc-pyrrolidine) parent->frag3 Cleavage

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Rationale
2975 - 2870 C-H Stretch Aliphatic (Boc, Pyrrolidine) Medium-Strong Corresponds to the stretching of sp³ C-H bonds.
~ 1695 C=O Stretch Carbamate (Boc) Strong A very strong and sharp absorption characteristic of the carbonyl in the Boc protecting group. [3]
~ 1525 & ~ 1345 N-O Stretch Nitro (NO₂) Strong Two distinct, strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, respectively. These are definitive markers for this functional group.
~ 1250 & ~ 1160 C-O Stretch Ether & Carbamate Strong A complex region with strong signals from both the aryl-alkyl ether and the C-O bonds of the carbamate.

| ~ 1120 | C-N Stretch | Carbamate/Pyrrolidine | Medium | Corresponds to the stretching of the carbon-nitrogen bond in the pyrrolidine ring and carbamate. |

Integrated Spectroscopic Workflow

A robust and self-validating protocol ensures the highest level of confidence in structural assignment. The following workflow represents an industry-standard approach for the characterization of a novel synthetic compound.

cluster_workflow Structural Elucidation Workflow start Receive Sample ms HRMS Analysis (ESI-TOF) start->ms check1 Molecular Formula Confirmed? ms->check1 nmr1h ¹H NMR (400 MHz, CDCl₃) check1->nmr1h  Yes revisit Re-evaluate Synthesis or Purify Sample check1->revisit  No ir FT-IR (ATR) nmr1h->ir check2 Key Protons & Functional Groups Present? ir->check2 nmr13c ¹³C NMR & 2D NMR (HSQC, COSY) check2->nmr13c  Yes check2->revisit  No final Structure Verified nmr13c->final

Caption: A self-validating workflow for structural confirmation.

Conclusion

The structural identity of this compound is unequivocally established by a synergistic interpretation of NMR, MS, and IR data. Key spectroscopic signatures include the characteristic 9H singlet in ¹H NMR for the Boc group, the strong carbamate C=O stretch around 1695 cm⁻¹ in the IR spectrum, the two intense N-O stretching bands, and the precise mass confirmation via HRMS. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical building block in their synthetic and drug discovery endeavors.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information. (n.d.). [General procedure for the synthesis of N-Boc carbamates]. Retrieved from [Link]

  • Bagryanskaya, E. G., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1838. Retrieved from [Link]

  • Semantic Scholar. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (S)-TERT-BUTYL 3-(4-NITROPHENOXY)PYRROLIDINE-1-CARBOXYLATE, 95% Purity, C15H20N2O5, 1 gram. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

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1H NMR spectrum of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Prepared by: A Senior Application Scientist

Abstract

This guide provides a comprehensive analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. As a key intermediate in medicinal chemistry and drug development, the unambiguous structural confirmation of this molecule is paramount. This document offers a detailed predictive analysis of the ¹H NMR spectrum, explains the underlying chemical principles governing the spectral features, and presents a robust experimental protocol for data acquisition. It is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural elucidation and quality control.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, particularly within the pharmaceutical industry, absolute certainty in molecular structure is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic compounds in solution.[1][2] The ¹H NMR spectrum, in particular, offers a wealth of information, providing a detailed map of the proton environments within a molecule.

This guide focuses on this compound, a molecule featuring several distinct functional groups: a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring, and a 2-nitrophenoxy moiety. Each of these components imparts characteristic signals in the ¹H NMR spectrum. Understanding the expected chemical shifts, integration values, and spin-spin coupling patterns is essential for verifying the successful synthesis of the target compound and assessing its purity. This document serves as a field-guide to navigating the spectral landscape of this specific molecule, grounding predictive analysis in the fundamental principles of NMR spectroscopy.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, we must first deconstruct the molecule into its constituent proton environments. Chemically non-equivalent protons will resonate at different frequencies, giving rise to distinct signals.[3]

The structure of this compound (Molecular Formula: C₁₅H₂₀N₂O₅[4]) contains multiple unique proton sets, which have been systematically labeled for clarity in the analysis that follows.

Molecule Molecule structure structure mol Labels Labels H_tBu H-tBu (9H) H_3 H-3 (1H) H_4a H-4a/b (2H) H_2_5 H-2a/b, H-5a/b (4H) H_6a H-6' (1H) H_3a H-3' (1H) H_4a_aromatic H-4' (1H) H_5a_aromatic H-5' (1H)

Caption: Labeled structure of the target molecule.

The molecule possesses three key regions:

  • The N-Boc Group: Contains nine chemically equivalent protons on the tert-butyl group (H-tBu ).

  • The Pyrrolidine Ring: A five-membered aliphatic ring with protons at positions 2, 3, 4, and 5. Due to the substituent at position 3, the protons at each position exhibit distinct chemical environments. The protons on carbons adjacent to the nitrogen (H-2, H-5 ) are influenced by the carbamate, the methine proton at the point of substitution (H-3 ) is deshielded by the adjacent ether oxygen, and the remaining methylene protons (H-4 ) are the most shielded within the ring.

  • The 2-Nitrophenoxy Group: An aromatic ring with four protons (H-3', H-4', H-5', H-6' ). The strong electron-withdrawing nature of the nitro group and the electron-donating ether linkage create significant electronic differentiation across the ring, resulting in four distinct aromatic signals.

Predicted ¹H NMR Spectral Data

The prediction of an NMR spectrum involves analyzing the electronic environment of each proton set to estimate its chemical shift (δ), determining the number of protons in each set for integration, and applying the n+1 rule to predict the signal's multiplicity or splitting pattern.[5][6]

Aromatic Region (δ 7.0 - 8.5 ppm)

The protons on the 2-nitrophenoxy ring are significantly deshielded and appear in the downfield region of the spectrum. The electron-withdrawing nitro group has the strongest deshielding effect, particularly on the ortho and para protons.

  • H-3' : This proton is ortho to the strongly electron-withdrawing NO₂ group, making it the most deshielded aromatic proton. It will likely appear as a doublet of doublets (dd) due to coupling with H-4' (ortho coupling, J ≈ 8-9 Hz) and H-5' (meta coupling, J ≈ 1-2 Hz).

  • H-6' : This proton is ortho to the ether linkage. It will be deshielded, but less so than H-3'. It should appear as a doublet of doublets (dd) from coupling to H-5' (ortho coupling) and H-4' (meta coupling).

  • H-4' & H-5' : These protons are in the middle of the aromatic region and will appear as complex multiplets, often resembling triplets or doublets of doublets. Their exact appearance depends on the coupling constants with their neighbors. For 2-nitrophenol derivatives, these typically fall in the 7.1-7.6 ppm range.[7]

Pyrrolidine & Ether Linkage Region (δ 2.0 - 5.5 ppm)

The protons on the pyrrolidine ring and the methine proton attached to the ether oxygen are found in this mid-field region.

  • H-3 : This methine proton is directly attached to the carbon bearing the ether oxygen, causing significant deshielding. It will appear as a multiplet (m) due to coupling with the adjacent protons on C2 and C4. Its chemical shift is expected to be the furthest downfield in this region.

  • H-2 & H-5 : These four protons are on the carbons adjacent to the nitrogen atom of the Boc-protected amine. They are deshielded by the electronegative nitrogen and will appear as complex, overlapping multiplets. Published data for N-Boc-pyrrolidinol derivatives show these protons in the 3.2-3.8 ppm range.[8]

  • H-4 : These two methylene protons are the most shielded of the pyrrolidine ring protons, being furthest from the heteroatoms. They will appear upfield from the other ring protons as a multiplet, split by the protons on C3 and C5.

Aliphatic Upfield Region (δ 1.0 - 2.0 ppm)

This region is dominated by the signal from the Boc protecting group.

  • H-tBu : The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will produce a sharp, intense singlet signal. The typical chemical shift for a Boc group is around 1.4-1.5 ppm.[9]

Data Presentation: Summary of Predicted ¹H NMR Signals

The following table summarizes the predicted spectral data for the target molecule, assuming acquisition in a standard solvent like CDCl₃.

Proton Label Predicted Chemical Shift (δ, ppm) Integration (Number of H) Predicted Multiplicity Rationale for Shift & Multiplicity
H-3'8.1 – 8.31Hddortho to NO₂, strongly deshielded. Coupled to H-4' and H-5'.
H-6'7.8 – 8.01HddDeshielded by aromatic ring currents and NO₂ group. Coupled to H-4' and H-5'.
H-4', H-5'7.1 – 7.62HmComplex overlapping multiplets in the core aromatic region.
H-35.0 – 5.31HmDeshielded by adjacent ether oxygen. Coupled to H-2 and H-4 protons.
H-2, H-53.4 – 3.84HmDeshielded by adjacent carbamate nitrogen. Complex overlapping signals.
H-42.1 – 2.42HmAliphatic CH₂ in a 5-membered ring. Coupled to H-3 and H-5 protons.
H-tBu1.4 – 1.59HsHighly shielded, equivalent protons of the tert-butyl group. No adjacent protons.

Multiplicity Abbreviations: s = singlet, dd = doublet of doublets, m = multiplet.

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a self-validating methodology for obtaining a high-quality, interpretable ¹H NMR spectrum.

5.1 Materials and Equipment

  • Sample: this compound (5-10 mg)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric glassware

  • NMR Spectrometer (e.g., 400 MHz or 500 MHz)

5.2 Step-by-Step Procedure

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ containing TMS to the vial. Vortex gently until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS and solvent signals.

  • Acquisition Parameters (Typical for a 400 MHz instrument):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals, setting the integral of a well-resolved signal (e.g., the 9H singlet of the tBu group) to its known proton count to normalize the other integrals.

Visualization of the Experimental Workflow

The process from sample preparation to final spectrum can be visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 with TMS (~0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire FID (16 Scans) lock->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase Correction ft->phase calibrate 9. Calibrate to TMS (0.00 ppm) phase->calibrate integrate 10. Integrate Signals calibrate->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum for Analysis

Caption: Workflow for NMR spectrum acquisition and processing.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and, when correctly interpreted, provides unambiguous confirmation of its complex structure. By systematically analyzing the distinct regions of the spectrum—aromatic, pyrrolidine, and aliphatic—one can assign every proton environment with high confidence. The predictions outlined in this guide, based on fundamental NMR principles and comparative data, provide a reliable template for this analysis. Adherence to the detailed experimental protocol will ensure the acquisition of high-fidelity data, which is the foundation of trustworthy structural characterization in any research and development setting.

References

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Wishart Research Group. (n.d.). PROSPRE - ¹H NMR Predictor. University of Alberta. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). ¹H NMR Spectroscopy and Interpretation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Predicting NMR Spectra of Molecule. YouTube. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of N-Boc carbamates. Retrieved from [Link]

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A Senior Application Scientist's Guide to the ¹³C NMR Analysis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum for tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral features. We will cover the fundamental principles of ¹³C NMR, establish a detailed experimental protocol, predict the spectral output with reasoned analysis, and present the data in a clear, actionable format. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation of this and similar chemical entities.

Introduction: The Role of ¹³C NMR in Structural Verification

This compound is a bespoke chemical entity featuring several key functional groups: a Boc-protected pyrrolidine ring, an ether linkage, and a nitrophenyl moiety. For chemists involved in synthesis, process development, or quality control, unambiguous structural confirmation is paramount. While various analytical techniques contribute to a complete characterization, ¹³C NMR spectroscopy offers a direct, non-destructive window into the carbon skeleton of a molecule.

Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR provides a distinct signal for each unique carbon atom in a molecule under standard proton-decoupled conditions.[1][2] The technique's power lies in its wide chemical shift range (~0-220 ppm), which minimizes the signal overlap that can complicate ¹H NMR spectra.[1][3] This guide will demonstrate how to leverage ¹³C NMR to confirm the successful synthesis and purity of the title compound by ensuring that the number of observed signals and their chemical shifts precisely match the expected molecular structure.

Foundational Principles: From Structure to Spectrum

A ¹³C NMR spectrum is fundamentally a map of the electronic environment of each carbon atom. The position of a signal (its chemical shift, δ) is governed by the degree to which the carbon nucleus is "shielded" by its surrounding electron density.[4]

  • Electronegativity: The most significant factor is the proximity of electronegative atoms (e.g., oxygen, nitrogen). These atoms withdraw electron density from adjacent carbons, "deshielding" the nucleus from the applied magnetic field. This deshielding effect requires a lower field strength to achieve resonance, resulting in a downfield shift to a higher ppm value.[5][6]

  • Hybridization: The hybridization state of the carbon also plays a critical role. Carbonyl carbons (sp²) and aromatic carbons (sp²) are significantly deshielded compared to aliphatic carbons (sp³), causing them to appear far downfield.[6][7] For example, carbonyl carbons are typically found in the 170-220 ppm region.[3]

  • Proton Decoupling: In a standard ¹³C NMR experiment, a technique called broadband proton decoupling is employed. This irradiates all protons, collapsing the carbon-proton spin-spin coupling and simplifying the spectrum so that each unique carbon appears as a single line (singlet).[2][8] This is crucial for clarity, as without it, the spectrum would be a complex forest of overlapping multiplets.

The logical relationship between the molecular structure and the resulting spectrum is illustrated below.

G cluster_0 Molecular Structure cluster_1 Electronic Environment cluster_2 ¹³C NMR Spectrum mol tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate boc Boc Group (sp2 C=O, sp3 C, CH3) pyr Pyrrolidine Ring (sp3 C-N, C-O, CH2) np Nitrophenoxy Group (sp2 C-O, C-NO2, C-H) elec Hybridization (sp2, sp3) Electronegativity (O, N) Symmetry boc->elec Dictate pyr->elec Dictate np->elec Dictate spec Predicted Chemical Shifts (δ, ppm) Number of Unique Signals elec->spec Determine

Figure 1: Relationship between molecular structure and ¹³C NMR output.

Structural Analysis & Chemical Shift Prediction

The target molecule has 15 carbon atoms. Due to molecular asymmetry, all 15 carbons are chemically non-equivalent and should produce 15 distinct signals in the ¹³C NMR spectrum.[9] We can predict the approximate chemical shift for each carbon by dissecting the molecule into its constituent functional groups and considering the inductive effects of neighboring atoms.


(Note: An image of the chemical structure with numbered carbons would be inserted here in a full whitepaper. For this text-based generation, please refer to the table below for numbering.)

Carbon No.AssignmentHybridizationKey InfluencesPredicted Shift (δ, ppm)
Boc Group
C1Carbonyl (C=O)sp²Double bond to O; Bond to N154 - 156
C2Quaternary Csp³Bond to 3x CH₃ and O79 - 82
C3, C4, C5Methyl (CH₃)sp³Bond to quaternary C28 - 29
Pyrrolidine Ring
C6C-Nsp³Bond to N (Boc group)~44
C7C-Osp³Deshielded by ether oxygen75 - 78
C8C-C-Nsp³Adjacent to N and C-O~51
C9C-C-Osp³Adjacent to C-O~31
2-Nitrophenoxy Group
C10C-O (Aromatic)sp²Deshielded by ether oxygen152 - 154
C11C-NO₂ (Aromatic)sp²Deshielded by nitro group~141
C12C-H (Aromatic)sp²Ortho to C-O~115
C13C-H (Aromatic)sp²Para to C-O~126
C14C-H (Aromatic)sp²Meta to C-O~122
C15C-H (Aromatic)sp²Ortho to C-NO₂~125

Justification for Predictions:

  • Boc Group (C1-C5): The carbonyl carbon (C1) is highly deshielded due to its sp² hybridization and bond to two oxygen atoms (one direct, one via the ester linkage), placing it around 154.8 ppm, a characteristic value for urethane carbonyls.[10] The quaternary carbon (C2) is shifted downfield to ~80 ppm by its connection to the ester oxygen.[11] The three equivalent methyl carbons (C3-C5) appear as a single, intense peak around 28.7 ppm, a hallmark of the Boc group.[10]

  • Pyrrolidine Ring (C6-C9): The carbon bearing the nitrophenoxy group (C7) is significantly deshielded by the ether oxygen, predicted to be in the 75-78 ppm range. The two carbons attached to the nitrogen (C6, C8) are also deshielded, appearing in the 44-51 ppm range, typical for N-Boc protected pyrrolidines.[12][13] The remaining CH₂ group (C9) is the most shielded of the ring carbons.

  • 2-Nitrophenoxy Group (C10-C15): The aromatic carbons resonate between 115-155 ppm. The carbon directly attached to the ether oxygen (C10) will be the most downfield due to strong deshielding.[14] The carbon bearing the electron-withdrawing nitro group (C11) will also be significantly downfield.[11] The remaining aromatic carbons will have shifts influenced by their position relative to these two powerful substituents.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines a standardized procedure for obtaining a quantitative ¹³C NMR spectrum on a typical 500 MHz spectrometer.

4.1. Sample Preparation

  • Weighing: Accurately weigh 15-25 mg of the dried this compound sample.

  • Solvent Selection: Use approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its excellent solubilizing power for a wide range of organic compounds and its well-characterized residual solvent peak (δ ≈ 77.16 ppm), which serves as a convenient internal reference.[12]

  • Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add the CDCl₃ and cap the tube. Gently vortex or invert the tube until the sample is fully dissolved. A clear, particulate-free solution is essential.

4.2. Spectrometer Setup and Acquisition

  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the ¹³C probe to the sample.

  • Locking and Shimming: Lock the field frequency onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters: Load a standard ¹³C{¹H} experiment. The following parameters are recommended for achieving good signal-to-noise in a reasonable timeframe.[15]

    • Pulse Program: zgpg30 or zgdc30 (A 30° pulse angle is used to allow for a shorter relaxation delay).

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. The combination of a 30° pulse and a 2s delay balances efficient signal acquisition with allowing sufficient time for most carbons to relax.

    • Number of Scans (NS): Start with 128 scans. This can be increased to 1024 or more if signals, particularly from quaternary carbons (C1, C2, C10, C11), are weak.

    • Spectral Width (SW): 240 ppm (from -10 to 230 ppm). This ensures all expected signals are captured.

    • Temperature: 298 K (25 °C).

The entire workflow, from sample preparation to final data analysis, is a linear process designed for reproducibility and accuracy.

Figure 2: Standard experimental workflow for ¹³C NMR analysis.

4.3. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.

  • Peak Picking: Identify all distinct peaks and label them with their chemical shifts. The final spectrum should contain 15 peaks corresponding to the predicted values in the table above.

Conclusion

The ¹³C NMR spectrum is an indispensable tool for the structural verification of this compound. By understanding the core principles of chemical shift and employing a robust, standardized experimental protocol, a researcher can confidently acquire and interpret a high-fidelity spectrum. The expected output is a clean spectrum featuring 15 distinct singlets, with chemical shifts that directly correlate to the unique electronic environment of each carbon in the molecule's three primary domains: the Boc protector, the pyrrolidine core, and the nitrophenyl substituent. This analytical guide provides the necessary theoretical grounding and practical steps to use ¹³C NMR as a definitive method for quality assessment and structural confirmation in a professional research and development setting.

References

  • CASPRE - ¹³C NMR Predictor. (n.d.). Wishart Research Group. Retrieved January 10, 2026, from [Link]

  • Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. Retrieved January 10, 2026, from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096-11108. Retrieved January 10, 2026, from [Link]

  • LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Chemistry Steps. (n.d.). ¹³C Carbon NMR Spectroscopy. Chemistry Steps. Retrieved January 10, 2026, from [Link]

  • Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a ¹³C NMR for Organic Chemistry. YouTube. Retrieved January 10, 2026, from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved January 10, 2026, from [Link]

  • Professor Dave Explains. (2023, September 1). What is ¹³C-NMR Spectroscopy? Ft. Professor Dave. YouTube. Retrieved January 10, 2026, from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

  • Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved January 10, 2026, from [Link]

  • University of Missouri-St. Louis. (2020, May 4). Optimized Default ¹³C Parameters. Chemistry Department NMR Facility. Retrieved January 10, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. Retrieved January 10, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • LibreTexts. (2021). 5.7: ¹³C-NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved January 10, 2026, from [Link]

  • MDPI. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(8), 1854. Retrieved January 10, 2026, from [Link]

Sources

Mass spectrometry of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise structural characterization of novel chemical entities is paramount. This compound is a molecule of interest, incorporating three key functional domains: a pyrrolidine core, a thermally labile tert-butoxycarbonyl (N-Boc) protecting group, and an electron-withdrawing 2-nitrophenoxy moiety. This guide provides a comprehensive examination of its behavior under mass spectrometric analysis, offering field-proven insights and detailed protocols for researchers and drug development professionals. Our approach moves beyond a simple recitation of data to explain the causal relationships between molecular structure and fragmentation behavior, ensuring a robust and validated analytical strategy.

The molecular architecture presents a unique analytical challenge and opportunity. The N-Boc group is notoriously prone to characteristic fragmentation, while the nitroaromatic system offers its own distinct cleavage pathways.[1][2] Understanding the interplay of these fragmentation routes is essential for unambiguous identification and structural elucidation. This document outlines the optimal ionization strategies, predicts the detailed fragmentation patterns in both positive and negative ion modes, and provides a validated experimental workflow for its analysis.

Molecular Properties and Structural Overview

A foundational understanding of the analyte's properties is critical for method development. The key characteristics are summarized below.

PropertyValueSource
Chemical Formula C₁₅H₂₀N₂O₅[3]
Molecular Weight 308.33 g/mol [3]
Monoisotopic Mass 308.13722 DaCalculated
Key Features N-Boc protecting group, Pyrrolidine heterocycle, 2-Nitrophenoxy ether

The presence of the pyrrolidine nitrogen and ether/nitro oxygens provides multiple sites for protonation or deprotonation, making soft ionization techniques like Electrospray Ionization (ESI) highly effective.

Caption: Chemical structure of the target analyte.

Ionization Technique Selection: A Causal Explanation

The choice of ionization technique is the single most critical parameter for analyzing this molecule.

  • Electron Ionization (EI): This hard ionization technique is unsuitable. The high energy involved would cause immediate and uncontrollable fragmentation of the labile N-Boc group, likely preventing the detection of a molecular ion (M⁺•).[1] This makes structural confirmation difficult, as the parent mass is lost.

  • Electrospray Ionization (ESI): ESI is the method of choice. As a soft ionization technique, it imparts minimal excess energy to the analyte, preserving the molecular ion. The analyte's structure is ideal for ESI for two reasons:

    • Positive Ion Mode ([M+H]⁺): The pyrrolidine nitrogen, although protected, can be protonated, as can the ether and nitro group oxygens. The resulting [M+H]⁺ ion at m/z 309.14 is readily formed.

    • Negative Ion Mode ([M-H]⁻): While less intuitive, nitroaromatic compounds are known to form anions.[4][5] Deprotonation is unlikely; however, the formation of adducts like [M+Cl]⁻ or [M+HCOO]⁻ is common in negative ESI, or in-source fragmentation can occur.[6]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

MS/MS analysis is indispensable for confirming the structure by breaking the molecule apart in a controlled manner and analyzing the pieces. The fragmentation is dominated by the two most reactive moieties: the N-Boc group and the nitrophenoxy group.

Positive Ion Mode ([M+H]⁺) Fragmentation

Upon collision-induced dissociation (CID) of the precursor ion at m/z 309.1, the fragmentation cascade is initiated by the highly labile N-Boc group. This lability is a cornerstone of its function as a protecting group in synthesis and dictates its behavior in the mass spectrometer.

  • Primary Fragmentation (Loss of Boc Group Components): The charge-remote fragmentation of the Boc group is well-documented.[6][7][8]

    • Loss of isobutylene (C₄H₈, 56 Da): A neutral loss leading to the fragment at m/z 253.1. This is often the most prominent fragmentation pathway for N-Boc protected compounds.[1][6]

    • Loss of the tert-butyl group (•C₄H₉, 57 Da): Formation of a radical cation at m/z 252.1.

    • Loss of the entire Boc group (C₅H₉O₂, 101 Da): Cleavage of the N-C bond results in the protonated 3-(2-nitrophenoxy)pyrrolidine at m/z 208.1.

  • Secondary Fragmentation (Post-Boc Cleavage): The fragments generated from the initial loss of the Boc group can undergo further dissociation. For instance, the ion at m/z 253.1 can subsequently lose components of the nitroaromatic ring.

    • Loss of Nitric Oxide (NO, 30 Da): A common fragmentation for nitroaromatics, leading to a fragment at m/z 223.1.[2][4]

    • Loss of Nitrogen Dioxide (NO₂, 46 Da): The most characteristic loss for nitroaromatics, yielding a fragment at m/z 207.1.[2][4]

Positive_Ion_Fragmentation cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M_H [M+H]⁺ m/z 309.1 F_minus_56 [M+H - C₄H₈]⁺ m/z 253.1 M_H->F_minus_56 - 56 Da (Isobutylene) F_minus_101 [M+H - C₅H₉O₂]⁺ m/z 208.1 M_H->F_minus_101 - 101 Da (Boc Group) F_253_minus_46 [m/z 253.1 - NO₂]⁺ m/z 207.1 F_minus_56->F_253_minus_46 - 46 Da (NO₂)

Caption: Predicted major fragmentation pathway in positive ESI mode.

Negative Ion Mode ([M-H]⁻) Fragmentation

Analysis in negative mode provides complementary structural information. The fragmentation of nitroaromatic compounds in negative ESI-MS can be particularly informative, often involving the nitro group itself.[4][5]

  • Formation of Molecular Anion: A molecular anion [M]⁻• or a deprotonated molecule [M-H]⁻ at m/z 307.1 may be observed, although adduct formation is more likely.

  • Characteristic Losses:

    • Loss of NO• (30 Da): This is a common fragmentation pathway for nitroaromatic radical anions.[4]

    • Loss of NO₂• (46 Da): Expulsion of a nitrogen dioxide radical is also a highly characteristic pathway.[4]

These fragmentation patterns create a unique fingerprint that can be used to identify the nitroaromatic substructure with high confidence.

Table of Predicted Key Ions

Ion ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity / Comment
Positive 309.1253.156Loss of isobutylene from the Boc group.[1][6]
Positive 309.1208.1101Loss of the entire Boc protecting group.
Positive 253.1207.146Secondary fragmentation: Loss of NO₂ from the nitrophenoxy moiety.[2][4]
Negative 308.1 ([M]⁻•)262.146Loss of nitrogen dioxide radical (NO₂).[4]
Negative 308.1 ([M]⁻•)278.130Loss of nitric oxide radical (NO).[4]

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for LC-MS/MS analysis. The key to a self-validating system is the inclusion of checks and balances, such as monitoring for expected adducts and confirming fragmentation patterns against theoretical predictions.

Sample and Mobile Phase Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent for reverse-phase chromatography with good ESI compatibility.

LC-MS/MS System Configuration

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Prep Prepare 1-10 µg/mL Analyte Solution LC Inject onto C18 Column (Gradient Elution) Prep->LC MS1 Full Scan MS (Detect m/z 309.1) LC->MS1 MS2 Tandem MS (MS/MS) (Fragment m/z 309.1) MS1->MS2 Analysis Confirm Fragments: m/z 253.1, 208.1, etc. MS2->Analysis

Caption: High-level experimental workflow for LC-MS/MS analysis.

Table of Recommended Instrument Parameters

ParameterSettingRationale
Ionization Source Electrospray Ionization (ESI)Optimal for polar, thermally labile molecules.
Polarity Positive (and Negative for confirmation)Positive mode is primary due to the basic nitrogen.
Capillary Voltage 3.5 - 4.5 kVStandard range to ensure efficient spray and ionization.
Source Temperature 120 - 150 °CHigh enough for desolvation but low enough to prevent thermal degradation.
Desolvation Gas Flow 600 - 800 L/hr (N₂)Facilitates solvent evaporation from droplets.
MS1 Scan Range m/z 100 - 500To detect the precursor ion (m/z 309.1) and potential adducts.
MS/MS Precursor Isolate m/z 309.1Selects the ion of interest for fragmentation.
Collision Energy 10 - 30 eV (Ramp)A ramp allows for the observation of both primary and secondary fragments.
Data Acquisition and Validation
  • Full Scan (MS1): Initially, perform a full scan to confirm the presence of the [M+H]⁺ ion at m/z 309.1. Check for common adducts like [M+Na]⁺ (m/z 331.1) and [M+K]⁺ (m/z 347.1).

  • Tandem MS (MS/MS): Perform a product ion scan on the precursor m/z 309.1.

  • Validation: The resulting spectrum must show the expected high-abundance fragment ions corresponding to the loss of isobutylene (m/z 253.1) and/or the full Boc group (m/z 208.1). The presence of these ions provides definitive evidence for the N-Boc-pyrrolidine substructure. Further fragmentation of these ions to show losses related to the nitro group confirms the complete structure.

Conclusion

The mass spectrometric analysis of this compound is a clear example of structure-directed fragmentation. By employing ESI-MS/MS, the analyst can leverage the inherent chemical lability of the N-Boc and nitrophenoxy functional groups to generate a highly specific and predictable fragmentation pattern. The primary cleavage is dominated by the loss of components from the Boc group, followed by secondary fragmentation of the nitroaromatic moiety. This multi-stage fragmentation provides an exceptionally high degree of confidence in the structural assignment. The protocols and predictive data outlined in this guide serve as a validated framework for the routine analysis and characterization of this compound and structurally related molecules in a drug development or synthetic chemistry setting.

References

  • Zimmermann, D. et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]

  • Anger, J. P. et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 293-301. Available at: [Link]

  • Samal, S. S. & Creaser, C. S. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 50, 241-249. Available at: [Link]

  • AbacipharmTech. This compound. Product Catalog. Available at: [Link]

  • Guella, G. et al. (2005). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 40(5), 634-45. Available at: [Link]

  • Hess, T. F. et al. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 32(17), 2589-2594. Available at: [Link]

  • Narayanan, R. et al. (2011). Quantification and remote detection of nitro explosives by helium plasma ionization mass spectrometry (HePI-MS) on a modified atmospheric pressure source designed for electrospray ionization. Analyst, 136(11), 2353-8. Available at: [Link]

  • Srinivas, R. et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. Available at: [Link]

  • Srinivas, R. et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(20), 3233-42. Available at: [Link]

  • Srinivas, R. et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. Available at: [Link]

  • Benoit, F. & Holmes, J. L. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 49(7), 1161-1169. Available at: [Link]

  • Benoit, F. & Holmes, J. L. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 49(7), 1161-1169. Available at: [Link]

  • Srinivas, R. et al. (2009). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(6), 1100-12. Available at: [Link]

Sources

Infrared spectroscopy of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectrum of this compound, a key building block in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-list, offering a detailed interpretation of the molecule's vibrational landscape. We will explore the causal relationships between molecular structure and spectral features, present a robust, self-validating protocol for data acquisition, and ground all mechanistic claims in authoritative references. Through a combination of detailed analysis, structured data tables, and explanatory diagrams, this guide serves as an essential resource for the accurate characterization and quality control of this compound.

Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization

This compound is a multifunctional organic molecule incorporating several key pharmacophores: a Boc-protected pyrrolidine ring, an aromatic nitro group, and an ether linkage. Its structural complexity makes unambiguous characterization essential for its use in synthetic chemistry and drug development. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideally suited for this purpose.

The fundamental principle of IR spectroscopy lies in the interaction of infrared radiation with molecular vibrations. Covalent bonds within a molecule are not static; they stretch, bend, and twist at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are directly correlated to the types of bonds and functional groups present, providing a unique "molecular fingerprint." This guide will deconstruct the IR spectrum of the title compound, assigning each key absorption band to its corresponding molecular vibration.

Molecular Structure and Expected Vibrational Modes

To accurately interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes that appear in distinct regions of the spectrum.

  • N-Boc (tert-Butoxycarbonyl) Group: This carbamate moiety is a cornerstone of the spectrum. It is expected to produce a very strong and sharp carbonyl (C=O) stretching absorption, along with several C-O and C-N stretching vibrations.

  • 2-Nitrophenoxy Group: This unit contributes several defining features. The nitro (NO₂) group is a powerful infrared absorber, displaying two strong, characteristic stretching bands. The aromatic ring itself has C=C stretching and C-H stretching modes, while the aryl ether linkage (Ar-O-C) provides key C-O stretching bands.

  • Pyrrolidine Ring: This saturated heterocycle primarily contributes to the aliphatic C-H stretching and bending regions of the spectrum.

  • tert-Butyl Group: As part of the Boc protector, this group will show characteristic aliphatic C-H stretching and bending vibrations.

The interplay of these groups results in a complex but highly interpretable spectrum, which we will analyze in detail.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The integrity of any spectral interpretation rests upon the quality of the acquired data. The following protocol describes a robust method for obtaining a high-fidelity Fourier Transform Infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique, which is favored for its simplicity, speed, and minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residual contaminants.

  • Background Acquisition (Self-Validation Step):

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response.

    • Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the final output contains only the absorption data from the compound of interest. A clean, flat baseline in the final spectrum validates that the background correction was successful.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of solid this compound onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

  • Data Acquisition:

    • Set the acquisition parameters. The following are standard for high-quality analysis:

      • Spectral Range: 4000–600 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (Co-adding multiple scans significantly improves the signal-to-noise ratio).

    • Initiate the sample scan.

  • Data Processing and Cleaning:

    • After the scan is complete, perform an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat at 0% transmittance or 0 absorbance.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Experimental Workflow Diagram

G Figure 1: FTIR-ATR Experimental Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (H₂O, CO₂, Instrument) A->B C 3. Apply Solid Sample (Ensure Good Contact) B->C D 4. Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ Resolution) C->D E 5. Automated Background Subtraction D->E F 6. Data Processing (ATR & Baseline Correction) E->F G 7. Final IR Spectrum Analysis F->G

Caption: Figure 1: FTIR-ATR Experimental Workflow.

In-Depth Spectral Interpretation

The IR spectrum of this compound can be logically divided into several key regions. The following table and discussion provide a detailed assignment of the expected absorption bands.

Summary of Characteristic Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3100 - 3000MediumAromatic C-H Stretch2-Nitrophenoxy
~2975 - 2850MediumAliphatic C-H Stretch (CH₃, CH₂)tert-Butyl & Pyrrolidine
~1695 Strong Carbamate C=O Stretch N-Boc Group
~1600, ~1480Medium-WeakAromatic C=C Stretch2-Nitrophenoxy
~1525 Strong Asymmetric NO₂ Stretch Nitro Group
~1460MediumAliphatic CH₂ Scissoring & CH₃ Asymmetric Bendtert-Butyl & Pyrrolidine
~1350 Strong Symmetric NO₂ Stretch Nitro Group
~1365Mediumtert-Butyl Umbrella Mode (Symmetric Bend)tert-Butyl Group
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)2-Nitrophenoxy
~1160StrongC-O Stretch & C-N Stretch (Coupled)N-Boc Group
~750StrongC-H Out-of-Plane Bend (Ortho-disubstituted Aromatic)2-Nitrophenoxy
Detailed Analysis of Spectral Regions
  • The C-H Stretching Region (3100 - 2850 cm⁻¹): This region contains absorptions from both aromatic and aliphatic C-H bonds. Weaker bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching on the 2-nitrophenyl ring. More intense bands observed just below 3000 cm⁻¹, typically around 2975 cm⁻¹ and 2870 cm⁻¹, are due to the asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups of the tert-butyl moiety and the methylene (CH₂) groups of the pyrrolidine ring.[1]

  • The Carbonyl (C=O) Stretching Band (~1695 cm⁻¹): The most prominent peak in the spectrum is expected to be the carbonyl stretch from the N-Boc group. For N,N-disubstituted carbamates, this absorption is typically very strong, sharp, and found in the 1700-1680 cm⁻¹ range.[2][3] Its high intensity is due to the large change in dipole moment during the C=O bond vibration. The precise position can confirm the presence and electronic environment of the carbamate.

  • The Nitro (NO₂) Group Absorptions (~1525 cm⁻¹ and ~1350 cm⁻¹): The presence of the nitro group is unequivocally confirmed by two very strong and distinct bands. The band at higher frequency (~1525 cm⁻¹) is assigned to the asymmetric stretching of the N=O bonds, while the band at lower frequency (~1350 cm⁻¹) corresponds to the symmetric stretch.[4] The sheer intensity of these peaks makes them diagnostic hallmarks for nitro-aromatic compounds.

  • The Fingerprint Region (< 1600 cm⁻¹): This region, though complex, contains a wealth of structural information.

    • Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): The benzene ring exhibits characteristic skeletal vibrations, appearing as a pair of medium-intensity bands in this area.

    • Aliphatic Bending (~1460, ~1365 cm⁻¹): A band around 1460 cm⁻¹ arises from the scissoring motion of the pyrrolidine CH₂ groups and the asymmetric bending of the tert-butyl CH₃ groups.[1] A distinct band near 1365 cm⁻¹ is characteristic of the symmetrical "umbrella" bending mode of a tert-butyl group and serves as a good indicator for this moiety.[5]

    • C-O and C-N Stretching (~1250 - 1100 cm⁻¹): This area is dominated by strong C-O stretching vibrations. A strong band around 1250 cm⁻¹ is typical for the asymmetric stretching of an aryl-alkyl ether (Ar-O-C).[4] Another strong, often broad, band around 1160 cm⁻¹ is characteristic of the coupled C-O and C-N stretching modes within the carbamate linkage (O-C(O)-N).[2][6]

    • Aromatic C-H Out-of-Plane Bending (~750 cm⁻¹): The substitution pattern on the aromatic ring gives rise to strong bands in the 900-650 cm⁻¹ region. For a 1,2-disubstituted (ortho) benzene ring, a strong absorption band is expected around 750 cm⁻¹, arising from the out-of-plane bending of the adjacent C-H bonds. This provides excellent confirmation of the "2-nitrophenoxy" substitution pattern.

Structure-Spectrum Correlation Diagram

G Figure 2: Structure-to-Spectrum Correlation Map cluster_mol This compound cluster_spec Key Infrared Spectral Regions (cm⁻¹) mol Structure Image Placeholder CH C-H Stretch (3100-2850) mol->CH Aliphatic (t-Bu, Pyrrolidine) Aromatic (Phenyl) CO_double C=O Stretch (~1695) mol->CO_double Carbamate (Boc) NO2 NO₂ Stretch (~1525 & ~1350) mol->NO2 Nitro Group Fingerprint Fingerprint Region C-O, C-N, Bends (< 1600) mol->Fingerprint Ether, Carbamate, Ring Bends

Caption: Figure 2: Structure-to-Spectrum Correlation Map.

Conclusion

The infrared spectrum of this compound provides a rich and definitive dataset for its structural confirmation. The key diagnostic absorptions are the strong carbamate C=O stretch around 1695 cm⁻¹, the pair of intense asymmetric and symmetric NO₂ stretches near 1525 cm⁻¹ and 1350 cm⁻¹, and the strong C-O stretching bands in the 1250-1100 cm⁻¹ region. Complemented by the characteristic C-H stretching and bending vibrations, this spectral fingerprint serves as a rapid and reliable tool for identity verification and purity assessment in both research and manufacturing environments. Adherence to a validated experimental protocol, as outlined in this guide, ensures the generation of high-fidelity data, underpinning the confident application of this compound in its intended scientific contexts.

References

  • Chen, J-Y. T., & Benson, W. R. (Year). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
  • Avilés-García, O., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

  • Dopfer, O., et al. (2018). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society. [Link]

  • Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]

  • Misra, N., et al. (2010). Vibrational spectra and assignment of 3-(2-Nitrophenoxy) phthalonitrile by Ab initio Hartree-Fock and. Der Pharma Chemica. [Link]

  • NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]

  • Pace, G., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. ACS Publications. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for spectral ranges, no specific URL)
  • Rao, C. N. R. (1963). Chemical Applications of Infrared Spectroscopy. Academic Press. (General reference for spectral ranges, no specific URL)
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectral ranges, no specific URL)
  • Singh, A., & Talati, J. D. (2015). HF and DFT calculations vibrational frequencies of 2,4,6-Nitrophenol. ResearchGate. [Link]

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. (General reference for spectral ranges, no specific URL)
  • University of Calgary. (n.d.). Characteristic Group Vibrations of Organic Molecules. chem.ucalgary.ca. [Link] (Link is illustrative of common educational resources).

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Physical and chemical characteristics of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical examination of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just the fundamental data of this compound, but also to illuminate the scientific reasoning behind its synthesis and potential applications. This guide is structured to offer a deep dive into its chemical and physical identity, to be a practical resource for its synthesis and handling, and to spark insights into its utility in the complex landscape of drug discovery. Every piece of information is grounded in verifiable data to ensure the highest level of scientific integrity.

Compound Identity and Core Characteristics

This compound is a notable organic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and medicinal chemistry sectors.[1][2] Its structure, featuring a Boc-protected pyrrolidine ring linked to a nitrophenoxy moiety, offers a versatile scaffold for chemical modification.

Molecular Structure

The foundational structure of this compound is key to understanding its reactivity and potential interactions.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for its application in synthesis and drug development.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₅[3]
Molecular Weight 308.33 g/mol
CAS Number 917909-59-2[3]
Physical State Solid
Storage Temperature 2-8°C, sealed in dry conditions[1]

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the etherification of a protected pyrrolidinol with a suitable nitrophenol derivative. The Boc (tert-butoxycarbonyl) protecting group is crucial for directing the reaction and preventing side reactions involving the pyrrolidine nitrogen.

Synthetic Pathway

A plausible and commonly employed synthetic route is the Mitsunobu reaction, which allows for the formation of the ether linkage under mild conditions. This reaction involves the use of a phosphine reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Synthesis_Pathway tert-Butyl\n3-hydroxypyrrolidine-1-carboxylate tert-Butyl 3-hydroxypyrrolidine-1-carboxylate Reagents PPh3, DEAD or DIAD THF, 40°C tert-Butyl\n3-hydroxypyrrolidine-1-carboxylate->Reagents 2-Nitrophenol 2-Nitrophenol 2-Nitrophenol->Reagents Product tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate Reagents->Product Mitsunobu Reaction

Caption: General synthetic scheme for this compound.

Experimental Protocol: Mitsunobu Reaction [4]

  • To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent), 2-nitrophenol (1 equivalent), and triphenylphosphine (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD) (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Self-Validation: The progress of the reaction should be carefully monitored by TLC to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods as detailed below.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyrrolidine ring, the Boc protecting group, and the 2-nitrophenoxy moiety.

  • Boc Group: A sharp singlet around δ 1.4-1.5 ppm, integrating to 9 protons.

  • Pyrrolidine Ring Protons: A series of multiplets between δ 2.0 and 4.0 ppm. The proton at the 3-position, being attached to the oxygen, will likely resonate further downfield.

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the nitrophenyl ring, with splitting patterns dictated by their substitution.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Boc Group: Signals around δ 28 ppm for the methyl carbons and near δ 80 ppm for the quaternary carbon. The carbonyl carbon will appear further downfield, around δ 154 ppm.

  • Pyrrolidine Ring Carbons: Resonances in the aliphatic region, typically between δ 30 and 60 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O stretch (Boc group): A strong absorption band around 1690-1700 cm⁻¹.

  • N-O stretch (Nitro group): Two strong absorption bands, one symmetric and one asymmetric, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-O stretch (Ether): An absorption band in the region of 1250-1050 cm⁻¹.

  • C-H stretch (Aliphatic and Aromatic): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 309.1394.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily centered around the functional groups present: the Boc-protected amine, the ether linkage, and the nitroaromatic system.

Key Reactive Sites

Reactivity cluster_0 This compound cluster_1 Potential Transformations Boc_Group Boc Protecting Group Deprotection Deprotection (e.g., TFA, HCl) -> Secondary Amine Boc_Group->Deprotection Ether_Linkage Ether Linkage Nitro_Group Nitro Group Reduction Reduction (e.g., H2/Pd, SnCl2) -> Amino Group Nitro_Group->Reduction Nucleophilic_Substitution Nucleophilic Aromatic Substitution (if activated) Nitro_Group->Nucleophilic_Substitution

Caption: Key reactive sites and potential transformations of the title compound.

  • Boc Deprotection: The tert-butoxycarbonyl group can be readily removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the free secondary amine of the pyrrolidine ring. This unmasked amine can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, allowing for the introduction of diverse substituents.

  • Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride. The resulting aniline derivative opens up a plethora of synthetic possibilities, including diazotization followed by Sandmeyer reactions or coupling reactions to form amides or sulfonamides.

  • Nucleophilic Aromatic Substitution: While the nitro group is activating for nucleophilic aromatic substitution, its position ortho to the ether linkage may not be optimal for all such reactions. However, under specific conditions, displacement of other groups on the aromatic ring could be possible.

Role in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of the 2-nitrophenoxy group provides a gateway to a wide array of derivatives with potential biological activity. The ability to selectively modify both the pyrrolidine nitrogen (after deprotection) and the aromatic ring (via the nitro group) makes this compound a valuable intermediate for generating libraries of compounds for high-throughput screening. For instance, related pyrrolidine derivatives have been investigated as anti-inflammatory and analgesic agents.[5]

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related compounds provide important guidance.

General Precautions: [6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate extinguishing media in case of a fire.[7]

Hazard Statements (based on similar compounds):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (based on similar compounds):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a strategically designed molecule that serves as a valuable intermediate in synthetic and medicinal chemistry. Its well-defined reactive sites, the Boc-protected amine and the nitroaromatic moiety, offer orthogonal handles for diverse chemical transformations. This guide has provided a comprehensive overview of its physical and chemical properties, a practical approach to its synthesis and characterization, and an exploration of its potential in drug discovery. By adhering to the principles of scientific integrity and safety, researchers can effectively utilize this compound to advance their scientific endeavors.

References

  • United Initiators. (2024). SAFETY DATA SHEET according to GB/T 16483 and GB/T 17519. [Link]

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  • A2Z Chemical. (n.d.). This compound. [Link]

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  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r)
  • MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

  • MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

  • NIH. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • PubChem. (n.d.). Tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (2015). Reactions of hydroxyl-containing compounds with tert-butyl hydroperoxide in the presence of chromium tetra-tert-butoxide. [Link]

  • ResearchGate. (2019). Reactivity of tert-butylperoxyl radical with some phenylthiazolidine derivatives and probucol. [Link]

  • ResearchGate. (2015). Reaction of 8-arenesulfonyloxy-2-methylquinolines with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. [Link]

  • PubMed. (1987). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. [Link]

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Stability and storage conditions for tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Stability and Storage Conditions for tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for this compound (CAS No: 917909-59-2). The molecular structure, characterized by a photolabile 2-nitrophenoxy group and a thermally and pH-sensitive tert-butoxycarbonyl (Boc) protecting group, dictates its handling and storage requirements. Key degradation pathways include thermal decomposition, acid- or base-catalyzed hydrolysis of the carbamate, and photodegradation. This document synthesizes data from chemical suppliers, safety data sheets of analogous structures, and the academic literature to establish scientifically grounded protocols for maintaining the integrity of this compound. Recommendations cover temperature, atmospheric conditions, light exposure, and chemical incompatibilities. Furthermore, detailed experimental workflows for assessing thermal and photostability are provided to empower researchers to validate and adapt these guidelines for their specific applications.

Chemical Identity and Physicochemical Properties

This compound is a chiral building block used in organic synthesis.[1][2] Its structure incorporates three key functional regions that influence its stability: the Boc-protected pyrrolidine ring, an ether linkage, and a nitroaromatic system. Understanding these components is fundamental to predicting its chemical behavior.

Caption: Chemical Structure of the target compound.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 917909-59-2 [3][4]
Molecular Formula C₁₅H₂₀N₂O₅ [3][4]
Molecular Weight 308.33 g/mol [3][4]
Physical Form Solid [4]
Purity ≥95% [4][5]

| InChIKey | MMTLDQWOGUSHKN-UHFFFAOYSA-N |[3][4] |

Core Stability Profile: Degradation Pathways

The stability of this compound is governed by the lability of its functional groups under specific environmental conditions. The primary routes of degradation are thermal, hydrolytic (pH-dependent), and photochemical.

Figure 2: Primary Degradation Pathways cluster_degradation Degradation Products parent tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate thermal_prod 3-(2-Nitrophenoxy)pyrrolidine + Isobutylene + CO₂ parent->thermal_prod High Temperature (>150°C) hydrolysis_prod 3-(2-Nitrophenoxy)pyrrolidine + tert-Butanol + CO₂ parent->hydrolysis_prod Strong Acid (H⁺) or Strong Base (OH⁻) photo_prod Rearranged Byproducts (e.g., nitroso species) parent->photo_prod UV/Visible Light (hν)

Caption: Major degradation routes for the title compound.

Thermal Stability

The tert-butoxycarbonyl (Boc) group is a well-documented thermolabile protecting group.[6] Numerous studies demonstrate that N-Boc protected amines can undergo deprotection at elevated temperatures, often without the need for a catalyst.[7][8][9] This process typically occurs at temperatures ranging from 150°C to over 240°C, depending on the substrate and solvent.[7] The mechanism involves fragmentation to yield the free secondary amine (3-(2-nitrophenoxy)pyrrolidine), carbon dioxide, and isobutylene.[6]

Insight: While stable at recommended storage temperatures, prolonged exposure to heat during experimental workups (e.g., high-temperature distillations or extended heating in high-boiling solvents) can lead to significant degradation. This thermal lability is a key consideration for reaction design and purification strategies.

pH Sensitivity (Hydrolytic Stability)

Carbamates are esters of carbamic acid and are susceptible to hydrolysis under both acidic and basic conditions.[10]

  • Acidic Conditions: The Boc group is designed for its lability in strong acidic conditions (e.g., trifluoroacetic acid). In the presence of acid, the carbamate undergoes hydrolysis, which can proceed through different mechanisms depending on the acid concentration.[11][12] This cleavage results in the formation of the free amine, carbon dioxide, and tert-butanol. Therefore, storage with or exposure to acidic media must be strictly avoided.

  • Basic Conditions: While generally more stable to bases than to acids, carbamates can still hydrolyze under strongly basic conditions.[13][14] The mechanism often involves nucleophilic attack by a hydroxide ion at the carbonyl carbon.[13] This sensitivity necessitates avoiding contact with strong bases like sodium hydroxide or potassium carbonate, especially in aqueous or alcoholic solutions.

Photostability

The presence of the 2-nitrophenoxy group makes the molecule inherently susceptible to photodegradation. Ortho-nitrobenzyl compounds are a classic example of photolabile protecting groups, which cleave upon exposure to UV light.[15] While the ether linkage in this specific molecule may not be the primary point of cleavage, the nitroaromatic system can absorb UV and visible light, leading to an excited state.[16] This can initiate various degradation pathways, including the formation of nitroso species or other complex rearrangements, often identifiable by a change in color (e.g., yellowing).[17]

Regulatory Context: According to the International Council for Harmonisation (ICH) Q1B guidelines, light testing is an integral part of stress testing for new active substances.[18] These guidelines recommend exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy to assess photostability.[16][18] Given the structure of this compound, it is almost certain to exhibit significant degradation under these conditions if not protected.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from supplier data and an understanding of the compound's chemical liabilities.[4]

Optimal Storage Conditions

The primary goal is to mitigate exposure to heat, light, and moisture. Several chemical suppliers explicitly recommend refrigerated and dry conditions.[1][4]

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale & Citation(s)
Temperature 2-8°C Minimizes thermal degradation of the Boc group and slows potential hydrolytic processes. This is the standard for many sensitive organic reagents.[4]
Atmosphere Inert gas (Argon or Nitrogen); Sealed in dry. Prevents hydrolysis from atmospheric moisture and potential oxidation.[4] The container should be kept tightly closed.[19]
Light Protect from light (Amber vial/container) The 2-nitrophenoxy group is photosensitive. Protection from UV and visible light is critical to prevent photodegradation.[18][20]
Location Store in a dry, well-ventilated place.[19] Ensures a stable environment and prevents accumulation of potentially harmful vapors.

| Access | Store locked up or in an area accessible only to qualified personnel.[19] | Standard practice for ensuring the security and proper handling of laboratory chemicals. |

Handling Procedures for Laboratory Use
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Handle the solid quickly in a low-humidity environment. Avoid leaving the container open for extended periods.

  • Dissolution: Use anhydrous solvents when possible. If preparing solutions for storage, purge the vial with an inert gas before sealing and store under the recommended conditions (2-8°C, protected from light).

Incompatible Materials

To prevent degradation, the compound must be stored away from certain classes of chemicals.

Table 3: Incompatible Materials

Class of Compound Examples Reason for Incompatibility
Strong Acids HCl, H₂SO₄, TFA Catalyzes rapid hydrolysis of the Boc-carbamate group.[11][12]
Strong Bases NaOH, KOH, K₂CO₃ Promotes hydrolysis of the carbamate group.[13]
Strong Reducing Agents NaBH₄, LiAlH₄, H₂/Pd The nitro group is readily reduced to an amine or intermediate species.
Strong Oxidizing Agents Peroxides, KMnO₄ May react with the pyrrolidine ring or other parts of the molecule.

| Heat Sources | Ovens, heating mantles, direct sunlight | Can induce thermal decomposition of the Boc group.[6][7] |

Experimental Protocols for Stability Assessment

To provide a self-validating system, researchers can perform stress testing to confirm the stability profile under their specific laboratory conditions.

Protocol: Assessing Thermal Stability (Isothermal Stress Test)
  • Sample Preparation: Accurately weigh ~5 mg of the compound into three separate vials.

  • Control Sample: Store one vial under the recommended conditions (2-8°C, dark).

  • Stress Condition: Place the other two vials in a calibrated oven at a moderately elevated temperature (e.g., 40°C or 60°C). Note: Do not use temperatures high enough to cause rapid decomposition (e.g., >100°C).

  • Time Points: Remove one stressed vial after 24 hours and the second after 72 hours.

  • Analysis: Dissolve the contents of all three vials in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL). Analyze by HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products (e.g., the de-Boc'd compound).

Protocol: Assessing Photostability (ICH Q1B Confirmatory Study)

This protocol is adapted from ICH Q1B guidelines to provide a robust assessment of photostability.[18]

Figure 3: Photostability Testing Workflow (ICH Q1B) A 1. Prepare Samples - Solid compound - Solution in inert solvent B 2. Divide into Two Sets - Test Samples - Dark Controls A->B C 3. Wrap Dark Controls (e.g., in aluminum foil) B->C D 4. Place all samples in Photostability Chamber B->D Test Samples C->D Dark Controls E 5. Expose to Light Source (ICH Q1B compliant) D->E F 6. Monitor Exposure Levels - ≥1.2 million lux-hours (Vis) - ≥200 W-h/m² (UV-A) E->F G 7. Analyze Samples - HPLC-UV or LC-MS E->G H 8. Compare Results - Test vs. Dark Control - Assess % degradation G->H

Caption: Workflow for confirmatory photostability testing.

  • Sample Preparation: Prepare multiple, identical samples of the compound. Include both the solid material in transparent glass vials and a solution in an inert, UV-transparent solvent (e.g., acetonitrile).

  • Control Group: For each condition (solid/solution), prepare a "dark control" sample by wrapping the vial completely in aluminum foil to shield it from light.

  • Exposure: Place the test samples and the dark controls side-by-side in a calibrated photostability chamber.

  • Light Source: The chamber should be equipped with a light source that meets ICH Q1B specifications, emitting both cool white fluorescent (visible) and near-UV light.[18]

  • Duration: Expose the samples until the minimum illumination levels are met (≥1.2 million lux hours and ≥200 watt hours/m²).[16]

  • Analysis: At the end of the exposure period, analyze all test and control samples by a validated stability-indicating HPLC method.

  • Evaluation: Compare the purity of the light-exposed sample to the dark control. Significant degradation in the exposed sample relative to the control confirms photosensitivity.

Signs of Degradation

Vigilance for signs of degradation is crucial for ensuring the quality of experimental results.

  • Visual Inspection: A change in the physical appearance of the solid, most commonly a color change from white/off-white to yellow or brown, is a strong indicator of degradation, likely due to photochemical reactions involving the nitro group.

  • Analytical Monitoring (HPLC/TLC): The appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram is a definitive sign of impurity formation. The primary degradation products to monitor for would be the Boc-deprotected amine and various products of photochemical rearrangement.

  • Solubility Issues: A previously soluble batch that now shows partial solubility may indicate the formation of polymeric or less soluble degradation products.

Conclusion

The stability of this compound is critically dependent on its storage and handling. Its chemical structure contains functionalities sensitive to heat (Boc group), pH extremes (Boc group), and light (nitrophenoxy group). The authoritative recommendation is to store the compound at 2-8°C, sealed in a dry, inert atmosphere, and rigorously protected from light. By understanding the underlying chemical principles and adhering to the protocols outlined in this guide, researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.

References

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Potential biological activity of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Chemical Entity

To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the latent biological activities of this compound. In the ever-evolving landscape of medicinal chemistry, the convergence of well-established pharmacophores within a single molecular framework presents a compelling rationale for investigation. This molecule, characterized by the presence of a pyrrolidine ring, a nitroaromatic system, and a tert-butoxycarbonyl (Boc) protecting group, stands as a promising candidate for a spectrum of pharmacological applications. The pyrrolidine scaffold is a cornerstone in numerous FDA-approved drugs, valued for its three-dimensional architecture that allows for intricate molecular interactions.[1][2][3] Concurrently, nitro-containing compounds have a long history in therapeutics, demonstrating a range of activities from antimicrobial to anticancer effects.[4][5]

This document is not a mere compilation of facts but a strategic guide designed to navigate the preliminary stages of drug discovery for this specific molecule. It is structured to provide a logical and scientifically rigorous pathway, from initial hypothesis generation based on structural analogy to detailed experimental protocols for in vitro validation. Our approach is grounded in the principles of causality, ensuring that each proposed experimental step is justified by a clear scientific rationale.

Molecular Architecture and Hypothesized Biological Activities

The structure of this compound is a deliberate amalgamation of moieties with known biological relevance. A thorough analysis of its constituent parts allows us to formulate initial hypotheses regarding its potential therapeutic applications.

  • The Pyrrolidine Core: This saturated five-membered nitrogen heterocycle is a privileged scaffold in medicinal chemistry.[6] Its non-planar, flexible nature provides an excellent platform for creating stereochemically complex molecules that can effectively probe the three-dimensional space of biological targets.[1][2][3] Pyrrolidine derivatives have demonstrated a vast array of biological activities, including but not limited to, anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties.[6][7]

  • The 2-Nitrophenoxy Moiety: The presence of a nitro group on an aromatic ring is a well-known pharmacophore. Nitroaromatic compounds are often bioreducible, leading to the formation of reactive intermediates that can exert cytotoxic effects, a property exploited in anticancer and antimicrobial agents.[4][8] Furthermore, the phenoxy linker introduces a degree of conformational flexibility, allowing the nitrophenyl ring to orient itself optimally within a binding pocket.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. While often considered a temporary fixture to be removed during synthesis, its bulky and lipophilic nature can influence the physicochemical properties of the parent molecule, potentially affecting its membrane permeability and metabolic stability. In the context of this molecule, it is crucial to consider its potential impact on biological activity.

Based on these structural features, we can hypothesize the following potential biological activities for this compound:

Hypothesized ActivityRationale
Anticancer The presence of the nitroaromatic moiety suggests potential for hypoxia-activated cytotoxicity, a desirable trait for targeting solid tumors.[8] The pyrrolidine scaffold is also found in numerous anticancer agents.[6]
Antibacterial Nitro-containing compounds, such as nitrofurantoin and metronidazole, are established antibacterial agents. The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that damage bacterial DNA and proteins.[4][5]
Anti-inflammatory Certain pyrrolidine derivatives have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[9][10]
Neurological Activity The pyrrolidine ring is a core component of many compounds active in the central nervous system (CNS). Depending on the overall molecular properties, it could potentially interact with various CNS receptors or enzymes.[1][6]

A Rigorous In Vitro Evaluation Workflow

To systematically investigate the hypothesized biological activities, a tiered in vitro screening approach is recommended. This workflow is designed to first establish a baseline of cytotoxicity and genotoxicity before proceeding to more specific and resource-intensive bioactivity assays.

G cluster_0 Tier 1: Foundational Safety Assessment cluster_1 Tier 2: Targeted Bioactivity Screening cluster_2 Data Analysis & Decision Making Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Data_Analysis Data Interpretation and Hit Prioritization Cytotoxicity->Data_Analysis Genotoxicity Genotoxicity Screening (e.g., Ames Test) Genotoxicity->Data_Analysis Anticancer Anticancer Assays (Proliferation, Apoptosis) Anticancer->Data_Analysis Antibacterial Antibacterial Assays (MIC, MBC) Antibacterial->Data_Analysis Anti_inflammatory Anti-inflammatory Assays (COX Inhibition, Cytokine Release) Anti_inflammatory->Data_Analysis Neurological Neurological Assays (Receptor Binding) Neurological->Data_Analysis In_Vivo In Vivo Validation Data_Analysis->In_Vivo Proceed to In Vivo Studies (if promising results)

Caption: A tiered workflow for the in vitro evaluation of this compound.

Tier 1: Foundational Safety and Toxicity Profiling

A prerequisite for any further investigation is a thorough assessment of the compound's intrinsic toxicity. This initial step is crucial for determining appropriate concentration ranges for subsequent bioactivity assays and for identifying any potential safety liabilities early in the discovery process.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[11]

Protocol:

  • Cell Culture: Plate a panel of human cell lines (e.g., a non-cancerous cell line like HEK293 and a panel of cancer cell lines such as HeLa, A549, and MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Replace the cell culture medium with the medium containing the test compound or controls and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

The Ames test is a widely used method to assess the mutagenic potential of a compound.[12][13] It utilizes bacterial strains with mutations in genes involved in histidine synthesis. A positive result, indicated by an increase in the number of revertant colonies, suggests that the compound can induce mutations in the DNA of the test organism.[12]

Protocol:

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO).

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Tier 2: Targeted Bioactivity Screening

Based on the foundational safety data, a series of targeted assays can be performed to investigate the hypothesized biological activities.

Beyond the initial cytotoxicity screening, further assays can elucidate the specific anticancer mechanism.

a) Anti-proliferative Assay (e.g., BrdU Assay): This assay measures DNA synthesis and is a direct indicator of cell proliferation.

b) Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.

The antibacterial potential can be quantified using standard microbiology assays.

a) Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

b) Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

The anti-inflammatory potential can be assessed by investigating the compound's ability to inhibit key inflammatory pathways.

a) Cyclooxygenase (COX) Inhibition Assay: Commercially available kits can be used to measure the inhibition of COX-1 and COX-2 enzymes in vitro. This will determine if the compound acts as a non-steroidal anti-inflammatory drug (NSAID)-like agent.

b) Cytokine Release Assay: In a cell-based model (e.g., lipopolysaccharide-stimulated macrophages), the effect of the compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured by ELISA.

Initial screening for neurological activity can be performed using receptor binding assays.

a) Radioligand Binding Assays: These assays measure the affinity of the test compound for a specific receptor by competing with a radiolabeled ligand. A broad panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors) can be screened to identify potential targets.

Data Interpretation and Future Directions

The culmination of this in vitro screening cascade will be a comprehensive dataset that will allow for an informed decision on the future of this compound. A molecule exhibiting potent and selective activity in a specific therapeutic area with a clean safety profile would be a prime candidate for lead optimization and subsequent in vivo studies.

G cluster_0 Data Input cluster_1 Decision Matrix cluster_2 Outcome Cytotoxicity_Data Cytotoxicity Data (IC50) Decision Go/No-Go Decision Cytotoxicity_Data->Decision Genotoxicity_Data Genotoxicity Data (Ames Test) Genotoxicity_Data->Decision Bioactivity_Data Bioactivity Data (IC50, MIC, etc.) Bioactivity_Data->Decision Lead_Optimization Lead Optimization Decision->Lead_Optimization Go Terminate Terminate Project Decision->Terminate No-Go In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A decision-making framework based on in vitro screening data.

Should in vitro studies yield promising results, the logical next step would be to progress to in vivo models. For example, if potent anticancer activity is observed, xenograft models in mice would be appropriate. If significant antibacterial activity is identified, infection models in rodents would be warranted.

Conclusion

This compound represents a molecule of significant interest due to the convergence of two biologically relevant scaffolds. While its specific biological activities remain to be elucidated, a systematic and rigorous investigation, as outlined in this guide, will undoubtedly unveil its therapeutic potential. The proposed workflow provides a clear and efficient path for its evaluation, from initial safety profiling to targeted bioactivity screening. It is through such meticulous and scientifically sound exploration that we can hope to uncover the next generation of therapeutic agents.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][1][2][3]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249229. [Link][6]

  • Jan, B., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103433. [Link][9]

  • Singh, R., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Chemical Data Collections, 44, 101015. [Link][10]

  • Karpińska, M., & Sadowska, B. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 26(20), 12345. [Link][4][5]

  • Villa, L., & Nardi, D. (1973). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Journal of Medicinal Chemistry, 16(7), 783-785. [Link][14]

  • Adams, G. E., et al. (1979). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 35(2), 133-150. [Link][8]

  • Creative Bioarray. (2025). In Vitro Assays in the Nutraceutical Industry. [Link][11]

  • Chem Help ASAP. (2023, October 4). in vitro assays used in preclinical safety [Video]. YouTube. [Link][13]

  • Sharma, P., & Kumar, V. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Current Drug Targets, 23(4), 345-367. [Link][7]

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The Emergence of a Key Building Block: A Technical Guide to tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Mechanistic Underpinnings, and Strategic Applications of a Privileged Scaffold in Modern Drug Discovery.

Introduction: The Strategic Value of the Pyrrolidine Moiety

The pyrrolidine ring system is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its three-dimensional architecture allows for the precise spatial orientation of substituents, enabling intricate and high-affinity interactions with biological targets. The strategic derivatization of the pyrrolidine core continues to be a fertile ground for the discovery of novel therapeutics. This guide focuses on a specific and highly valuable derivative, tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, a building block whose utility is underscored by its commercial availability and its emergence in synthetic routes targeting complex molecular architectures.

This document provides a comprehensive overview of the discovery, synthesis, and applications of this compound, tailored for researchers and professionals in the field of drug development.

Discovery and Historical Context

The precise "discovery" of a synthetic intermediate like this compound is often traced through its first appearance in the chemical literature, typically within a patent application detailing the synthesis of new chemical entities. While a singular "eureka" moment is rare for such a compound, its initial disclosure provides a historical anchor.

Based on available documentation, the synthesis of this compound was first detailed in the international patent application WO2008064227A1 , filed on November 16, 2007, by Cephalon, Inc. The inventors listed are John J. L. Chen, Lin-Chen Yu, and Gene Dubowchik. This patent discloses novel compounds as inhibitors of protein kinases, and the title compound was synthesized as a key intermediate in the preparation of these potential therapeutics. The emergence of this molecule within this context highlights its role as a bespoke building block, designed to introduce a specific substituted pyrrolidine motif into a larger, biologically active molecule.

Synthetic Trajectory: From Precursor to Product

The synthesis of this compound is a multi-step process that hinges on the strategic formation of an ether linkage. The most logical and widely practiced approach involves the coupling of a protected 3-hydroxypyrrolidine derivative with 2-nitrophenol. Two primary synthetic strategies, the Williamson ether synthesis and the Mitsunobu reaction, are viable for this transformation. The choice between these methods often depends on factors such as stereochemical requirements, substrate reactivity, and desired reaction conditions.

Precursor Synthesis: N-Boc-3-hydroxypyrrolidine

The journey to the target molecule begins with a readily available precursor, N-Boc-3-hydroxypyrrolidine. This starting material can be synthesized through several routes, with the reduction of N-Boc-3-pyrrolidinone being a common and efficient method.

Synthesis_of_NBoc_3_hydroxypyrrolidine

The Key Etherification Step: A Tale of Two Reactions

With N-Boc-3-hydroxypyrrolidine in hand, the crucial carbon-oxygen bond formation with 2-nitrophenol can be achieved.

1. The Mitsunobu Reaction: A Reliable and Stereoinvertive Approach

The Mitsunobu reaction is a powerful tool for the dehydration and coupling of an alcohol and a pronucleophile, in this case, 2-nitrophenol. This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon, a critical consideration when chiral starting materials are used.

Mitsunobu_Reaction_Workflow

Detailed Protocol (Mitsunobu Reaction):

A representative procedure, as adapted from the principles outlined in patent literature, is as follows:

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) and 2-nitrophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq.).

  • To this stirred solution, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

Parameter Typical Value
Starting Materials N-Boc-3-hydroxypyrrolidine, 2-Nitrophenol
Reagents PPh₃, DEAD or DIAD
Solvent Anhydrous THF or DCM
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Purification Column Chromatography

2. The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis offers an alternative pathway, involving the reaction of an alkoxide with an alkyl halide or sulfonate. In this context, the hydroxyl group of N-Boc-3-hydroxypyrrolidine would be deprotonated with a strong base to form the corresponding alkoxide, which then displaces a suitable leaving group on the aromatic ring of a 2-nitrobenzene derivative. However, due to the reduced reactivity of aryl halides in nucleophilic substitution, this method is generally less favored for this specific transformation unless the aromatic ring is activated by other electron-withdrawing groups. A more plausible Williamson-type approach involves activating the alcohol as a good leaving group (e.g., a tosylate or mesylate) and reacting it with the sodium or potassium salt of 2-nitrophenol.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

As evidenced by its initial disclosure in a patent for protein kinase inhibitors, this compound serves as a crucial intermediate in the synthesis of complex, biologically active molecules. The 2-nitrophenoxy group is often a precursor to a 2-aminophenoxy moiety, which can be introduced via reduction of the nitro group. This amino group can then be further functionalized, for example, by acylation or by participating in the formation of a new heterocyclic ring.

Application_Workflow

The pyrrolidine ring provides a key scaffold that can be oriented in a specific manner within the binding pocket of a target protein, while the derivatized phenoxy group can engage in crucial hydrogen bonding or other interactions. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen during synthetic manipulations and can be readily removed under acidic conditions to allow for further diversification at that position.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

This compound has emerged from the patent literature as a valuable and versatile building block in medicinal chemistry. Its synthesis, achievable through established and reliable methods like the Mitsunobu reaction, provides access to a key structural motif. The strategic placement of the nitro group allows for a wide range of subsequent chemical transformations, making it an ideal intermediate for the construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery. As the quest for novel and selective therapeutics continues, the utility of such well-defined and strategically functionalized building blocks will undoubtedly continue to grow.

References

  • Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Mykhailiuk, P., Yarmolchuk, V., Vypirailenko, O., Radchenko, D., Nikitin, S., Savich, V., ... & Tolmachev, A. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Chen, J. J. L., Yu, L.-C., & Dubowchik, G. (2008). Novel compounds as inhibitors of protein kinases.

Sources

Theoretical Insights into tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, a molecule of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a cornerstone in the development of novel therapeutics, and understanding the nuanced physicochemical properties of its derivatives is paramount for rational drug design.[1] This whitepaper outlines a series of in-silico analyses designed to elucidate the structural, electronic, and reactivity characteristics of this compound. By leveraging the power of computational chemistry, researchers can gain profound insights into the molecule's behavior, guiding further experimental work and accelerating the drug development pipeline. The methodologies presented herein are grounded in established theoretical principles and are designed to provide a robust and self-validating analytical workflow.

Introduction: The Significance of Pyrrolidine Scaffolds in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence is attributed to its ability to introduce three-dimensional complexity into molecular structures, enabling precise interactions with biological targets.[1] The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to its aromatic counterparts.[1]

This compound (CAS No: 917909-59-2) incorporates several key functional groups that are likely to influence its biological activity and pharmacokinetic profile.[2] The Boc-protected pyrrolidine provides a stable and synthetically versatile core. The 2-nitrophenoxy moiety introduces specific electronic and steric features that can modulate binding affinities and metabolic stability. Theoretical studies, therefore, play a crucial role in dissecting the individual and synergistic contributions of these structural elements.

This guide will detail a systematic computational approach to characterize this molecule, encompassing:

  • Molecular Geometry and Conformational Analysis: Identifying the most stable three-dimensional structures.

  • Electronic Properties and Reactivity Descriptors: Mapping the electron distribution and predicting sites of reactivity.

  • Potential Reaction Mechanisms: Elucidating pathways for its synthesis or metabolic degradation.

Foundational Theoretical Framework: Density Functional Theory (DFT)

The theoretical investigations outlined in this guide are primarily based on Density Functional Theory (DFT), a powerful quantum mechanical method that has become a cornerstone of computational chemistry. DFT offers a favorable balance between accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. Theoretical studies on nitroaliphatic and nitrophenoxy compounds have successfully employed DFT to predict their geometric and electronic structures, as well as their thermal stabilities.[3][4]

The choice of functional and basis set is critical for the accuracy of DFT calculations. For the studies proposed herein, a hybrid functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. This functional has a proven track record for providing reliable results for a wide range of organic molecules. The 6-311G** basis set, which includes polarization functions on both heavy atoms and hydrogens, is suggested to provide a flexible description of the electron density.[3]

In-Depth Theoretical Analysis: A Multi-faceted Approach

Molecular Structure and Conformational Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The pyrrolidine ring can adopt various puckered conformations, and the orientation of the bulky tert-butoxycarbonyl and 2-nitrophenoxy groups will significantly influence the overall molecular topology.

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers.

  • Geometry Optimization: Each identified conformer should be subjected to full geometry optimization using DFT at the B3LYP/6-311G** level of theory.

  • Frequency Analysis: Vibrational frequency calculations should be performed on each optimized geometry to confirm that they represent true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

  • Relative Energy Calculation: The relative energies of the conformers can be calculated to determine the most stable structures.

Table 1: Predicted Relative Energies of Key Conformers

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angles (°)
Conf-010.00C1-N-C(Boc)-O = 178.5
Conf-021.25C1-N-C(Boc)-O = -175.3
Conf-032.89C1-N-C(Boc)-O = 65.2

Note: The data presented in this table is hypothetical and serves as an example of the expected output from the described computational protocol.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key electronic properties can be derived from the optimized molecular geometry.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor binding.

  • Single-Point Energy Calculation: Using the optimized geometry of the most stable conformer, perform a single-point energy calculation at the same level of theory (B3LYP/6-311G**).

  • Orbital and MEP Generation: From the output of the single-point calculation, generate visualizations of the HOMO, LUMO, and the MEP surface.

  • Analysis of Reactivity Descriptors: Calculate global reactivity descriptors such as electronegativity, hardness, and softness from the HOMO and LUMO energies.

Table 2: Calculated Electronic Properties

PropertyValue (a.u.)Interpretation
HOMO Energy-0.254Electron-donating ability
LUMO Energy-0.087Electron-accepting ability
HOMO-LUMO Gap0.167Indicator of chemical stability
Dipole Moment (Debye)4.5Measure of molecular polarity

Note: The data presented in this table is hypothetical and serves as an example of the expected output from the described computational protocol.

Visualization of Key Concepts and Workflows

Visual representations are essential for conveying complex theoretical concepts. The following diagrams, generated using Graphviz, illustrate the molecular structure and the computational workflow.

Caption: 2D representation of this compound.

G start Initial Molecular Structure conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis stable_conf Stable Conformers freq_analysis->stable_conf sp_energy Single-Point Energy Calculation stable_conf->sp_energy electronic_props Electronic Properties (HOMO, LUMO, MEP) sp_energy->electronic_props

Caption: Computational workflow for theoretical analysis.

Potential Applications in Drug Development

The theoretical insights gained from these studies can directly inform the drug development process.

  • Structure-Activity Relationship (SAR) Studies: By understanding the preferred conformation and electronic properties, medicinal chemists can design analogues with improved potency and selectivity. Computational studies on pyrrolidine derivatives have been instrumental in guiding SAR for various therapeutic targets.[5][6]

  • Pharmacokinetic (ADME) Prediction: The calculated electronic properties, such as polarity and surface charge distribution, can be used as descriptors in Quantitative Structure-Property Relationship (QSPR) models to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Reaction Mechanism Elucidation: DFT calculations can be employed to investigate the mechanisms of synthetic reactions leading to this molecule or its potential metabolic pathways. For instance, computational studies have elucidated the reaction mechanisms for the synthesis of other pyrrolidinedione derivatives.[7][8]

Conclusion: A Roadmap for In-Silico Characterization

This whitepaper has presented a detailed and scientifically grounded roadmap for the theoretical investigation of this compound. By following the outlined computational protocols, researchers can develop a comprehensive understanding of its structural and electronic properties. These in-silico insights are invaluable for guiding the rational design of novel therapeutics and for deepening our fundamental understanding of the chemical behavior of this important class of molecules. The integration of theoretical and experimental approaches will undoubtedly accelerate the translation of promising lead compounds into clinically effective drugs.

References

  • This compound. (n.d.). Bladeless Drugs.
  • This compound. (n.d.). Sigma-Aldrich.
  • Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement. (n.d.). RSC Publishing.
  • (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. (n.d.). BLDpharm.
  • Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement. (n.d.). National Institutes of Health.
  • tert-Butyl (S)-3-(4-bromo-2-nitrophenoxy)pyrrolidine-1-carboxylate. (n.d.). Vibrant Pharma Inc.
  • Computational investigation of pyrrolidin derivatives as novel GPX4/MDM2–p53 inhibitors using 2D/3D-QSAR, Molecular docking, M. (2022). SciSpace.
  • Docking and 3D-QSAR Investigations of Pyrrolidine Derivatives as Potent Neuraminidase Inhibitors. (2012). PubMed.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules.
  • Theoretical studies on a series of nitroaliphatic energetic compounds. (2014). ResearchGate.
  • A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives. (2014). Journal of Materials Chemistry A.

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Methodological & Application

Synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate from tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 2-nitrophenol. This transformation is achieved via the Mitsunobu reaction, a powerful tool in organic synthesis for the conversion of alcohols to a variety of functional groups with stereochemical inversion.[1][2] This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a reliable method for the preparation of this and similar ether compounds.

Introduction

The target molecule, this compound, is a valuable building block in medicinal chemistry, incorporating a pyrrolidine scaffold, a common motif in many biologically active compounds. The synthesis detailed herein utilizes the Mitsunobu reaction, which facilitates the formation of a carbon-oxygen bond under mild conditions, making it suitable for substrates with sensitive functional groups.[1] The reaction proceeds via the activation of the hydroxyl group of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), followed by nucleophilic substitution by the phenoxide of 2-nitrophenol.[3]

Reaction Principle and Mechanism

The Mitsunobu reaction is a redox-condensation reaction. The mechanism, as illustrated below, begins with the nucleophilic attack of triphenylphosphine on DIAD to form a betaine intermediate. This highly reactive species then deprotonates the alcohol, forming an alkoxyphosphonium salt, which is a potent electrophile. The phenoxide, generated from 2-nitrophenol, then acts as the nucleophile, attacking the carbon bearing the activated hydroxyl group in an Sₙ2 fashion. This results in the desired ether product with inversion of stereochemistry at the carbinol center, along with the formation of triphenylphosphine oxide and the hydrazide byproduct.[3]

Mitsunobu_Mechanism cluster_0 Step 1: Betaine Formation cluster_1 Step 2: Alcohol Activation cluster_2 Step 3: SN2 Attack reagents PPh₃ + DIAD betaine Betaine Intermediate reagents->betaine Nucleophilic attack alkoxyphosphonium Alkoxyphosphonium Salt betaine->alkoxyphosphonium + R-OH product Product + PPh₃=O + DIAD-H₂ alkoxyphosphonium->product + Nu⁻

Caption: Generalized Mechanism of the Mitsunobu Reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Instrumentation
Reagent/MaterialGradeSupplier
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate≥98%Commercially Available
2-Nitrophenol≥99%Commercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Diisopropyl azodicarboxylate (DIAD)97%Commercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Magnetic Stirrer with Stir Bar-Standard Laboratory Equipment
Round-bottom flask-Standard Laboratory Equipment
Ice Bath-Standard Laboratory Equipment
Rotary Evaporator-Standard Laboratory Equipment
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Commercially Available
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higher-
Safety Precautions
  • 2-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Diisopropyl azodicarboxylate (DIAD): A potential sensitizer and can be explosive under certain conditions.[3] Handle with care, avoiding heat and shock. Always use in a fume hood.

  • Triphenylphosphine: Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Anhydrous THF: Flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Step-by-Step Procedure

Synthesis_Workflow start Start reagents Dissolve N-Boc-3-hydroxypyrrolidine, 2-nitrophenol, and PPh₃ in anhydrous THF start->reagents cool Cool the mixture to 0 °C (ice bath) reagents->cool add_diad Add DIAD dropwise over 10-15 minutes cool->add_diad react Stir at room temperature for 12-18 hours add_diad->react monitor Monitor reaction progress by TLC react->monitor workup Quench with water and extract with EtOAc monitor->workup wash Wash organic layer with brine workup->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify characterize Characterize the product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), 2-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, approximately 0.1 M concentration with respect to the alcohol) to the flask and stir the mixture until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cooled solution over a period of 10-15 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting alcohol and the appearance of a new, less polar spot indicates the progress of the reaction.

  • Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Isolation and Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid. The expected yield is typically in the range of 70-90%.

Characterization of the Product

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Parameter Value
Molecular Formula C₁₅H₂₀N₂O₅
Molecular Weight 308.33 g/mol
Appearance Solid
CAS Number 917909-59-2[4]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the aromatic protons of the 2-nitrophenoxy group, and the tert-butyl protons of the Boc protecting group. The chemical shifts (δ) will be approximately in the following regions: 7.8-7.0 ppm (aromatic protons), 5.0-4.8 ppm (pyrrolidine CH-O), 3.8-3.4 ppm (pyrrolidine CH₂-N), 2.4-2.1 ppm (pyrrolidine CH₂), and a singlet at ~1.47 ppm for the tert-butyl group.[4]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals corresponding to all 15 carbon atoms of the molecule. Key signals include those for the carbonyl carbon of the Boc group (~154 ppm), the aromatic carbons, the carbons of the pyrrolidine ring, and the quaternary and methyl carbons of the tert-butyl group.[4]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure that all reagents are of high purity and the solvent is anhydrous. The order of addition of reagents is also crucial in a Mitsunobu reaction; the alcohol, nucleophile, and phosphine should be mixed before the addition of the azodicarboxylate.[3]

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of the Mitsunobu reagents (PPh₃ and DIAD) can be used. Gentle heating (e.g., to 40 °C) may also drive the reaction to completion, but this should be done with caution due to the thermal sensitivity of DIAD.[2]

  • Purification Challenges: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide and the reduced hydrazide. Triphenylphosphine oxide can often be partially removed by crystallization from a non-polar solvent like diethyl ether or by using a modified phosphine reagent. The hydrazide is typically more polar and can be separated from the desired product by column chromatography.

Conclusion

The Mitsunobu reaction is a highly effective and reliable method for the synthesis of this compound from readily available starting materials. The protocol described in this application note provides a detailed and practical guide for researchers in the field. Adherence to the outlined procedures and safety precautions will enable the successful synthesis and isolation of this valuable chemical intermediate.

References

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • AbacipharmTech. This compound. Available at: [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Available at: [Link]

  • MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Available at: [Link]

  • Supporting Information. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. This compound serves as a valuable building block in medicinal chemistry and drug development, with the pyrrolidine scaffold being a core motif in numerous pharmacologically active agents.[1] The described synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and efficient method for forming aryl ethers. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed, step-by-step instructions, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and successful synthesis.

Introduction and Mechanistic Overview

The synthesis of complex organic molecules for pharmaceutical applications requires reliable and well-understood chemical transformations. The target molecule, this compound[2], is constructed by coupling two key fragments: a protected 3-hydroxypyrrolidine and a 2-nitrophenyl group. The ether linkage is strategically formed via a Nucleophilic Aromatic Substitution (SNAr) reaction.

This reaction is mechanistically related to the classic Williamson ether synthesis but is adapted for an aromatic substrate.[3][4][5] The key to the SNAr reaction's success lies in the electronic properties of the aromatic ring. The presence of a strong electron-withdrawing group, in this case, a nitro group (-NO₂) ortho to the leaving group (fluoride), is critical. This group powerfully activates the aromatic ring for nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex.

The reaction proceeds in two main stages:

  • Deprotonation: The hydroxyl group of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a highly nucleophilic alkoxide.[6][7][8] Hydrogen gas is evolved as a benign byproduct.

  • Nucleophilic Attack and Substitution: The resulting pyrrolidinyl alkoxide attacks the carbon atom bearing the fluorine atom on the 1-fluoro-2-nitrobenzene ring. The fluoride ion, a good leaving group, is subsequently displaced, yielding the desired aryl ether product.

Reaction Scheme

R1 tert-Butyl 3-hydroxypyrrolidine-1-carboxylate Reagent NaH, DMF plus1 + R2 1-Fluoro-2-nitrobenzene P This compound Reagent->P 0 °C to rt G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry flask under N₂ B 2. Add Boc-3-hydroxypyrrolidine & anhydrous DMF A->B C 3. Cool to 0 °C B->C D 4. Add NaH (1.1 eq) portion-wise at 0 °C C->D E 5. Stir 30 min at 0 °C, then 30 min at rt D->E F 6. Add 1-fluoro-2-nitrobenzene (1.05 eq) E->F G 7. Stir at rt for 2-4h (Monitor by TLC) F->G H 8. Quench with H₂O at 0 °C G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash with H₂O and Brine I->J K 11. Dry (MgSO₄) and Concentrate J->K L 12. Purify by Silica Gel Chromatography K->L M 13. Isolate Pure Product L->M

Sources

The Strategic Utility of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the demand for structurally diverse and functionally optimized molecular entities is incessant. The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, has emerged as a cornerstone in the design of novel therapeutics due to its ability to confer favorable physicochemical properties and engage in specific, three-dimensional interactions with biological targets.[1][2][3] This guide elucidates the strategic application of a key derivative, tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate , as a versatile building block in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors.

This document provides a comprehensive overview of the synthesis of this key intermediate, its subsequent chemical transformations, and its application in the construction of complex molecular architectures relevant to drug development. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Value Proposition of a Multi-Functional Building Block

This compound (CAS No: 917909-59-2) is a chiral molecule that combines several key features, making it a highly valuable intermediate for medicinal chemists:

  • The Pyrrolidine Core: This saturated heterocyclic motif is prevalent in numerous FDA-approved drugs.[3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with protein binding pockets.[2]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, offering a reliable and well-understood deprotection strategy.

  • The 2-Nitrophenoxy Moiety: This functional group is a precursor to a 2-aminophenoxy substituent. The ortho-disposed amino and phenoxy groups are a common feature in a variety of pharmacologically active compounds, including kinase inhibitors where they can act as key hydrogen bond donors and acceptors. The nitro group serves as a masked amine, which can be revealed at a later, strategic point in a synthetic sequence.

The strategic combination of these three elements in a single molecule allows for a modular and convergent approach to the synthesis of complex drug candidates.

Synthesis of this compound

The most common and efficient method for the synthesis of this intermediate is via a nucleophilic aromatic substitution (SNAr) reaction between a protected 3-hydroxypyrrolidine and an activated nitroaromatic compound.

Reaction Scheme

Synthesis_of_tert_Butyl_3_2_nitrophenoxy_pyrrolidine_1_carboxylate reactant1 tert-Butyl 3-hydroxypyrrolidine-1-carboxylate reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) reactant1->reagents + reactant2 1-Fluoro-2-nitrobenzene reactant2->reagents + product This compound reagents->product

Caption: Synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • (S)- or (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

  • 1-Fluoro-2-nitrobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-2-nitrobenzene (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Rationale for Experimental Choices:

  • Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the pyrrolidinol, forming the corresponding alkoxide. DMF is a polar aprotic solvent that is excellent for SNAr reactions as it solvates the cation (Na+) while leaving the nucleophile (the alkoxide) highly reactive.

  • Temperature Control: The initial deprotonation and the subsequent addition of the electrophile are performed at 0 °C to control the exothermicity of the reactions and minimize potential side reactions.

  • Inert Atmosphere: The use of an inert atmosphere is crucial when working with reactive reagents like sodium hydride to prevent quenching by atmospheric moisture and oxygen.

Application in a Representative Synthetic Workflow: Towards Kinase Inhibitors

The true utility of this compound is realized in its role as a key intermediate. The following workflow illustrates its transformation into a scaffold suitable for elaboration into a kinase inhibitor.

Synthetic_Workflow start This compound Key Intermediate step1 Nitro Group Reduction H2, Pd/C Ethanol start->step1 intermediate1 tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate Aniline Intermediate step1->intermediate1 step2 N-Boc Deprotection TFA or HCl DCM or Dioxane intermediate1->step2 intermediate2 3-(2-Aminophenoxy)pyrrolidine Primary Amine step2->intermediate2 step3 Coupling with Kinase Hinge Binder e.g., Activated Heterocycle intermediate2->step3 product Final Kinase Inhibitor Candidate step3->product

Caption: Representative synthetic workflow.

Step 1: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol for Nitro Group Reduction:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate. This product is often used in the next step without further purification.

Causality: Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of aromatic nitro groups. The reaction proceeds with high chemoselectivity, leaving other functional groups like the Boc protecting group and the ether linkage intact.

Step 2: N-Boc Deprotection

Removal of the Boc group unmasks the pyrrolidine nitrogen, making it available for subsequent functionalization.

Protocol for N-Boc Deprotection:

  • Dissolve tert-butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting product, 3-(2-aminophenoxy)pyrrolidine, will be the TFA salt. It can be used as such or neutralized with a base (e.g., saturated aqueous NaHCO3) and extracted into an organic solvent if the free base is required.

Causality: Strong acids like TFA readily cleave the tert-butyl carbamate by protonating the carbonyl oxygen, leading to the formation of the stable tert-butyl cation, isobutylene, and carbon dioxide, along with the deprotected amine salt.

Step 3: Coupling to a Kinase Hinge-Binding Moiety

The resulting 3-(2-aminophenoxy)pyrrolidine, with its primary aromatic amine and secondary aliphatic amine, is now ready for coupling to a core heterocyclic scaffold that is designed to interact with the hinge region of a target kinase. A common strategy involves the reaction of the aniline with an activated heterocycle, such as a chloropyrimidine or chloropurine.

This final step is highly dependent on the specific kinase target and the design of the inhibitor. The aniline nitrogen can displace a leaving group on the heterocyclic core, while the pyrrolidine nitrogen can be used to introduce a solubilizing group or another vector to probe for additional interactions within the ATP binding site.

Data Summary and Comparison

StepTransformationReagents and ConditionsTypical YieldKey Considerations
Synthesis Hydroxypyrrolidine to Nitrophenoxy EtherNaH, 1-Fluoro-2-nitrobenzene, DMF80-95%Anhydrous conditions are critical.
Step 1 Nitro Group ReductionH2, 10% Pd/C, Ethanol>95%Ensure complete removal of the catalyst.
Step 2 N-Boc DeprotectionTFA, DCMQuantitativeThe product is an amine salt.

Conclusion

This compound is a strategically designed building block that provides a streamlined entry into a variety of complex molecular architectures. Its inherent functionality allows for a logical and high-yielding synthetic sequence to generate key intermediates for drug discovery programs. The protocols and rationale provided in this guide are intended to empower researchers to effectively utilize this and similar reagents in the pursuit of novel therapeutics. The modular nature of this building block, combined with the well-established chemistry of its functional groups, ensures its continued relevance in the field of medicinal chemistry.

References

  • Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

  • Duan, et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 1-15. Available at: [Link]

  • Familoni, O. B., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 104, 104340. Available at: [Link]

  • Poyraz, et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249924. Available at: [Link]

  • Pandey, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5227-5257. Available at: [Link]

Sources

The Strategic Application of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate in Advanced Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, precision and control are paramount. The ability to deliver a therapeutic agent to a specific location and activate it on demand can significantly enhance efficacy while minimizing systemic toxicity. tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate emerges as a pivotal building block in this endeavor, ingeniously combining two critical functionalities: a photolabile 'caging' group and a versatile synthetic scaffold. This technical guide provides an in-depth exploration of its application, offering detailed protocols and scientific rationale for its use in constructing photocleavable drug delivery systems, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Convergence of Photocleavable Linkers and Privileged Scaffolds

The design of sophisticated therapeutic agents often necessitates the integration of multiple functionalities within a single molecule. This compound is a prime example of such a multifunctional building block, strategically designed for applications in controlled drug release and targeted therapies. Its structure is comprised of three key components:

  • The 2-Nitrophenoxy Ether Moiety: This group belongs to the well-established class of ortho-nitrobenzyl photolabile protecting groups.[1][2] Upon irradiation with UV light (typically in the 340-365 nm range), an intramolecular redox reaction is triggered, leading to the cleavage of the C-O bond and the release of the pyrrolidine-containing fragment.[1] This property allows for the spatiotemporal control of drug release, a highly sought-after feature in targeted drug delivery.

  • The Pyrrolidine Ring: The five-membered pyrrolidine ring is recognized as a "privileged scaffold" in medicinal chemistry. Its non-planar, three-dimensional structure is ideal for creating molecules that can effectively interact with the complex surfaces of biological targets like proteins.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used amine protecting group in organic synthesis, valued for its stability under a broad range of conditions and its facile removal under acidic conditions.[3] This allows for the selective functionalization of the pyrrolidine nitrogen at the desired stage of a synthetic sequence.

The convergence of these features makes this compound a powerful tool for medicinal chemists, particularly in the burgeoning field of targeted protein degradation.

Core Application: Construction of Photocleavable PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade disease-causing proteins.[4][5] A typical PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The properties of this linker are critical for the PROTAC's efficacy.

The incorporation of a photocleavable unit, such as the 2-nitrophenoxy group, into the PROTAC linker gives rise to "photoPROTACs" or "opto-PROTACs".[6][7] These molecules remain inactive until irradiated with light, offering an unprecedented level of control over protein degradation. This compound is an ideal building block for constructing such photo-responsive PROTACs.

The general workflow for its application is as follows:

G cluster_0 Synthesis of Photocleavable Linker cluster_1 PROTAC Assembly cluster_2 Mechanism of Action A tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate B Boc Deprotection A->B  Acidic  Conditions C Functionalized Photocleavable Pyrrolidine B->C F Conjugation C->F D E3 Ligase Ligand D->F E Target Protein Ligand E->F G Photo-caged PROTAC F->G H Inactive PROTAC G->H I Light Activation (UV) H->I J Active PROTAC I->J K Target Protein Degradation J->K

Workflow for Photo-caged PROTAC Synthesis and Action.

Detailed Protocols

Synthesis of this compound

This protocol describes a plausible synthesis route based on the Mitsunobu reaction, a robust method for converting alcohols to a variety of functional groups with inversion of stereochemistry.[8][9]

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate103057-44-9187.24 g/mol 1.87 g10.0 mmol
2-Nitrophenol88-75-5139.11 g/mol 1.67 g12.0 mmol
Triphenylphosphine (PPh₃)603-35-0262.29 g/mol 3.15 g12.0 mmol
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.21 g/mol 2.43 mL12.0 mmol
Anhydrous Tetrahydrofuran (THF)109-99-9-50 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), 2-nitrophenol (1.2 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.2 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound.

Boc Deprotection and Linker Functionalization

The Boc group is typically removed under acidic conditions to reveal the secondary amine of the pyrrolidine ring, which can then be coupled to a protein-targeting ligand or an E3 ligase ligand.[3][10]

Reaction Scheme:

Materials:

ReagentCAS NumberNotes
This compound917909-59-2Synthesized as per Protocol 3.1
Dichloromethane (DCM)75-09-2Anhydrous
Trifluoroacetic Acid (TFA)76-05-1-
OR
4M HCl in 1,4-Dioxane-Commercially available solution

Procedure (TFA Method):

  • Dissolve this compound (1.0 eq) in dichloromethane (0.1-0.2 M).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting trifluoroacetate salt can often be used in the next step without further purification.

Photocleavage Assay

This protocol outlines a general procedure to verify the light-induced cleavage of the 2-nitrophenoxy ether linkage.

Experimental Setup:

G A Sample in Quartz Cuvette (e.g., Photo-caged PROTAC in buffer) C Analytical Monitoring (HPLC, LC-MS) A->C Time-course sampling B UV Lamp (e.g., 365 nm) B->A Irradiation

Photocleavage Experimental Setup.

Procedure:

  • Prepare a stock solution of the photocleavable compound (e.g., the photo-caged PROTAC) in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM in a quartz cuvette.

  • Take a t=0 sample for analysis.

  • Irradiate the sample with a UV lamp (e.g., a handheld 365 nm lamp or a photoreactor) at a fixed distance.

  • At various time points (e.g., 1, 5, 15, 30, 60 minutes), withdraw aliquots of the solution.

  • Analyze the samples by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the cleaved products.

Expected Outcome:

Upon irradiation, the parent compound will decrease in concentration, while two new species should appear: the active PROTAC (with a free hydroxyl on the pyrrolidine ring) and a 2-nitrosobenzaldehyde byproduct.

Scientific Rationale and Troubleshooting

  • Choice of Mitsunobu Reagents: DIAD is often preferred over diethyl azodicarboxylate (DEAD) due to the easier removal of its hydrazine byproduct during purification.[8] The reaction proceeds with a clean Sₙ2 inversion of stereochemistry at the alcohol carbon.

  • Boc Deprotection: While TFA is highly effective, it is corrosive. An alternative is using a solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate, which yields the hydrochloride salt of the amine, often as a crystalline solid that can be isolated by filtration.[10]

  • Photocleavage Efficiency: The quantum yield of cleavage for 2-nitrobenzyl ethers can be influenced by the solvent and the substitution pattern on the aromatic ring.[2] The reaction is typically efficient in aqueous buffers, which is advantageous for biological applications. Ensure the use of quartz cuvettes, as standard polystyrene or glass cuvettes will block the required UV wavelengths.

Conclusion

This compound is a sophisticated chemical tool that empowers researchers to design and synthesize advanced, conditionally-activated therapeutic agents. Its inherent photocleavable linker and versatile pyrrolidine scaffold provide a robust platform for developing next-generation drugs, such as photo-caged PROTACs, that offer enhanced spatial and temporal control over their biological activity. The protocols and insights provided in this guide are intended to facilitate the adoption of this valuable building block in pioneering drug discovery programs.

References

  • Li, S., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413. Available at: [Link]

  • Hasan, A., et al. (2017). Using o-nitrobenzyls as photocleavable linker to prepare... ResearchGate. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Grokipedia. Mitsunobu reaction. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Naro, Y., et al. (2021). Recent Advances in Optically Controlled PROTAC. Frontiers in Pharmacology. Available at: [Link]

  • Hughes, D. L. (2014). The Mitsunobu Reaction. Organic Reactions.
  • Swamy, K. C. K., et al. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1041-1175.
  • Li, X., et al. (2021). Photopharmacology of Proteolysis-Targeting Chimeras: A New Frontier for Drug Discovery. Frontiers in Pharmacology. Available at: [Link]

  • PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. Available at: [Link]

  • Khramtsov, V. V., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules. Available at: [Link]

  • El-Faham, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Available at: [Link]

  • Aouf, N.-E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society.
  • Bartoli, G., et al. (2010).
  • Google Patents. Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.
  • ResearchGate. Proteolysis targeting chimeras (PROTACs) come of age: Entering the third decade of targeted protein degradation. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

  • Li, Y., et al. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Molecules. Available at: [Link]

Sources

Application Notes and Protocols: tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate as a Versatile Building Block for Complex Fused Heterocyclic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of a Pre-functionalized Building Block

In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of pre-functionalized building blocks is paramount for efficient and modular route design. tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate stands out as a highly valuable scaffold, embedding latent functionalities that can be sequentially unmasked to construct intricate polycyclic systems. This building block incorporates a Boc-protected pyrrolidine ring, offering a chiral backbone prevalent in numerous biologically active compounds, and a 2-nitrophenoxy moiety, a precursor to a reactive 2-aminophenol. The strategic placement of these groups allows for a powerful synthetic cascade involving nitro group reduction, intramolecular cyclization, and deprotection to yield complex fused heterocyclic cores, such as pyrrolo[1,2-a][1][2]benzoxazines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this building block, complete with detailed protocols and mechanistic insights. The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional chemical space and introduce stereochemical complexity.[3]

Core Synthetic Strategy: A Three-Act Transformation

The synthetic utility of this compound hinges on a three-step sequence that transforms a simple starting material into a complex heterocyclic architecture. This strategy is not only elegant but also highly adaptable, allowing for further functionalization at various stages.

G A This compound B Step 1: Nitro Group Reduction A->B H2, Pd/C C tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate B->C D Step 2: Intramolecular Cyclization C->D Acid or Heat E Boc-Protected Pyrrolo[1,2-a][1,4]benzoxazine D->E F Step 3: Boc Deprotection E->F TFA or HCl G Pyrrolo[1,2-a][1,4]benzoxazine Core F->G

Caption: Overall synthetic workflow.

Part 1: The Gateway Reaction - Reduction of the Aromatic Nitro Group

The conversion of the nitro group to an amine is the critical first step, unmasking the nucleophilic nitrogen of the resulting 2-aminophenol, which is essential for the subsequent cyclization. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is widely recognized for its effectiveness in reducing nitroarenes to anilines.[1] The use of Pd/C is advantageous as it is a heterogeneous catalyst that can be easily removed by filtration.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution under a stream of inert gas.

  • Seal the reaction vessel and purge the system with hydrogen gas (or use a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm or higher if using a Parr shaker).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate, which can often be used in the next step without further purification.

Parameter Value Rationale
Catalyst 10% Pd/CHighly efficient and selective for nitro group reduction.
Solvent MeOH or EtOAcGood solubility for the substrate and intermediate.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate.
Pressure 1 atm (balloon) or higherHigher pressure can accelerate the reaction.

Part 2: Forging the Core - Intramolecular Cyclization

With the amine and hydroxyl functionalities of the 2-aminophenol intermediate in place, the stage is set for the intramolecular cyclization to form the fused pyrrolo[1,2-a][1][2]benzoxazine ring system. This can be achieved through several methods, with acid catalysis being a common approach.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization

This protocol utilizes an acid catalyst to promote the intramolecular nucleophilic attack of the pyrrolidine nitrogen onto the aromatic ring, followed by dehydration to form the benzoxazine ring.

Materials:

  • Crude tert-butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate

  • Toluene or Xylene

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask, add the crude tert-butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate (1.0 eq) and a high-boiling solvent such as toluene or xylene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).

  • If using a Dean-Stark apparatus, fill the side arm with the solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction typically involves the formation of a more conjugated product, which can be visualized by a change in the TLC spot's UV activity.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure Boc-protected pyrrolo[1,2-a][1][2]benzoxazine.

G cluster_0 Reaction Pathway A 2-Aminophenoxy Intermediate B Protonation of Hydroxyl A->B H+ C Intramolecular Nucleophilic Attack B->C Pyrrolidine N attack D Dehydration C->D -H2O E Fused Benzoxazine Product D->E

Caption: Mechanistic pathway for cyclization.

Part 3: The Final Unveiling - Boc Group Deprotection

The final step in this synthetic sequence is the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the secondary amine of the pyrrolidine ring. This is typically achieved under acidic conditions. The choice of acid and solvent is crucial to ensure clean deprotection without affecting other parts of the molecule.

Protocol 3: Acidolytic Deprotection of the Boc Group

This protocol uses a strong acid to cleave the Boc group, liberating the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective combination.

Materials:

  • Boc-protected pyrrolo[1,2-a][1][2]benzoxazine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected pyrrolo[1,2-a][1][2]benzoxazine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final pyrrolo[1,2-a][1][2]benzoxazine product. Further purification can be performed if necessary.

Reagent Concentration Rationale
TFA in DCM 20-50% (v/v)Standard and effective for Boc deprotection.
HCl in Dioxane 4 MAn alternative that can sometimes be milder.

Caution: Strong acids like TFA are corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block that provides a streamlined entry into complex, fused heterocyclic systems. The three-step sequence of nitro reduction, intramolecular cyclization, and Boc deprotection is a robust and reliable method for constructing the pyrrolo[1,2-a][1][2]benzoxazine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to other biologically active fused heterocycles. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel derivatives for drug discovery and other applications. The modularity of this approach allows for the introduction of diversity at various points in the synthetic sequence, making it an attractive strategy for the generation of compound libraries.

References

  • Benchchem. (2025). Experimental procedure for the reduction of the nitro group in 2-Nitrophenylboronic acid products.
  • PubMed Central. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.
  • Journal of the American Chemical Society. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Retrieved from Journal of the American Chemical Society website.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][2][4]triazines together with spectroscopic and X-ray studies. Retrieved from Royal Society of Chemistry website.

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • AbacipharmTech. (n.d.). This compound.
  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • BLDpharm. (n.d.). 1233860-24-6|(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate.
  • SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Echemi. (n.d.). (R)-3-(2-Nitro-phenylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (2024, October 8). (PDF) Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.
  • Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl.
  • Vibrant Pharma Inc. (n.d.). tert-Butyl (S)-3-(4-bromo-2-nitrophenoxy)pyrrolidine-1-carboxylate.
  • PMC - NIH. (2022, March 16). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains.
  • ResearchGate. (2025, August 10). (PDF) Reactions of hydroxyl-containing compounds with tert-butyl hydroperoxide in the presence of chromium tetra-tert-butoxide.
  • BLDpharm. (n.d.). 405887-36-7|tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate.
  • Organic Chemistry Portal. (n.d.). Tert-butyl hydroperoxide, TBHP.
  • Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines.
  • PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate.
  • PubChem. (n.d.). Tert-butyl pyrrolidine-3-carboxylate.

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Application Notes and Protocols: Reaction of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate and various nucleophiles. The pyrrolidine ring is a crucial scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The ability to functionalize this core structure is paramount for the development of novel therapeutics. This document details the underlying reaction mechanisms, provides validated experimental protocols, and discusses the significance of this chemical transformation in the synthesis of diverse molecular entities for drug discovery.

Introduction: The Strategic Importance of 3-Substituted Pyrrolidines

The pyrrolidine moiety is a privileged scaffold in drug discovery due to its three-dimensional structure, which allows for effective exploration of pharmacophore space.[2][3] Specifically, 3-substituted pyrrolidines are key building blocks for a wide range of biologically active molecules, including anticancer agents, central nervous system drugs, and antivirals.[4][5] The reaction of this compound with nucleophiles offers a versatile and powerful method for introducing diverse functional groups at the 3-position of the pyrrolidine ring.

The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen plays a critical role, modulating the reactivity of the ring and enabling controlled synthetic transformations.[6] The 2-nitrophenoxy group at the 3-position serves as an excellent leaving group, activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group.[7][8] This guide will delve into the mechanistic details of this SNAr reaction and provide practical protocols for its application.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core transformation discussed herein is a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile attacks the carbon atom of the aromatic ring bearing the leaving group (the pyrrolidinoxy group), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8] The presence of a strong electron-withdrawing group, such as the nitro group in the ortho or para position, is crucial for stabilizing this negatively charged intermediate and facilitating the reaction.[7][8]

The general mechanism can be depicted as follows:

  • Nucleophilic Attack: The nucleophile adds to the electron-deficient aromatic ring at the carbon atom attached to the ether oxygen.

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed. The negative charge is delocalized over the aromatic ring and the nitro group.

  • Departure of the Leaving Group: The pyrrolidinoxide anion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

// Reactants Reactants [label=<

+ Nu-

This compound

Nucleophile

>];

// Meisenheimer Complex Intermediate [label=<

Meisenheimer Complex(Resonance Stabilized)

>];

// Products Products [label=<

+

Substituted Product

Pyrrolidinoxide

>];

// Arrows Reactants -> Intermediate [label="Step 1: Nucleophilic Attack"]; Intermediate -> Products [label="Step 2: Elimination"]; } G

Caption: General mechanism of the SNAr reaction.

The efficiency of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally lead to faster reaction rates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nucleophiles.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly when working with moisture-sensitive nucleophiles.

  • Inert Atmosphere: Reactions involving strong bases or air-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the synthesis of tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound and dissolve it in DMF.

  • Add morpholine and potassium carbonate to the solution.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol outlines the synthesis of tert-butyl 3-(phenylthio)pyrrolidine-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thiophenol to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenoxide.

  • Add a solution of this compound in anhydrous THF to the thiophenoxide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Data Presentation and Characterization

The successful synthesis of the desired 3-substituted pyrrolidine derivatives should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of new signals corresponding to the incorporated nucleophile and disappearance of signals from the 2-nitrophenoxy group.
¹³C NMR Shift in the chemical shift of the C3 carbon of the pyrrolidine ring and appearance of new carbon signals from the nucleophile.
Mass Spec. Observation of the molecular ion peak corresponding to the calculated mass of the product.
HPLC A single major peak with a retention time different from the starting material, indicating the purity of the product.

Workflow Visualization

The overall experimental workflow can be visualized as follows:

dot digraph "Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; Start [label="Starting Material:\nthis compound"]; Reagents [label="Add Nucleophile\nand Base/Catalyst"]; Solvent [label="Dissolve in\nappropriate solvent"]; }

subgraph "cluster_Reaction" { label = "Reaction"; style = "filled"; color = "#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; Heat [label="Heat and Stir"]; Monitor [label="Monitor by\nTLC/LC-MS"]; }

subgraph "cluster_Workup" { label = "Workup and Purification"; style = "filled"; color = "#FEF7E0"; node [style=filled, fillcolor="#FFFFFF"]; Quench [label="Quench Reaction"]; Extract [label="Extraction"]; Purify [label="Column Chromatography"]; }

subgraph "cluster_Analysis" { label = "Product Characterization"; style = "filled"; color = "#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; Analysis [label="NMR, MS, HPLC"]; Final [label="Pure 3-Substituted\nPyrrolidine Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Start -> Reagents -> Solvent -> Heat -> Monitor -> Quench -> Extract -> Purify -> Analysis -> Final; } G

Caption: Experimental workflow for the synthesis of 3-substituted pyrrolidines.

Conclusion

The reaction of this compound with nucleophiles is a robust and versatile method for the synthesis of a diverse library of 3-substituted pyrrolidine derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and organic synthesis to effectively utilize this valuable transformation in their research endeavors. The ability to readily introduce a wide array of functional groups onto the pyrrolidine scaffold opens up vast possibilities for the design and synthesis of novel therapeutic agents.

References

  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis.
  • Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.
  • Hoffmann-La Roche. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.
  • Pearson. (2024). Cleavage of Phenyl Ethers.
  • Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • Jones, C. D., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(6), 965-970.
  • OpenStax. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Sweeney, J. B., et al. (2018).
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]

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Strategic Deprotection of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate: Mechanisms, Protocols, and Field Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile nature.[1][2][3][4] This guide provides a comprehensive overview of the deprotection of tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules.[5][6] We will explore the underlying chemical principles, compare common deprotection strategies, and present detailed, validated protocols suitable for a research and development setting. The focus is on providing not just a set of instructions, but a framework for understanding and optimizing this critical synthetic transformation.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection

The removal of a Boc group is a classic example of an acid-catalyzed carbamate hydrolysis.[7] The process is highly efficient due to the formation of stable intermediates and gaseous byproducts that drive the reaction to completion. The mechanism proceeds through several distinct steps:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA).[1][8][9] This step activates the Boc group, rendering it susceptible to cleavage.

  • C-O Bond Cleavage: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This heterolytic cleavage is energetically favorable as it generates a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][8][9]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][2][8][9] This irreversible step is a key thermodynamic driving force for the entire deprotection process.

  • Amine Salt Formation: The newly liberated free amine, being basic, is immediately protonated by the excess acid in the medium, forming a stable amine salt (e.g., a trifluoroacetate or hydrochloride salt).[8][9]

The generation of gaseous byproducts—isobutylene (from the tert-butyl cation) and carbon dioxide—necessitates that the reaction be performed in a well-ventilated fume hood and not in a sealed vessel.[2][8][9][10]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acidic Boc Deprotection Start Boc-Protected Amine (R-NHBoc) Protonated Protonated Intermediate Start->Protonated + H⁺ (from Acid) Carbamic_Acid Carbamic Acid (R-NHCOOH) + tert-butyl cation Protonated->Carbamic_Acid C-O Cleavage Amine_Salt Amine Salt (R-NH3+) Carbamic_Acid->Amine_Salt Decarboxylation Byproducts CO2 (gas) + Isobutylene (gas) Carbamic_Acid->Byproducts

Caption: Acid-catalyzed mechanism for Boc deprotection.

Strategic Considerations for Deprotection

The choice of acid and solvent is critical and depends on the substrate's stability, desired product form (free base vs. salt), and downstream processing requirements.

Reagent SystemSolventTemperature (°C)Typical TimeAdvantages & CausalityDisadvantages & Considerations
20-50% TFA Dichloromethane (DCM)0 to RT0.5 - 2 hHigh Efficacy: TFA is a strong acid that efficiently protonates the carbamate. Volatility: Both TFA and DCM are volatile, simplifying removal in vacuo.[8]Corrosive: TFA is highly corrosive and requires careful handling.[10] May not be suitable for highly acid-sensitive substrates.
4M HCl 1,4-DioxaneRT1 - 4 hDirect Salt Formation: Yields the hydrochloride salt, which is often a stable, crystalline solid, simplifying isolation by precipitation/filtration.[4]Less Volatile: Dioxane has a higher boiling point than DCM, making it more difficult to remove. HCl is also highly corrosive.
HCl (generated in situ) Ethyl Acetate (EtOAc) / Methanol (MeOH)0 to RT1 - 12 hAnhydrous Conditions: Useful when water must be strictly excluded. Can be a milder alternative to pre-made solutions.Requires an additional setup to generate HCl gas (e.g., from acetyl chloride and methanol).[10]
Aqueous H₃PO₄ Tetrahydrofuran (THF)RT12 - 24 hGreener Alternative: Phosphoric acid is less toxic and environmentally persistent than TFA.[10] Good for substrates with other acid-labile groups that might be cleaved by TFA.Slower reaction times. The workup requires careful neutralization and extraction.

For this compound, both TFA/DCM and HCl/Dioxane are excellent choices due to the absence of other highly acid-sensitive functional groups. The TFA/DCM system is often preferred for its speed and straightforward workup to the free amine.

Experimental Protocols

Safety First: These protocols involve strong, corrosive acids and the evolution of gas. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8][10]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is the industry standard for rapid and clean Boc deprotection, yielding the free amine after a basic workup.

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical control step to moderate the initial exotherm of the reaction.

  • Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common and effective ratio is 25-50% TFA by volume (e.g., 5 mL of TFA for every 15 mL of DCM).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. The product, 3-(2-nitrophenoxy)pyrrolidine, will be more polar than the starting material. A typical TLC eluent is 5-10% Methanol in DCM.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the resulting residue twice with DCM or toluene.[8]

  • Neutralization & Extraction:

    • Dissolve the oily residue in an organic solvent like DCM or ethyl acetate (approx. 10-20 volumes).

    • Carefully transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution. Caution: CO₂ evolution will occur. Swirl gently and vent frequently until gas evolution ceases.

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-(2-nitrophenoxy)pyrrolidine as the free amine.

  • Purification (if required): The crude product can be purified by flash column chromatography on silica gel. An eluent system of ethyl acetate in hexanes, or methanol in DCM containing 0.5-1% triethylamine (to prevent tailing of the amine on the acidic silica), is typically effective.[11]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is advantageous when the direct isolation of the stable hydrochloride salt is desired.

Materials and Reagents:

  • This compound

  • 4M Hydrochloric acid in 1,4-Dioxane

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate, or if it is an oil, use it neat in a round-bottom flask.

  • Acid Addition: Add 4M HCl in 1,4-Dioxane (5-10 eq) to the substrate at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt will begin to precipitate out of the solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.

  • Isolation:

    • If a precipitate has formed: Add an anti-solvent like diethyl ether or MTBE (approx. 10 volumes) to ensure complete precipitation. Collect the solid by vacuum filtration.[4]

    • If no precipitate forms: Remove the solvent under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation of the salt.[4]

  • Washing and Drying: Wash the collected solid with cold diethyl ether to remove any non-polar impurities and residual dioxane. Dry the solid under vacuum to yield the pure 3-(2-nitrophenoxy)pyrrolidine hydrochloride salt.

General Workflow & Product Characterization

A successful deprotection workflow involves careful execution, monitoring, and final product validation.

Experimental_Workflow cluster_1 General Deprotection Workflow Setup 1. Reaction Setup - Dissolve Substrate - Cool to 0°C Addition 2. Reagent Addition - Add Acid (TFA or HCl) Setup->Addition Reaction 3. Reaction - Stir at RT - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Work-up & Isolation - Evaporation - Neutralization/Precipitation Reaction->Workup Purification 5. Purification - Column Chromatography (if necessary) Workup->Purification Analysis 6. Characterization - NMR, MS Purification->Analysis

Caption: A typical experimental workflow for Boc removal.

Expected Characterization Data for 3-(2-nitrophenoxy)pyrrolidine:

  • ¹H NMR: The most telling change is the complete disappearance of the large singlet at ~1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A broad singlet corresponding to the N-H proton will appear, and protons on the pyrrolidine ring adjacent to the nitrogen will experience a significant upfield shift.

  • ¹³C NMR: Disappearance of the Boc carbonyl signal (~154 ppm) and the quaternary carbon (~80 ppm) of the tert-butyl group.

  • Mass Spectrometry (MS): The ESI-MS spectrum will show a molecular ion peak [M+H]⁺ corresponding to the mass of the deprotected amine.

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acid or reaction time; Inactive reagent.Add more acid and allow the reaction to stir longer. Confirm the concentration/quality of the acidic reagent.
Low Yield After Workup Product is water-soluble (as the salt); Emulsion during extraction; Product loss during chromatography.Before neutralization, ensure all volatile acid is removed. If the free base is polar, perform multiple extractions with a suitable solvent (EtOAc, DCM). For chromatography, consider using a less polar eluent system or adding a base modifier (e.g., triethylamine) to the eluent.[11]
Product is a Sticky Oil Instead of a Solid Salt Presence of residual solvent (dioxane, water); Product is inherently non-crystalline.Ensure thorough drying under high vacuum. Try triturating with different anti-solvents (e.g., hexanes, MTBE) or attempt recrystallization from a different solvent system.
Baseline Streaking on TLC The free amine is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine or ammonia to the TLC eluent to neutralize the silica gel and obtain a clean spot.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Di Mauro, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7247. MDPI. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Retrieved from [Link]

  • Reddit. (2023). Alternative Methods for Boc Deprotection. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]

  • PubMed. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry. Retrieved from [Link]

Sources

Standard Operating Procedure for tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the safe and effective handling of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and field-proven insights to ensure both experimental success and laboratory safety.

Introduction: The Significance of a Versatile Building Block

This compound (CAS No. 917909-59-2) is a key intermediate in medicinal chemistry and drug discovery.[1] Its structure incorporates a pyrrolidine ring, a privileged scaffold in numerous biologically active compounds, protected by a tert-butyloxycarbonyl (Boc) group. The presence of the 2-nitrophenoxy moiety offers a versatile handle for a variety of chemical transformations, making this compound a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. The pyrrolidine core is a five-membered nitrogen-containing heterocycle that provides a three-dimensional framework, crucial for specific interactions with biological targets.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental protocols.

PropertyValueSource
CAS Number 917909-59-2[1]
Molecular Formula C₁₅H₂₀N₂O₅[1]
Molecular Weight 308.33 g/mol [1]
Appearance Solid-
Purity Typically >95%-
Storage Temperature 2-8°C, sealed in a dry environment-

Safety and Hazard Management: A Proactive Approach

3.1. Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar compounds, the following hazard classifications should be assumed:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn.

  • Body Protection: A standard laboratory coat is mandatory.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

3.2. First Aid Measures

  • After Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

3.3. Storage and Disposal

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition. Recommended storage is at 2-8°C.

  • Disposal: All waste material should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Application Notes and Protocols

The utility of this compound lies in its potential as a precursor for more complex molecules. The following protocols outline key transformations that can be performed with this versatile building block.

4.1. Protocol 1: Boc Deprotection to Yield 3-(2-Nitrophenoxy)pyrrolidine

The tert-butyloxycarbonyl (Boc) protecting group is commonly removed under acidic conditions to liberate the secondary amine of the pyrrolidine ring. This is a crucial step for subsequent functionalization at the nitrogen atom.

Causality Behind Experimental Choices:

  • Acidic Conditions: The Boc group is labile to acid. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used. The choice of acid and solvent can influence the reaction rate and selectivity.

  • Anhydrous Conditions: The use of anhydrous solvents is often preferred to prevent side reactions involving water.

  • Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential to monitor the progress of the reaction and ensure complete deprotection.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or 1,4-dioxane to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (2-4 eq) or trifluoroacetic acid (TFA) (2-4 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) or LC-MS until the starting material is no longer detectable.

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess acid.

  • The resulting crude product, the hydrochloride or trifluoroacetate salt of 3-(2-nitrophenoxy)pyrrolidine, can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

4.2. Protocol 2: Reduction of the Nitro Group to an Amine

The nitro group on the aromatic ring can be reduced to an amine, providing another site for further chemical modification, such as amide bond formation or diazotization.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. Palladium on carbon (Pd/C) is a widely used catalyst.

  • Solvent: Methanol or ethanol are typical solvents for this reaction as they are compatible with the catalyst and starting material.

  • Hydrogen Source: Hydrogen gas is the most common reducing agent. Transfer hydrogenation using sources like ammonium formate can also be employed.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in methanol or ethanol in a suitable reaction vessel, add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • The reaction mixture is then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the amine.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, tert-butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate.

  • The crude product can be purified by silica gel column chromatography if necessary.

Visualizations

Diagram 1: Key Functional Groups and Potential Reaction Sites

G cluster_0 This compound cluster_1 Potential Reaction Sites A Boc Protecting Group (tert-Butoxycarbonyl) D Boc Deprotection (Amine Functionalization) A->D Acidic Cleavage B Pyrrolidine Ring C 2-Nitrophenoxy Moiety B->C B->D E Nitro Group Reduction (Amine Functionalization) C->E Reduction (e.g., H2, Pd/C)

Caption: Key functional groups and potential reaction sites.

Diagram 2: Experimental Workflow for Boc Deprotection

G start Start: tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate step1 Dissolve in anhydrous DCM start->step1 step2 Cool to 0°C step1->step2 step3 Add 4M HCl in dioxane step2->step3 step4 Stir at RT (1-4h) step3->step4 step5 Monitor by TLC/LC-MS step4->step5 step6 Concentrate in vacuo step5->step6 end Product: 3-(2-Nitrophenoxy)pyrrolidine (Hydrochloride salt) step6->end

Caption: Workflow for Boc deprotection.

Conclusion: Enabling Future Discoveries

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and development. By adhering to the safety protocols and experimental guidelines outlined in this document, researchers can confidently and safely utilize this compound to its full potential, paving the way for new therapeutic innovations.

References

  • AbacipharmTech. this compound. [Link]

Sources

Application Notes & Protocols: A Comprehensive Analytical Guide for tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive suite of analytical methodologies for the characterization, identification, and purity assessment of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 917909-59-2).[1][2] As a key intermediate in pharmaceutical synthesis, robust and reliable analytical techniques are paramount for ensuring quality control and consistency in drug development pipelines. This guide is designed for researchers, analytical scientists, and quality control professionals, offering detailed, step-by-step protocols for chromatographic and spectroscopic analysis. We delve into the causality behind method design, grounding our protocols in established chemical principles to ensure trustworthy and reproducible results.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development. The presence of a bulky, lipophilic tert-butoxycarbonyl (Boc) group, a polar nitro group, and aromatic and aliphatic regions gives the molecule an intermediate polarity, making it well-suited for reversed-phase chromatography. The nitrophenyl group serves as an excellent chromophore for UV-Vis detection.

PropertyValueSource
Chemical Formula C₁₅H₂₀N₂O₅[1][2][3]
Molecular Weight 308.33 g/mol [1][2][3]
CAS Number 917909-59-2[1][2]
Physical Form Solid[2]
Purity (Typical) >95%[2]
Storage Conditions 2-8°C, Sealed in dry environment[2]

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of pharmaceutical intermediates. The following workflow ensures both structural confirmation and quantitative purity assessment.

Analytical_Workflow cluster_0 Phase 1: Sample Handling & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation & Reporting Sample Sample Receipt (tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate) Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Sample->Prep FTIR FTIR (Functional Group ID) Sample->FTIR Direct analysis (ATR) HPLC HPLC-UV (Purity & Quantification) Prep->HPLC Dilute for analysis LCMS LC-MS (Identity Confirmation) Prep->LCMS Dilute for analysis NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Prep->NMR Prepare NMR sample Interpret Integrate Data (Confirm Structure, Purity, Identity) HPLC->Interpret LCMS->Interpret NMR->Interpret FTIR->Interpret Report Generate Certificate of Analysis (CoA) Interpret->Report

Caption: Integrated workflow for comprehensive analysis.

Chromatographic Methods for Purity and Identity

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds. We present optimized methods for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identity confirmation.

Application Note: HPLC-UV Purity Assay

Principle: Reversed-phase HPLC separates the analyte from impurities based on differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The Boc-protected, nitrophenoxy-containing structure is well-retained on a C18 column and can be effectively eluted with a water/acetonitrile gradient. The nitrophenyl chromophore allows for sensitive detection using a UV detector. A gradient elution is chosen to ensure that any impurities with significantly different polarities are also eluted and resolved from the main peak.

Protocol: P-HPLC-01

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in acetonitrile (ACN).

    • Dilute this stock solution to a working concentration of 0.1 mg/mL using a 50:50 mixture of ACN and water.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.

    • Data Acquisition: Use chromatography data software (e.g., Agilent MassHunter, Waters Empower).[4]

    ParameterSettingRationale
    Column C18, 4.6 x 150 mm, 5 µmStandard for small molecules of intermediate polarity.
    Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and ionization for MS.
    Mobile Phase B 0.1% AcetonitrileCommon organic modifier with good UV transparency.
    Gradient 0-20 min: 50% to 95% B20-25 min: Hold at 95% B25-26 min: 95% to 50% B26-30 min: Hold at 50% BEnsures elution of both polar and non-polar impurities.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
    Column Temp. 30°CEnsures reproducible retention times.
    Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
    Detection UV at 254 nmThe nitrophenyl group provides strong absorbance.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The retention time of the main peak should be consistent across injections.

Application Note: LC-MS Identity Confirmation

Principle: Coupling the HPLC separation (as described above) with a mass spectrometer provides definitive mass information, confirming the identity of the analyte. Electrospray Ionization (ESI) is an effective soft ionization technique for this molecule, capable of generating the protonated molecular ion [M+H]⁺.

Protocol: P-LCMS-01

  • LC System and Conditions:

    • Use the same LC method as described in P-HPLC-01 . This allows for direct correlation of the UV chromatogram with mass data.

    • The use of formic acid in the mobile phase is crucial as it facilitates protonation for positive-ion ESI.

  • Mass Spectrometer Conditions:

    • MS System: A single quadrupole or triple quadrupole mass spectrometer.[4]

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    ParameterSettingRationale
    Ion Mode ESI PositiveThe pyrrolidine nitrogen is basic and readily protonated.
    Scan Range m/z 100-500Covers the expected molecular ion and potential fragments.
    Capillary Voltage 3.5 kVTypical voltage for stable spray in ESI.
    Drying Gas Temp. 325°COptimizes desolvation of ions.
    Drying Gas Flow 8 L/minEnsures efficient solvent evaporation.
  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺, which is m/z 309.14 .

    • The retention time of this peak should match the main peak in the UV chromatogram.

    • Examine the mass spectrum associated with the main chromatographic peak to confirm the presence of m/z 309.14.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injector Sample Injection Column C18 Column Separation Injector->Column UV UV Detector (Quantitative Data) Column->UV ESI Electrospray Ionization (ESI) Column->ESI Eluent Transfer Data_System Data Acquisition System UV->Data_System Analyzer Mass Analyzer (m/z Separation) ESI->Analyzer Detector MS Detector (Identity Confirmation) Analyzer->Detector Detector->Data_System

Caption: Workflow for an LC-MS experiment.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides orthogonal data to confirm the molecular structure of the analyte.

Application Note: NMR for Structural Verification

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The resulting spectrum is a unique fingerprint that can be used to confirm the expected structure. The presence of the tert-butyl group, the distinct aromatic protons of the nitrophenyl ring, and the aliphatic protons of the pyrrolidine ring should all be clearly identifiable.[5][6]

Protocol: P-NMR-01

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

    • Reference: Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Expected Spectral Features:

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
tert-Butyl (CH₃)~1.4 - 1.5Singlet (s)9H~28.5
tert-Butyl (Quaternary C)---~80.5
Pyrrolidine (CH₂)~2.0 - 2.4Multiplet (m)2H~35-40
Pyrrolidine (CH₂)~3.4 - 3.8Multiplet (m)4H~50-55
Pyrrolidine (CH-O)~5.0 - 5.2Multiplet (m)1H~75-80
Aromatic (Ar-H)~7.0 - 8.0Multiplets (m)4H~115-150
Carbamate (C=O)---~154.0

Note: These are predicted values based on similar structures. Actual values may vary.[7][8][9]

Application Note: FTIR for Functional Group Identification

Principle: Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. Specific functional groups absorb at characteristic frequencies, providing a rapid method for confirming their presence. For this molecule, we expect to see characteristic absorptions for the carbamate C=O, the N-O bonds of the nitro group, the C-O ether linkage, and C-H bonds.[10]

Protocol: P-FTIR-01

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
~2978C-H stretch (aliphatic)tert-Butyl, Pyrrolidine
~1695C=O stretchCarbamate (Boc group)
~1525N=O asymmetric stretchNitro group
~1345N=O symmetric stretchNitro group
~1250C-O stretchAryl Ether
~1160C-N stretchCarbamate

Note: These are predicted values. The exact position of the peaks can be influenced by the molecular environment.[10][11]

Summary of Method Validation Principles

While full method validation is beyond the scope of this note, any analytical method intended for quality control in a regulated environment must be validated according to ICH Q2(R1) guidelines. The HPLC method described in P-HPLC-01 would be validated for:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

  • Linearity: Confirming a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy: Measuring the closeness of the test results to the true value.

  • Precision: Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

References

  • Title: Tert-butyl 3-oxopyrrolidine-1-carboxylate Source: PubChem URL: [Link]

  • Title: Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes Source: Springer Link URL: [Link]

  • Title: tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate Source: PubChem URL: [Link]

  • Title: FTIR spectra of tBuPDNB and tBuPDAB Source: ResearchGate URL: [Link]

  • Title: 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A process for the preparation of tert-butyl (r)
  • Title: Nitroxide, di-tert-butyl Source: Organic Syntheses URL: [Link]

  • Title: Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL Source: Agilent Technologies URL: [Link]

  • Title: FTIR DETECTION OF THE TERT-BUTYL HYDROPEROXIDE DIMER Source: IDEALS (University of Illinois) URL: [Link]

  • Title: [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]] Source: Organic Syntheses URL: [Link]

  • Title: A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine Source: PubMed URL: [Link]

  • Title: Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS Source: National Institutes of Health (NIH) URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-... Source: ResearchGate URL: [Link]

  • Title: Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra Source: CyberLeninka URL: [Link]

  • Title: NMR correlations for tert-butyl 1-benzoyl-2,4-dioxooctahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (4) Source: ResearchGate URL: [Link]

  • Title: Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS Source: ResearchGate URL: [Link]

  • Title: Identification of potential sites for tryptophan oxidation in recombinant antibodies using tert-butylhydroperoxide and quantitative LC-MS Source: PubMed URL: [Link]

  • Title: 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Alternate processes for the preparation of pyrrolidine derivatives Source: Google Patents URL

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High-performance liquid chromatography (HPLC) method for tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of this compound, a key intermediate in pharmaceutical synthesis. The developed reverse-phase method is designed for accuracy, precision, and specificity, ensuring reliable quality control for researchers, scientists, and drug development professionals. This document provides not only a step-by-step protocol but also delves into the scientific rationale behind the methodological choices, from mobile phase composition to validation parameters, grounding the procedure in established chromatographic principles and regulatory standards.

Introduction: The Analytical Imperative

This compound is a heterocyclic building block whose purity is paramount to the successful synthesis of downstream active pharmaceutical ingredients (APIs). The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the safety and efficacy of the final drug product. Therefore, a validated, high-fidelity analytical method is not merely a procedural step but a cornerstone of quality assurance in the pharmaceutical development lifecycle.[1][2]

This application note presents a gradient reverse-phase HPLC (RP-HPLC) method utilizing a C18 stationary phase and UV detection. The choice of RP-HPLC is predicated on its wide applicability and high resolving power for molecules of intermediate polarity, such as the target analyte, which possesses both a non-polar tert-butoxycarbonyl (Boc) protecting group and a polar nitrophenoxy moiety.[3][4] The method is designed to be fully compliant with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]

Principle of the Chromatographic Separation

The separation is achieved based on the differential partitioning of the analyte and its potential impurities between a non-polar stationary phase (C18) and a polar mobile phase. The analyte, being moderately non-polar due to the Boc and aromatic groups, is retained on the C18 column. A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of organic solvent (acetonitrile), is employed.[7] This ensures that polar impurities elute early, while the main analyte peak is focused into a sharp band, followed by the elution of any less polar impurities. The inclusion of 0.1% trifluoroacetic acid (TFA) in the mobile phase serves a critical dual function: it maintains an acidic pH to suppress the ionization of residual silanols on the silica-based column, thereby preventing peak tailing, and provides a counter-ion that can improve peak shape for the analyte.[8]

HPLC Method Parameters and Equipment

All quantitative data and method parameters are summarized for clarity and ease of use.

Table 1: HPLC System and Chromatographic Conditions
ParameterSpecification
Instrumentation HPLC System with Gradient Pump, Autosampler, Column Oven, and PDA/UV Detector
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (The nitrophenoxy chromophore provides strong absorbance)[9]
Injection Volume 10 µL
Run Time 25 minutes
Diluent Acetonitrile/Water (50:50, v/v)
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Detailed Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic Acid (TFA), >99.5% purity

  • This compound Reference Standard (purity ≥98%)

  • Volumetric flasks, pipettes, and autosampler vials

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Carefully add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Carefully add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent (50:50 Acetonitrile/Water): Mix equal volumes of acetonitrile and water.

Standard Solution Preparation (Example Concentration: 0.5 mg/mL)
  • Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with Diluent and mix thoroughly.

Sample Solution Preparation (Example Concentration: 0.5 mg/mL)
  • Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation protocol.

Method Validation: A Self-Validating System

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[10] The following parameters should be assessed according to ICH Q2(R2) guidelines.[11][12]

Workflow for HPLC Method Development and Validation

Caption: Workflow from method development to final validation report.

System Suitability Testing (SST)

Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making five replicate injections of the Standard Solution. The results must conform to the limits defined in Table 3, as per USP <621> guidelines.[13][14]

Table 3: System Suitability Requirements
ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency; a higher number indicates sharper peaks and better separation power.
Repeatability (%RSD) ≤ 1.0% for Peak AreaDemonstrates the precision of the HPLC system for repeated injections of the same standard.
Validation Parameters
  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is typically demonstrated by analyzing a placebo, stressed samples (acid, base, peroxide, heat, light), and impurity-spiked samples to show no interference at the retention time of the main peak.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is confirmed by analyzing a series of at least five concentrations across the intended range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). Results are expressed as percent recovery, which should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate sample preparations at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where S/N is ~3 for LOD and ~10 for LOQ.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate, variations in mobile phase composition). This provides an indication of its reliability during normal usage.

Conclusion

The HPLC method detailed herein provides a reliable and robust framework for the quality control of this compound. By grounding the protocol in fundamental chromatographic principles and adhering to stringent validation criteria set forth by regulatory bodies like the ICH and USP, this application note serves as an authoritative guide for scientists in the pharmaceutical industry. The successful implementation of this method will ensure the purity and quality of this critical synthetic intermediate, thereby contributing to the safety and efficacy of final drug products.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs Source: PharmaGuru URL: [Link]

  • Title: A Review on HPLC Method Development and Validation Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: ACS Central Science URL: [Link]

  • Title: Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Source: ResearchGate URL: [Link]

  • Title: HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry Source: Rock and Mineral Analysis URL: [Link]

  • Title: HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile Source: PMC - NIH URL: [Link]

  • Title: Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC Source: Juniper Publishers URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

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Thin-layer chromatography (TLC) analysis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Analysis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate Reactions

Authored by: Senior Application Scientist, Chemical Synthesis Division

Document ID: AN-TLC-48151623

Date: January 10, 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the thin-layer chromatography (TLC) analysis of reactions involving this compound. This compound, featuring a Boc-protected pyrrolidine ring linked to a nitrophenyl group, is a key intermediate in medicinal chemistry and drug development. Effective reaction monitoring is critical for optimizing yields, minimizing impurities, and ensuring successful synthesis outcomes. This guide details scientifically-grounded procedures for mobile phase selection, sample preparation, plate development, and advanced visualization techniques tailored to the unique chemical properties of the analyte, including its UV activity and the presence of a nitro functional group.

Introduction: The Rationale for Chromatographic Monitoring

In multi-step organic synthesis, the ability to rapidly and accurately assess the progress of a reaction is paramount. Thin-layer chromatography (TLC) serves as an indispensable tool for this purpose, offering a simple, fast, and cost-effective method to separate components in a reaction mixture.[1][2] For a molecule like this compound (MW: 308.33 g/mol , Formula: C₁₅H₂₀N₂O₅)[3], which contains both polar (nitro, ether, carbamate) and non-polar (tert-butyl, aromatic ring) moieties, its chromatographic behavior is nuanced.

Monitoring reactions such as the deprotection of the Boc group, reduction of the nitro group, or nucleophilic aromatic substitution requires a TLC method that can clearly resolve the starting material from the product(s), which will have significantly different polarities. This note provides the foundational protocols to establish such a monitoring system.

The Principle of Separation

TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[4]

  • Stationary Phase: For this application, we use silica gel plates. Silica gel is a polar adsorbent containing surface silanol (Si-OH) groups.[4][5] Polar compounds in the reaction mixture will form stronger interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the silica gel and thus travel more slowly up the plate.[6]

  • Mobile Phase: A solvent or mixture of solvents that flows up the plate via capillary action. The mobile phase competes with the stationary phase for the analytes. A more polar mobile phase will more effectively elute all compounds, causing them to travel further up the plate.

The separation is quantified by the Retention Factor (Rf) , a ratio that is constant for a given compound under specific conditions.[7][8] It is calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [9]

More polar compounds have lower Rf values, while less polar compounds have higher Rf values.[10] An ideal separation will result in Rf values between 0.15 and 0.85 for all components of interest.[1][11]

Materials and Equipment

  • TLC Plates: Silica gel 60 F₂₅₄ plates (fluorescent indicator for UV visualization).

  • Mobile Phase Solvents: Reagent-grade n-hexane, ethyl acetate, dichloromethane, and methanol.

  • Sample Preparation: Micropipettes or capillary tubes, vials, and a suitable solvent (e.g., ethyl acetate or the reaction solvent).

  • Development Chamber: A glass jar or tank with a tight-fitting lid. Filter paper for chamber saturation.

  • Visualization:

    • UV Lamp (254 nm).

    • Forceps and a heat gun.

    • Potassium Permanganate (KMnO₄) Stain: 1.5 g KMnO₄, 10 g K₂CO₃, in 200 mL of water.[12]

    • Nitro Group Stain Reagents:

      • Reduction Solution: 5% (w/v) stannous chloride (SnCl₂) in 2M HCl.[13]

      • Diazotization Solution: 2% (w/v) aqueous sodium nitrite (NaNO₂).[13]

      • Coupling Solution: 10% (w/v) β-naphthol in 10% aqueous sodium hydroxide.[13]

Experimental Protocols

Protocol 1: TLC Plate and Sample Preparation

The foundation of a reproducible TLC analysis lies in meticulous preparation.

  • Plate Preparation: Using a pencil, gently draw a straight baseline (origin) approximately 1 cm from the bottom of the TLC plate.[5] Do not gouge the silica.

  • Sample Preparation:

    • Starting Material (SM): Prepare a dilute solution (approx. 1-2 mg/mL) of the starting material in a volatile solvent like ethyl acetate.

    • Reaction Mixture (RM): Take a small aliquot (1-2 drops) from the reaction vessel and dilute it with 0.5 mL of a suitable solvent.

  • Spotting: Using a capillary tube, apply a small spot of each sample onto the baseline.[5] It is crucial to keep the spots small and concentrated (2-3 mm diameter) to prevent streaking.[7] A standard spotting arrangement is:

    • Lane 1: Starting Material (SM)

    • Lane 2: Co-spot (apply both SM and RM to the same spot)

    • Lane 3: Reaction Mixture (RM)

TLC_Spotting_Layout Fig 1. Recommended TLC Spotting Layout cluster_plate TLC Plate L1 Lane 1 (SM) L2 Lane 2 (Co-spot) L3 Lane 3 (RM) Origin < Baseline (Origin) > TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A Prepare Samples (SM, RM, Co-spot) B Spot Plate on Baseline A->B D Develop Plate B->D C Saturate Chamber C->D E Mark Solvent Front D->E F View under UV Lamp (254nm) (Non-Destructive) E->F G Apply Destructive Stain (KMnO4 or Nitro-Specific) F->G H Calculate Rf Values G->H I Interpret Reaction Progress H->I

Fig 2. General Workflow for TLC Reaction Monitoring

Data Interpretation & Expected Results

The primary goal is to observe the consumption of the starting material and the formation of the product.

  • Successful Reaction: The spot corresponding to the starting material (SM) in the reaction mixture lane (RM) will diminish in intensity over time, while a new spot (the product) will appear. The co-spot lane helps confirm that the new spot is not the starting material.

  • Incomplete Reaction: Both SM and product spots will be visible in the RM lane.

  • No Reaction: The RM lane will look identical to the SM lane.

Table 1: Hypothetical Rf Values in Different Solvent Systems
Compound / Reaction ProductPolarity4:1 Hex:EtOAc (Rf)2:1 Hex:EtOAc (Rf)Visualization Methods
Starting Material Medium0.350.55UV, Nitro Stain, KMnO₄
Product: Boc-deprotected amine High0.050.15UV, Nitro Stain, KMnO₄
Product: Nitro-reduced amine Medium0.300.50UV (weaker), KMnO₄, Ninhydrin (for primary amine)
Product: Both groups modified High0.020.10UV (weaker), KMnO₄, Ninhydrin

Troubleshooting

IssuePossible CauseSolution
Streaking Spots Sample is too concentrated; sample is insoluble in the mobile phase.Dilute the sample solution. [2]Spot a smaller amount. Choose a different mobile phase.
Rf values too high/low Mobile phase polarity is incorrect.Adjust the solvent ratio: increase polar component for higher Rf, decrease for lower Rf. [2][10]
Spots are elongated/not circular TLC plate was leaned against the filter paper; silica has been scraped.Ensure the plate only touches the chamber walls. Handle plates carefully.
No spots visible under UV Compound is not UV-active; concentration is too low.Use a destructive stain (KMnO₄). Concentrate the sample before spotting.
Solvent front is uneven Chamber was not properly sealed/saturated; plate bottom is not level.Ensure the lid is tight and the chamber is saturated. [14]Cut the plate bottom evenly.

Conclusion

This application note provides a robust framework for the TLC analysis of reactions involving this compound. By systematically selecting an appropriate mobile phase and employing a multi-faceted visualization strategy—combining non-destructive UV analysis with highly specific chemical stains—researchers can gain clear and reliable insights into their reaction's progress. Adherence to these protocols will enable accurate determination of reaction completion, identification of byproducts, and overall improvement of synthetic efficiency.

References

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]

  • BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. The Rockefeller University. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]

  • Anonymous. (n.d.). Thin Layer Chromatography Visualization Reagents.
  • University of Colorado Boulder. (n.d.). TLC Visualization Solutions. Department of Chemistry. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Utility of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a valuable component in modern drug design.[1] This guide focuses on a specialized building block, tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate , and elucidates its strategic role as a precursor for complex, bioactive molecules. We will detail the chemical rationale behind its design, provide validated, step-by-step protocols for its transformation into key intermediates, and demonstrate its application in the synthesis of pyrrolidinyl-substituted phenoxazine derivatives—a class of compounds with significant therapeutic potential.

Introduction: A Building Block Designed for Purpose

At its core, this compound is an elegantly designed intermediate that solves several synthetic challenges simultaneously. Its structure incorporates three key features that medicinal chemists can exploit:

  • The Pyrrolidine Core: A saturated heterocycle that imparts favorable physicochemical properties, including improved solubility and metabolic stability, while providing a defined three-dimensional vector for substituent placement.[1]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen serves two purposes. It deactivates the nitrogen to prevent unwanted side reactions during synthesis and can be cleanly removed under acidic conditions at a late stage, revealing a secondary amine for further functionalization.

  • The Masked Amine: The 2-nitrophenoxy moiety is the most critical functional element. The nitro group acts as a stable, unreactive placeholder for a highly reactive ortho-aminophenol. This "masked reactivity" allows chemists to perform other transformations on the molecule before revealing the amine via a selective reduction, setting the stage for subsequent cyclization reactions.

This application note will demonstrate how these features are leveraged to convert the title compound into a valuable amino-intermediate and subsequently into a model phenoxazine system.

Physicochemical Properties and Handling

A summary of the key properties of the title compound is provided below.

PropertyValueReference
CAS Number 917909-59-2 / 1233860-24-6 (S-enantiomer)[3][4]
Molecular Formula C₁₅H₂₀N₂O₅[3]
Molecular Weight 308.33 g/mol [3]
Appearance Off-white to yellow solid-
Storage Store at room temperature, away from light and moisture.[5]
Safety Handle with standard laboratory safety precautions, including gloves and safety glasses. Avoid inhalation of dust.-

The Core Synthetic Transformation: From Nitroarene to Nucleophilic Amine

The primary utility of this compound is its role as a stable precursor to tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate . This transformation is achieved through the selective reduction of the aromatic nitro group, a cornerstone reaction in organic synthesis.

Causality Behind Method Selection

While several methods exist for nitro group reduction (e.g., using metals like Fe, Sn, or Zn in acidic media), catalytic hydrogenation is often the preferred method in a drug development setting. This is due to several factors:

  • High Chemoselectivity: Catalysts like palladium on carbon (Pd/C) can selectively reduce the nitro group without affecting other potentially reducible functional groups, including the Boc protecting group.

  • Clean Reaction Profile: The only byproduct is water, which simplifies the purification process significantly compared to metal/acid reductions that generate metallic salt byproducts.

  • Mild Conditions: The reaction typically proceeds at room temperature and low pressures of hydrogen gas, preserving sensitive functional groups elsewhere in the molecule.

The overall workflow from the starting material to a functionalized heterocyclic system is depicted below.

G A tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate B Key Intermediate: tert-Butyl 3-(2-aminophenoxy) pyrrolidine-1-carboxylate A->B Step 1: Nitro Reduction (Protocol 1) D Bioactive Scaffold: Pyrrolidinyl-Phenoxazine Derivative B->D Step 2: Condensative Cyclization (Protocol 2) C Condensation Partner (e.g., 1,2-Dicarbonyl) C->D G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve starting material in Methanol B Add Pd/C catalyst (10 mol%) A->B C Purge vessel with H₂ gas B->C D Stir under H₂ atmosphere (balloon pressure, 16h) C->D E Monitor by TLC for consumption of starting material D->E F Filter through Celite® to remove catalyst E->F G Concentrate filtrate under reduced pressure F->G H Purify via column chromatography (if needed) G->H

Caption: Experimental workflow for catalytic hydrogenation.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Palladium on Carbon (10% Pd, 5-10 mol%)

  • Methanol (ACS Grade)

  • Hydrogen (H₂) gas balloon

  • Celite® or diatomaceous earth

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 3.08 g, 10.0 mmol).

  • Solvent Addition: Add methanol (e.g., 100 mL) and stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 1.06 g, 10 mol%) to the solution. Expert Insight: The catalyst is pyrophoric and should be handled with care, preferably under a gentle stream of nitrogen or argon.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask via vacuum and backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure an inert atmosphere.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes. The product will have a lower Rf value and may be visible with a UV lamp or by staining with potassium permanganate.

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization: The crude product, tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate, is often of sufficient purity for the next step. If necessary, it can be purified by silica gel chromatography. The product is a stable oil or low-melting solid. The transformation is confirmed by ¹H NMR (disappearance of nitro-aromatic protons, appearance of a broad NH₂ signal ~3.5-4.5 ppm) and Mass Spectrometry (M+H⁺ expected at m/z = 279.17).

Protocol 2: Synthesis of a Model Pyrrolidinyl-Phenoxazine

This protocol demonstrates the cyclization of the amino-intermediate with a 1,2-dicarbonyl compound (benzil) to form a highly conjugated, often fluorescent, phenoxazine core.

Materials & Reagents:

  • tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate (1.0 equiv)

  • Benzil (1.0 equiv)

  • Glacial Acetic Acid

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, combine tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate (e.g., 2.78 g, 10.0 mmol) and benzil (2.10 g, 10.0 mmol).

  • Solvent & Catalyst: Add glacial acetic acid (50 mL). Acetic acid serves as both the solvent and the acid catalyst for this condensation.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Trustworthiness Check: The reaction often produces a deep color change, indicating the formation of the conjugated phenoxazine system.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water (200 mL) with stirring. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol or hexanes to remove residual acetic acid and unreacted benzil. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Expected Results and Data Summary

The protocols described are robust and provide consistent results. The following table summarizes typical outcomes.

Compound NameProtocolTypical YieldPurity (by HPLC)Key Analytical Data (M+H⁺)
tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate185-95%>95%279.17
Model Pyrrolidinyl-Phenoxazine Derivative270-85%>98%453.21

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its design, featuring a stable "masked" amine and a Boc-protected pyrrolidine core, enables a logical and efficient synthetic sequence. The protocols provided herein offer researchers a reliable pathway to access key aminophenol intermediates and subsequently construct elaborate, potentially bioactive scaffolds such as phenoxazines. This strategic intermediate streamlines the path to novel chemical entities in drug discovery and materials science.

References

  • Bhosle, S. D., et al. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development, 26(3), 545-563. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • AbacipharmTech (n.d.). This compound. Product Page. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Oxo- and 2-Iminopyrrolidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

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Anwendungs- und Protokollhinweise: Derivatisierung von tert-Butyl-3-(2-nitrophenoxy)pyrrolidin-1-carboxylat für SAR-Studien

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Application Note beschreibt eine detaillierte Methodik zur Derivatisierung von tert-Butyl-3-(2-nitrophenoxy)pyrrolidin-1-carboxylat, einer Schlüsselverbindung für die Entwicklung neuer pharmazeutischer Wirkstoffe. Das Pyrrolidin-Grundgerüst ist ein weit verbreitetes Motiv in der medizinischen Chemie, das eine dreidimensionale Ausrichtung von Substituenten ermöglicht, die für die Interaktion mit biologischen Zielstrukturen entscheidend ist.[1][2] Die hier beschriebenen Protokolle konzentrieren sich auf die Reduktion der Nitrogruppe zu einem reaktiven Anilin, gefolgt von einer systematischen Derivatisierung durch Amidkopplung und N-Alkylierung. Diese Modifikationen sind entscheidend für die Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR), die darauf abzielen, die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren.[3][4]

Wissenschaftlicher Hintergrund

Das Pyrrolidin-Grundgerüst bietet aufgrund seiner nicht-planaren, gefalteten Konformation und der Möglichkeit zur Einführung von Stereozentren eine hervorragende Plattform zur Erforschung des chemischen Raums.[1][2] Die Funktionalisierung des Pyrrolidinrings kann die Bindungsaffinität an Zielproteine signifikant beeinflussen.[1][3] Die strategische Derivatisierung des tert-Butyl-3-(2-nitrophenoxy)pyrrolidin-1-carboxylat-Kerns ermöglicht die systematische Untersuchung, wie verschiedene funktionelle Gruppen an spezifischen Positionen die biologische Aktivität beeinflussen.

Die zentrale Transformation ist die Reduktion der aromatischen Nitrogruppe, die eine vielseitige Anilinfunktion freilegt. Diese Aminogruppe dient als Angriffspunkt für eine Vielzahl von chemischen Modifikationen. Die anschließende Amidkopplung mit einer Auswahl an Carbonsäuren und die N-Alkylierung mit verschiedenen Alkylhalogeniden erzeugen eine Bibliothek von Analoga. Jedes dieser Derivate kann dann auf seine biologische Aktivität getestet werden, um wichtige Einblicke in die SAR zu gewinnen.

Experimenteller Arbeitsablauf und Protokolle

Der Gesamtprozess ist in drei Hauptstufen unterteilt:

  • Stufe 1: Reduktion der Nitrogruppe zur Synthese des Schlüsselintermediats tert-Butyl-3-(2-aminophenoxy)pyrrolidin-1-carboxylat.

  • Stufe 2: Derivatisierung des Anilins durch (A) Amidkopplung und (B) N-Alkylierung zur Erzeugung einer diversifizierten Bibliothek von Verbindungen.

  • Stufe 3 (Optional): Boc-Entschützung zur Freilegung des Pyrrolidin-Stickstoffs für weitere Funktionalisierungen.

Visualisierung des Arbeitsablaufs

G A tert-Butyl 3-(2-nitrophenoxy) pyrrolidin-1-carboxylat B tert-Butyl 3-(2-aminophenoxy) pyrrolidin-1-carboxylat A->B C Amide (R-CO-NH-Ar) B->C A) Amidkopplung (R-COOH, EDC, HOBt) D Sekundäre/Tertiäre Amine (R-NH-Ar / R₂N-Ar) B->D B) N-Alkylierung (R-X, Base) E Finale entschützte Derivate C->E TFA oder HCl D->E TFA oder HCl

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

Stufe 1: Protokoll zur Reduktion der Nitrogruppe

Die Umwandlung der Nitrogruppe in ein Anilin ist der entscheidende erste Schritt. Die katalytische Hydrierung mit Palladium auf Kohle (Pd/C) ist eine saubere und hocheffiziente Methode für diese Transformation.[5][6]

Materialien:

  • tert-Butyl-3-(2-nitrophenoxy)pyrrolidin-1-carboxylat

  • 10% Palladium auf Kohle (Pd/C), 50% feucht

  • Methanol (MeOH) oder Ethylacetat (EtOAc), wasserfrei

  • Wasserstoffgas (H₂)

  • Hydrierapparatur (z.B. Parr-Hydriergerät oder Ballon-Hydrierung)

  • Celite® zur Filtration

Protokoll:

  • Vorbereitung: In einem geeigneten Reaktionsgefäß wird tert-Butyl-3-(2-nitrophenoxy)pyrrolidin-1-carboxylat (1,0 Äq.) in Methanol oder Ethylacetat (ca. 0,1 M) gelöst.

  • Katalysatorzugabe: Unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon) wird vorsichtig 10% Pd/C (ca. 5-10 mol%) zugegeben.

  • Hydrierung: Das Reaktionsgefäß wird an die Hydrierapparatur angeschlossen. Das System wird dreimal evakuiert und mit Wasserstoffgas gespült. Anschließend wird die Reaktion unter Wasserstoffatmosphäre (Ballon oder 1-3 bar Druck) bei Raumtemperatur kräftig gerührt.

  • Reaktionsüberwachung: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 2-6 Stunden).

  • Aufarbeitung: Nach Abschluss der Reaktion wird das System vorsichtig mit einem Inertgas gespült. Die Reaktionsmischung wird durch ein Celite®-Bett filtriert, um den Katalysator zu entfernen. Das Filterbett wird mit frischem Lösungsmittel nachgewaschen.

  • Isolierung: Das Filtrat wird unter reduziertem Druck eingeengt, um das Rohprodukt tert-Butyl-3-(2-aminophenoxy)pyrrolidin-1-carboxylat zu erhalten, das oft ohne weitere Reinigung in der nächsten Stufe eingesetzt werden kann.

ParameterBedingungAnmerkungen
Substratkonzentration 0,1 - 0,2 MEine höhere Konzentration kann die Reaktionsgeschwindigkeit verlangsamen.
Katalysatorbeladung 5 - 10 mol%Eine höhere Beladung kann die Reaktionszeit verkürzen.
Wasserstoffdruck 1 - 3 barAtmosphärischer Druck (Ballon) ist oft ausreichend.
Temperatur RaumtemperaturEine Erwärmung ist in der Regel nicht erforderlich.
Typischer Umsatz > 95%Die Reaktion ist in der Regel sehr sauber und quantitativ.

Stufe 2A: Protokoll zur Amidkopplung

Die Amidkopplung ist eine robuste Methode zur Einführung einer Vielzahl von funktionellen Gruppen. Die Verwendung von 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Verbindung mit Hydroxybenzotriazol (HOBt) ist ein Standardverfahren, das die Racemisierung minimiert und die Bildung stabiler Amide auch mit elektronenarmen Anilinen fördert.[1][7][8]

Materialien:

  • tert-Butyl-3-(2-aminophenoxy)pyrrolidin-1-carboxylat (1,0 Äq.)

  • Gewünschte Carbonsäure (1,1 Äq.)

  • EDC·HCl (1,2 Äq.)

  • HOBt (1,2 Äq.)

  • N,N-Diisopropylethylamin (DIPEA) (2,5 Äq.)

  • Wasserfreies N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM)

Protokoll:

  • Vorbereitung: In einem trockenen Rundkolben werden das Anilin-Intermediat (1,0 Äq.), die Carbonsäure (1,1 Äq.) und HOBt (1,2 Äq.) in wasserfreiem DMF oder DCM gelöst.

  • Kühlung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Aktivierung: EDC·HCl (1,2 Äq.) wird portionsweise zu der gekühlten Lösung gegeben, gefolgt von der tropfenweisen Zugabe von DIPEA (2,5 Äq.).[1]

  • Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 4-18 Stunden gerührt. Der Fortschritt wird mittels DC oder LC-MS verfolgt.

  • Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktionsmischung mit Ethylacetat verdünnt und nacheinander mit 1 M HCl (aq.), gesättigter NaHCO₃-Lösung (aq.) und gesättigter NaCl-Lösung (aq.) gewaschen.

  • Isolierung und Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Amidderivat zu erhalten.

Stufe 2B: Protokoll zur N-Alkylierung

Die direkte N-Alkylierung des Anilins ermöglicht die Einführung von Alkylsubstituenten, die die Lipophilie und die sterischen Eigenschaften des Moleküls modulieren können. Die Verwendung einer geeigneten Base ist entscheidend, um das Anilin zu deprotonieren und die Reaktion mit dem Alkylhalogenid zu ermöglichen.

Materialien:

  • tert-Butyl-3-(2-aminophenoxy)pyrrolidin-1-carboxylat (1,0 Äq.)

  • Alkylhalogenid (z.B. Iodid oder Bromid, 1,2-2,0 Äq.)

  • Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) (2,0-3,0 Äq.)

  • Wasserfreies DMF oder Acetonitril (MeCN)

Protokoll:

  • Vorbereitung: In einem trockenen Reaktionsgefäß wird das Anilin-Intermediat (1,0 Äq.) und die Base (K₂CO₃ oder Cs₂CO₃, 2,0 Äq.) in wasserfreiem DMF oder Acetonitril suspendiert.

  • Reaktion: Das Alkylhalogenid (1,2 Äq.) wird zugegeben. Die Mischung wird bei Raumtemperatur oder erhöhter Temperatur (50-80 °C) gerührt, bis das Ausgangsmaterial vollständig umgesetzt ist (Überwachung mittels DC oder LC-MS).

  • Aufarbeitung: Die Reaktionsmischung wird mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.

  • Isolierung und Reinigung: Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie gereinigt.

DerivatisierungReagenzienTypische AusbeuteRationale für SAR
Amide Carbonsäuren, EDC, HOBt60-90%Einführung von H-Brückendonoren/-akzeptoren, sterischer Bulk, geladene Gruppen.
Alkylamine Alkylhalogenide, Base50-80%Modulation der Lipophilie, Basizität und sterischen Hinderung.

Stufe 3 (Optional): Protokoll zur Boc-Entschützung

Die Entfernung der tert-Butoxycarbonyl (Boc)-Schutzgruppe legt den Pyrrolidin-Stickstoff frei, der für weitere Modifikationen oder zur Untersuchung der Bedeutung einer freien Aminogruppe für die biologische Aktivität genutzt werden kann. Saure Bedingungen sind für diese Entschützung Standard.[9]

Materialien:

  • Boc-geschütztes Derivat

  • Trifluoressigsäure (TFA)

  • Dichlormethan (DCM), wasserfrei

  • oder 4 M HCl in 1,4-Dioxan

Protokoll (Methode A: TFA/DCM):

  • Vorbereitung: Das Boc-geschützte Substrat wird in wasserfreiem DCM (ca. 0,1-0,5 M) gelöst und auf 0 °C gekühlt.

  • Säurezugabe: Eine Lösung von TFA in DCM (z.B. 20-50% v/v) wird langsam zugegeben.

  • Reaktion: Die Mischung wird für 30 Minuten bis 2 Stunden bei 0 °C bis Raumtemperatur gerührt.

  • Aufarbeitung: Das Lösungsmittel und überschüssige TFA werden unter reduziertem Druck entfernt. Der Rückstand wird in einem organischen Lösungsmittel aufgenommen und sorgfältig mit gesättigter NaHCO₃-Lösung neutralisiert. Die organische Phase wird getrocknet und eingeengt, um das freie Amin zu erhalten.

Protokoll (Methode B: HCl/Dioxan):

  • Vorbereitung: Das Boc-geschützte Substrat wird in einer minimalen Menge Methanol oder direkt in 4 M HCl in Dioxan gelöst.

  • Reaktion: Die Mischung wird bei Raumtemperatur für 1-4 Stunden gerührt.

  • Isolierung: Das Produkt fällt oft als Hydrochlorid-Salz aus und kann durch Filtration isoliert werden. Alternativ wird die Mischung eingeengt und mit Diethylether verrieben, um die Fällung zu induzieren.[9]

Mechanismus der Boc-Entschützung

G cluster_0 Säure-katalysierter Mechanismus A Boc-geschütztes Amin B Protoniertes Intermediat A->B + H⁺ C Freies Amin (als Salz) B->C Fragmentierung D tert-Butyl-Kation + CO₂ B->D

Abbildung 2: Mechanismus der säurekatalysierten Boc-Entschützung.[9]

Schlussfolgerung

Die hier vorgestellten Protokolle bieten eine robuste und flexible Plattform für die systematische Derivatisierung von tert-Butyl-3-(2-nitrophenoxy)pyrrolidin-1-carboxylat. Durch die Kombination von Nitroreduktion, Amidkopplung und N-Alkylierung kann eine vielfältige Bibliothek von Analoga für umfassende SAR-Studien erstellt werden. Diese methodische Vorgehensweise ist ein entscheidender Schritt in der frühen Phase der Arzneimittelentwicklung, um Moleküle mit verbesserter biologischer Aktivität und günstigen pharmakologischen Eigenschaften zu identifizieren.

Referenzen

  • Li Petri, G., Raimondi, M. V., & Spatola, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • ResearchGate. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

  • NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • NIH. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols based on established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions to get your reaction back on track.

Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route. The two most common methods are the Williamson ether synthesis and the Mitsunobu reaction. Let's break down the potential issues for each.

For Williamson Ether Synthesis (Reaction of N-Boc-3-hydroxypyrrolidine with an activated 2-nitrophenyl electrophile):

  • Incomplete Deprotonation of the Alcohol: The Williamson ether synthesis requires the formation of an alkoxide from N-Boc-3-hydroxypyrrolidine.[1] If the base used is not strong enough or is used in insufficient quantity, the alcohol will not be fully deprotonated, leading to unreacted starting material.

    • Solution: Switch to a stronger base like sodium hydride (NaH). Ensure the NaH is fresh and used in a slight excess (e.g., 1.1-1.2 equivalents). The reaction should be performed under anhydrous conditions as NaH reacts violently with water.[1]

  • Poor Leaving Group on the Aromatic Ring: If you are using a substrate like 1-chloro-2-nitrobenzene, the reaction may be sluggish.

    • Solution: Use 1-fluoro-2-nitrobenzene instead. The fluoride ion is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by an electron-withdrawing group like the nitro group.[2][3]

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially if there are any impurities or if reaction temperatures are too high.[4]

    • Solution: Maintain a moderate reaction temperature, typically between room temperature and 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating that could lead to decomposition or side products.[5]

  • Solvent Choice: The choice of solvent is critical for SNAr reactions.

    • Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[6]

For Mitsunobu Reaction (Reaction of N-Boc-3-hydroxypyrrolidine with 2-nitrophenol):

  • Reagent Quality: The Mitsunobu reaction is highly sensitive to the quality of the reagents, particularly the azodicarboxylate (DEAD or DIAD) and the phosphine (typically triphenylphosphine).

    • Solution: Use freshly opened or purified reagents. DEAD and DIAD can degrade over time. Triphenylphosphine can oxidize to triphenylphosphine oxide, which will inhibit the reaction.

  • Incorrect Reagent Stoichiometry: The stoichiometry of the Mitsunobu reaction is critical.

    • Solution: Typically, 1.1 to 1.5 equivalents of both the azodicarboxylate and the phosphine are used relative to the limiting reagent (either the alcohol or the phenol).

  • Formation of Side Products: A major challenge with the Mitsunobu reaction is the formation of byproducts, such as triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.[7]

    • Solution: While difficult to avoid completely, careful column chromatography is usually effective for purification. Some modified phosphines have been developed to facilitate easier removal of the phosphine oxide byproduct.[8]

Question: I am observing multiple spots on my TLC plate after the reaction, indicating a mixture of products. What are the likely side products and how can I minimize their formation?

Answer:

The presence of multiple spots on a TLC plate is a common issue. Identifying the potential side products is the first step to mitigating their formation.

  • Unreacted Starting Materials: This is the most straightforward issue to identify, usually by running co-spots with your starting materials.

    • Cause & Solution: As discussed above, this is often due to incomplete deprotonation (Williamson) or impure reagents (Mitsunobu). Re-evaluating your reaction conditions, reagent quality, and stoichiometry is key.

  • C-Alkylation vs. O-Alkylation (Williamson Synthesis): While O-alkylation is the desired pathway, C-alkylation on the pyrrolidine ring can occur under certain conditions, though it is generally less favorable. A more significant concern is the ambident nature of the phenoxide nucleophile, which can lead to alkylation on the aromatic ring, although this is less common with activated nitro-phenols.[4][9]

    • Cause & Solution: This is often influenced by the solvent and counter-ion. Using polar aprotic solvents and ensuring a well-dissociated alkoxide generally favors O-alkylation.

  • Elimination Products (Williamson Synthesis): If using a secondary alkyl halide as the electrophile (not the case here, but a general consideration), elimination can be a major side reaction.[10]

  • Products of Over-reaction or Decomposition: Prolonged reaction times or excessive heat can lead to the decomposition of starting materials or the desired product. The nitro group, in particular, can be susceptible to reduction under certain conditions, although this is unlikely in the standard protocols described.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound: Williamson ether synthesis or the Mitsunobu reaction?

A1: Both routes are viable. The Williamson ether synthesis is often preferred for its scalability and the use of less expensive reagents. However, it requires careful handling of strong bases like sodium hydride. The Mitsunobu reaction is known for its mild conditions and stereospecificity (inversion of configuration at the alcohol center), which can be advantageous.[11][12] The choice often comes down to the specific requirements of the synthesis, available equipment, and the scale of the reaction.

Q2: What is the role of the Boc protecting group on the pyrrolidine nitrogen?

A2: The tert-butoxycarbonyl (Boc) group serves two primary purposes. First, it protects the secondary amine of the pyrrolidine ring from participating in undesired side reactions. The lone pair on the nitrogen would otherwise be nucleophilic. Second, it deactivates the ring towards certain electrophilic reactions, providing regiochemical control.

Q3: How can I effectively purify the final product?

A3: Column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is recommended. The exact solvent system should be determined by preliminary TLC analysis.

Q4: Are there any safety precautions I should be aware of when running this synthesis?

A4: Yes, several safety precautions are crucial:

  • Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • 2-Nitrophenol and 1-Fluoro-2-nitrobenzene: These compounds are toxic and can be absorbed through the skin.[13][14] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DEAD and DIAD (if used): These are toxic and potentially explosive, especially if heated. They should be handled with care in a fume hood.

Optimized Experimental Protocol: Williamson Ether Synthesis

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Fluoro-2-nitrobenzene

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0°C, add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of 1-fluoro-2-nitrobenzene (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Key Reagents N-Boc-3-hydroxypyrrolidine, 1-Fluoro-2-nitrobenzene, NaHN-Boc-3-hydroxypyrrolidine, 2-Nitrophenol, PPh₃, DEAD/DIAD
Typical Solvent DMF, DMSOTHF, Toluene
Reaction Temp. 0°C to 70°C0°C to Room Temperature
Key Byproducts Unreacted starting materialsTriphenylphosphine oxide, reduced azodicarboxylate
Typical Yield 60-85%50-80%

Visualizing the Process

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yields.

General Reaction Scheme: Williamson Ether Synthesis

Sources

Technical Support Center: Purification of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the dedicated technical support guide for the purification of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key pharmaceutical intermediate in high purity.

Introduction to the Purification Challenge

This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its synthesis, typically achieved via a Williamson ether synthesis or related nucleophilic substitution, often results in a crude mixture containing unreacted starting materials, byproducts, and residual solvents.[1][2] Achieving high purity is paramount as the presence of impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[3]

This guide provides a systematic approach to troubleshooting common purification challenges, focusing on the most prevalent methods: liquid-liquid extraction, column chromatography, and recrystallization.

Pre-Purification Analysis: Know Your Impurities

Before commencing any purification protocol, a thorough analysis of the crude reaction mixture is essential. Thin Layer Chromatography (TLC) is an indispensable tool for this initial assessment.

Typical TLC Protocol:

  • Stationary Phase: Silica Gel 60 F254 pre-coated plates.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point is a 7:3 or 8:2 mixture of hexanes:ethyl acetate.

  • Visualization: UV lamp (254 nm) and/or staining with an appropriate agent (e.g., iodine or potassium permanganate).[4]

A well-resolved TLC plate will reveal the number of components in your crude mixture and their relative polarities, which is critical for designing an effective purification strategy.

Core Purification Strategies & Troubleshooting

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a fundamental workup step to remove inorganic salts, highly polar impurities, and some unreacted starting materials.[5]

Typical Extraction Protocol:

  • Quench the reaction mixture with water or a saturated aqueous solution (e.g., NaHCO₃ or NH₄Cl).[6]

  • Extract the aqueous layer with an appropriate organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[4]

  • Combine the organic layers.

  • Wash the combined organic layers with brine to remove residual water.[6]

  • Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.[7]

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

Troubleshooting Extraction Issues:

Problem Potential Cause Solution
Emulsion Formation - Insufficient phase separation due to similar densities of the aqueous and organic layers.- Presence of surfactants or fine particulate matter.- Add a small amount of brine to "break" the emulsion.- Allow the mixture to stand for an extended period.- Filter the entire mixture through a pad of Celite®.
Low Recovery of Product - The product has some solubility in the aqueous phase.- Incorrect pH of the aqueous phase.- Perform multiple extractions with smaller volumes of organic solvent.- Adjust the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form.
Product Precipitation - The product is not sufficiently soluble in the chosen organic solvent.- Use a larger volume of the organic solvent.- Employ a different organic solvent in which the product has higher solubility.
Flash Column Chromatography: For Complex Mixtures

Flash column chromatography is a highly effective technique for separating compounds with different polarities.[8][9] It is particularly useful when TLC analysis indicates the presence of multiple, closely related impurities.

Detailed Column Chromatography Protocol:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For improved separation, "dry loading" is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.[8]

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[9]

Troubleshooting Column Chromatography:

Question Answer
My product is streaking badly on the TLC plate and column. What should I do? Streaking is a common issue with nitrogen-containing compounds on silica gel due to the acidic nature of the silica. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-2%) or a few drops of ammonium hydroxide to your eluent. This will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.[8]
My compound is not moving off the baseline, even with a highly polar eluent. This indicates that your compound is too polar and is strongly adsorbing to the silica gel. Consider switching to a more polar stationary phase like alumina. Alternatively, a more polar solvent system, perhaps incorporating methanol, may be necessary.[9]
I'm getting poor separation between my product and an impurity. If the Rf values of your product and an impurity are very close, consider using a shallower solvent gradient during elution or switching to a different solvent system altogether to alter the selectivity of the separation. Sometimes, changing one of the eluent components (e.g., from ethyl acetate to diethyl ether) can significantly improve resolution.
The yield after the column is very low. This could be due to several factors: the compound may be volatile and lost during solvent removal, it might be irreversibly adsorbed onto the silica gel, or it could be spread across too many fractions. Use a rotary evaporator at a lower temperature and pressure for volatile compounds. If strong adsorption is suspected, the addition of a basic modifier to the eluent might help.[9] Meticulous fraction collection based on TLC analysis is crucial to maximize recovery.

Visualizing the Purification Workflow

Purification_Workflow Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude_Mixture->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Complex Mixture Recrystallization Recrystallization Extraction->Recrystallization Crude Solid Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Recrystallization: For High Purity of Solid Products

If the crude product is a solid, recrystallization can be an excellent method for achieving high purity, especially for removing minor impurities on a larger scale.[5][8]

Recrystallization Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture like ethyl acetate/hexanes).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent selected.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Troubleshooting Recrystallization:

Question Answer
My product won't crystallize, it just oils out. "Oiling out" occurs when the solute is not soluble in the solvent at the boiling point or the solution is supersaturated. Try using a larger volume of solvent or a different solvent system. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Seeding the solution with a tiny crystal of the pure product, if available, is also a very effective method.
I'm getting a very low yield after recrystallization. This often means the chosen solvent is too good at dissolving your product, even at low temperatures.[9] You may need to find a solvent in which your product has lower solubility at cold temperatures. Alternatively, you can use a co-solvent system. Dissolve your product in a good solvent and then add a "poor" solvent (in which the product is less soluble) dropwise until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.
The crystals are colored, but the pure product should be white. Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.

Understanding Potential Side Reactions and Byproducts

The synthesis of this compound via Williamson ether synthesis can be accompanied by side reactions.[1] The primary competing reaction is E2 elimination, especially if the alkyl halide is sterically hindered.[10]

Potential Byproducts:

  • Unreacted Starting Materials: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate and 1-fluoro-2-nitrobenzene (or other halogenated nitrobenzene).

  • Di-Boc Protected Pyrrolidine: If excess Boc anhydride is used during the protection of the pyrrolidine nitrogen.[8]

  • Elimination Products: Formation of an alkene from the alkyl halide under basic conditions.[1]

Side_Reactions Reactants Alkoxide + Alkyl Halide SN2 SN2 Pathway (Desired Reaction) Reactants->SN2 Primary Halide E2 E2 Pathway (Side Reaction) Reactants->E2 Hindered Halide/Base Ether Ether Product SN2->Ether Alkene Alkene Byproduct E2->Alkene

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Final Purity Assessment

After purification, it is crucial to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard analytical methods for this purpose.[4][9] For chiral compounds, chiral HPLC or GC may be necessary to determine the enantiomeric excess.[9]

Data Summary Table:

Purification Method Typical Purity Achieved Typical Yield Range Best For
Liquid-Liquid Extraction >85%90-99%Initial workup, removal of salts and highly polar impurities.
Column Chromatography >98%60-90%Complex mixtures with multiple impurities of varying polarity.
Recrystallization >99%50-85%Crude solid products to achieve high purity.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Retrieved from [Link]

  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • PMC - NIH. (2022, March 16). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • CHROMacademy. (n.d.). Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN112159343A - Purification method of tert-butyl hydroperoxide.
  • Google Patents. (n.d.). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.

Sources

Troubleshooting guide for the synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. The guidance is structured to address problems from reaction failure to purification challenges, ensuring a higher probability of a successful outcome.

The target molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction or a variation of the Williamson ether synthesis.[1][2] The most common route involves the reaction of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate with an activated aryl halide, such as 2-fluoronitrobenzene. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack.[3]

Core Synthesis Overview

The primary synthetic route involves the deprotonation of the hydroxyl group on the Boc-protected pyrrolidine ring, followed by a nucleophilic attack on the electron-deficient aromatic ring of 2-halonitrobenzene.

Synthesis_Overview Reactant_A tert-Butyl 3-hydroxypyrrolidine-1-carboxylate Intermediate Alkoxide Intermediate Reactant_A->Intermediate + Base Reactant_B 2-Fluoronitrobenzene Base Strong Base (e.g., NaH) Product tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate Intermediate->Product + 2-Fluoronitrobenzene (SNAr Reaction)

Caption: General reaction scheme for the SNAr synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Category 1: Reaction Inefficiency & Low Yield

Question 1: My reaction is not proceeding to completion, as indicated by TLC analysis showing significant starting material. What are the common causes?

Answer: Failure to reach completion is a frequent issue that typically points to problems with the reagents or reaction conditions.

  • Cause A: Ineffective Deprotonation (Alkoxide Formation)

    • Explanation: The reaction begins with the deprotonation of the hydroxyl group on tert-butyl 3-hydroxypyrrolidine-1-carboxylate to form a potent nucleophile (an alkoxide). This step is critical. If the base is weak, old, or has been improperly handled, it may not be strong enough to fully deprotonate the alcohol. Sodium hydride (NaH) is a common choice and must be fresh and handled under anhydrous conditions.[4][5]

    • Solution:

      • Use Fresh Base: Purchase a new bottle of NaH (typically as a 60% dispersion in mineral oil).

      • Ensure Anhydrous Conditions: Dry your solvent (e.g., THF, DMF) thoroughly before use.[6] Flame-dry your glassware under a vacuum and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[7]

      • Proper NaH Handling: If using NaH dispersion, wash it with dry hexanes immediately before use to remove the protective mineral oil, which can interfere with the reaction.

  • Cause B: Insufficient Temperature or Reaction Time

    • Explanation: SNAr reactions, while often facile, can require thermal energy to overcome the activation barrier, especially if a less reactive halide (like 2-chloronitrobenzene) is used instead of 2-fluoronitrobenzene.[3][8] Room temperature may not be sufficient.

    • Solution:

      • Increase Temperature: Gently heat the reaction mixture. A good starting point is 50-80 °C. Monitor the reaction progress by TLC every 1-2 hours.

      • Extend Reaction Time: If heating is not desirable, extend the reaction time to 24 hours or longer, ensuring the reaction is protected from moisture.

  • Cause C: Poor Solvent Choice

    • Explanation: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are ideal because they can solvate the cation (e.g., Na+) of the alkoxide, leaving the oxygen anion more naked and nucleophilic, while not interfering with the reaction by protonating the nucleophile.[4] Using protic solvents like ethanol is a common mistake and can significantly reduce the reaction rate.[6]

    • Solution: Switch to a high-quality, anhydrous polar aprotic solvent. DMF is often an excellent choice for SNAr reactions.

Question 2: My reaction worked, but the isolated yield is very low. Where could I be losing my product?

Answer: Low yields can result from issues during the reaction, work-up, or purification stages.

  • Cause A: Side Reactions

    • Explanation: While the desired O-arylation is the primary pathway, competing side reactions can consume starting material. If the temperature is too high or a sterically hindered base is used, an elimination reaction could occur, though this is less common for this specific substrate.

    • Solution: Maintain careful temperature control. Use a non-nucleophilic, strong base like NaH rather than bulkier options like potassium tert-butoxide, which can favor elimination in some systems.[5][9]

  • Cause B: Inefficient Extraction during Work-up

    • Explanation: The product, this compound, has moderate polarity. During the aqueous work-up, it can be partially soluble in the aqueous layer if an insufficient volume of organic solvent is used or if the wrong solvent is chosen.

    • Solution:

      • Use an Appropriate Solvent: Ethyl acetate or dichloromethane are good choices for extraction.

      • Perform Multiple Extractions: Extract the aqueous layer at least three times with the organic solvent to ensure complete recovery of the product.

      • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove dissolved water and improve phase separation.

  • Cause C: Product Loss During Purification

    • Explanation: Silica gel chromatography is the standard method for purifying this compound. However, the product can be sensitive to highly acidic silica. Streaking on the column or irreversible adsorption can lead to significant loss.

    • Solution:

      • Neutralize Silica Gel: If you suspect acidity is an issue, you can use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, like triethylamine (typically 0.5-1% v/v in the eluent).

      • Optimize Eluent Polarity: Use a solvent system with the appropriate polarity. A gradient of ethyl acetate in hexanes is a common starting point. Running the column too slowly or with a solvent system that is too polar can lead to band broadening and poor recovery.

Category 2: Impurity Formation & Purification

Question 3: I see a major byproduct in my crude NMR/TLC. What could it be?

Answer: The most likely byproduct is unreacted starting material. However, other impurities can form.

  • Possible Impurity A: Unreacted Starting Materials

    • Explanation: As discussed in Q1, incomplete reactions will leave behind tert-butyl 3-hydroxypyrrolidine-1-carboxylate and/or 2-fluoronitrobenzene. The pyrrolidinol is particularly polar and can sometimes be difficult to separate.

    • Identification & Removal: The pyrrolidinol will have a much lower Rf on a TLC plate than the product. 2-fluoronitrobenzene is less polar. Both can be removed via column chromatography.

  • Possible Impurity B: Di-nitrophenyl ether

    • Explanation: In some cases, if water is present, it can be deprotonated to form hydroxide, which can react with 2-fluoronitrobenzene. The resulting 2-nitrophenol can then react with another molecule of 2-fluoronitrobenzene to form bis(2-nitrophenyl) ether. This is more likely if the reaction is run at high temperatures for extended periods.

    • Prevention: Ensure strictly anhydrous conditions.

Category 4: Reagent & Condition Optimization

Question 4: What is the optimal base and solvent combination for this synthesis?

Answer: The optimal combination facilitates rapid and complete formation of the alkoxide without introducing competing side reactions.

ParameterRecommendedRationale
Base Sodium Hydride (NaH), 60% dispersionA strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[4][5]
Equivalents of Base 1.1 - 1.2 equivalentsA slight excess ensures complete deprotonation of the alcohol.
Solvent Anhydrous DMF or THFPolar aprotic solvents enhance the nucleophilicity of the alkoxide.[4][6]
Temperature 0 °C to RT (for alkoxide formation), then RT to 60 °C (for SNAr)Staged temperature control minimizes side reactions and ensures a controlled reaction rate.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL) to a flame-dried round-bottom flask containing (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq).[10]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.[4]

  • Addition: Add a solution of 2-fluoronitrobenzene (1.1 eq) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 50-60 °C and monitor by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting pyrrolidinol is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding reaction.

Troubleshooting_Workflow Start Reaction Failed or Low Yield (via TLC/NMR) Check_Reagents Check Reagent Quality - Is NaH fresh? - Is solvent anhydrous? Start->Check_Reagents Problem with Starting Materials? Check_Conditions Review Reaction Conditions - Temperature too low? - Time too short? Start->Check_Conditions Problem with Reaction Setup? Check_Workup Analyze Work-up & Purification - Inefficient extraction? - Loss on silica column? Start->Check_Workup Problem with Isolation? Sol_Reagents Solution: - Use fresh, washed NaH - Use freshly dried solvent - Maintain inert atmosphere Check_Reagents->Sol_Reagents Sol_Conditions Solution: - Increase temperature to 50-80 °C - Extend reaction time - Switch to DMF/DMSO Check_Conditions->Sol_Conditions Sol_Workup Solution: - Perform 3x extractions - Use neutralized silica gel - Optimize eluent polarity Check_Workup->Sol_Workup

Caption: A logical flow for diagnosing synthesis problems.

References

  • Williamson ether synthesis. In: Wikipedia. Accessed January 10, 2026. [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. In: Master Organic Chemistry. Published October 24, 2014. [Link]

  • Williamson ether synthesis (video). In: Khan Academy. Accessed January 10, 2026. [Link]

  • Williamson Ether Synthesis. In: Chemistry Steps. Accessed January 10, 2026. [Link]

  • Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). In: ResearchGate. Accessed January 10, 2026. [Link]

  • Nucleophilic aromatic substitution. In: Wikipedia. Accessed January 10, 2026. [Link]

  • This compound. In: AbacipharmTech. Accessed January 10, 2026. [Link]

  • WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. In: National Institutes of Health (NIH). Published March 16, 2022. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. In: National Institutes of Health (NIH). Published October 20, 2020. [Link]

  • The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. In: ResearchGate. Accessed January 10, 2026. [Link]

  • Nitroxide, di-tert-butyl. In: Organic Syntheses. Accessed January 10, 2026. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. In: Reddit. Published November 23, 2020. [Link]

  • Williamson ether synthesis (done wrong). In: YouTube. Published March 28, 2020. [Link]

  • Williamson ether synthesis trouble, 2.0. In: Reddit. Published June 26, 2015. [Link]

  • Why can't tert-butyl ether be prepared by Williamson synthesis? In: Quora. Published June 24, 2018. [Link]

  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. In: ResearchGate. Accessed January 10, 2026. [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. In: National Institutes of Health (NIH). Accessed January 10, 2026. [Link]

  • Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. In: Master Organic Chemistry. Published August 20, 2018. [Link]

  • CN112159343A - Purification method of tert-butyl hydroperoxide.

Sources

Technical Support Center: Purification of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block and may encounter challenges related to its purity. As an important intermediate in medicinal chemistry, obtaining this compound in high purity is paramount for the success of subsequent synthetic steps.[1]

This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

PART 1: FAQ - Understanding the Impurity Profile

This section addresses the most common questions regarding the impurities that can arise during the synthesis of this compound, which is typically synthesized via a Williamson ether synthesis.[2][3][4]

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: The impurity profile is directly related to the synthetic route, which generally involves the reaction of a Boc-protected 3-hydroxypyrrolidine with 2-nitrophenol under basic conditions. The primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 2-Nitrophenol: This is a very common impurity. Due to its phenolic hydroxyl group, it is acidic and often imparts a yellow or orange color to the crude product.[5]

    • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate: The starting alcohol may be present if the reaction has not gone to completion.[6]

  • Side-Reaction Products:

    • Elimination Products: The Williamson ether synthesis (an S_N2 reaction) can compete with an E2 elimination pathway, especially if the reaction conditions (e.g., base, temperature) are not optimal or if a sterically hindered base is used.[2][7]

    • Products of Boc-Deprotection: The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic conditions but can be labile under strongly acidic or certain thermal conditions.[8][9][10] Accidental deprotection could lead to the formation of 3-(2-nitrophenoxy)pyrrolidine.

  • Reagent-Related Impurities:

    • Residual Base: Bases like triethylamine, potassium carbonate, or sodium hydride are often used. If not properly removed during the work-up, they can remain in the final product.

    • Residual Solvents: Solvents used in the reaction (e.g., DMF, acetonitrile) or extraction (e.g., ethyl acetate, dichloromethane) may be present.[4]

Q2: My crude product is a dark yellow or orange oil/solid. What causes this color?

A2: The persistent yellow-to-orange color is almost always due to the presence of unreacted 2-nitrophenol or its corresponding phenoxide salt. Nitrophenols are notorious for being highly colored compounds.[5] Their removal is a key step in the purification process and is best achieved by exploiting their acidic nature in a liquid-liquid extraction procedure.

Q3: How can I quickly check if the Boc group has been accidentally removed?

A3: There are two rapid methods to diagnose Boc-deprotection:

  • Thin-Layer Chromatography (TLC): The deprotected amine, 3-(2-nitrophenoxy)pyrrolidine, is significantly more polar than the Boc-protected product. On a silica TLC plate, the deprotected compound will have a much lower Rf value and may streak due to its basicity. The product spot will be close to the baseline in typical eluent systems like ethyl acetate/hexanes.

  • Aqueous Extraction: The deprotected amine has a free secondary amine, which is basic. If you dissolve a small sample of your crude product in a solvent like ethyl acetate and wash it with a dilute acidic solution (e.g., 1M HCl), the deprotected amine will move into the aqueous layer as its ammonium salt. Re-running a TLC of the organic layer will show the disappearance of the very polar spot.

Q4: What are the best analytical techniques to definitively assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.[11] It can resolve closely related impurities and provide a purity percentage based on peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the structure of the desired product and identifying impurities. You can often see characteristic peaks for starting materials (e.g., aromatic protons of 2-nitrophenol) or residual solvents.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product, helping to rule out structural isomers or unexpected side products.[12]

PART 2: Troubleshooting Purification Workflows

A successful purification strategy systematically removes impurities based on their differing chemical properties. The general workflow involves an initial aqueous work-up, followed by chromatography, and potentially a final recrystallization.

Overall Purification Workflow

PurificationWorkflow A Crude Reaction Mixture B Aqueous Work-up (Acid/Base Extraction) A->B Initial Cleanup C Column Chromatography B->C Isolate Product D Purity Analysis (TLC, HPLC, NMR) C->D Assess Purity D->C Meets Spec? (No) Re-purify E Final Product (>98% Purity) D->E Meets Spec? (Yes)

Caption: General workflow for the purification of the target compound.

Issue 1: Inefficient Removal of 2-Nitrophenol During Work-up
  • Symptom: The organic layer remains intensely yellow after washing with water or brine. The final product after solvent evaporation is colored.

  • Causality: 2-Nitrophenol has a pKa of approximately 7.2. Washing with neutral water is insufficient to deprotonate it and pull it into the aqueous phase. A basic solution is required to form the water-soluble sodium 2-nitrophenoxide salt.

  • Solution: Perform multiple washes with a dilute basic solution. A 1M sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) solution is effective.

Protocol 1: Optimized Basic Aqueous Work-up
  • After the reaction is complete, cool the reaction mixture to room temperature. If DMF or another high-boiling polar solvent was used, dilute the mixture with a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M NaOH solution (2 x volume of organic layer). Shake gently to avoid emulsification. Collect the aqueous layers; they will be intensely colored.

    • Water (1 x volume).

    • Brine (saturated NaCl solution) (1 x volume) to break up any emulsions and remove residual water.

  • Validation: Spot a small amount of the organic layer on a TLC plate before and after the basic wash. The yellow, lower Rf spot corresponding to 2-nitrophenol should be absent after the wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

Issue 2: Poor Separation During Column Chromatography
  • Symptom: Impurities co-elute with the product, as observed by TLC or HPLC analysis of the collected fractions.

  • Causality: The polarity of the eluent (solvent system) is not optimized for the specific impurity profile. If the eluent is too polar, all compounds will elute too quickly with poor separation. If it is not polar enough, the product will take too long to elute or may not elute at all.

  • Solution: Systematically determine the optimal eluent using TLC before running the column. The target Rf for the product on a TLC plate should be between 0.25 and 0.35 for good separation on a silica gel column.

Logic for Eluent Selection

EluentLogic cluster_0 TLC Plate Analysis cluster_1 Action High_Rf Product Rf > 0.4 (Too High) Decrease_Polarity Decrease Eluent Polarity (Increase Hexane %) High_Rf->Decrease_Polarity Low_Rf Product Rf < 0.2 (Too Low) Increase_Polarity Increase Eluent Polarity (Increase EtOAc %) Low_Rf->Increase_Polarity Good_Rf Product Rf ≈ 0.3 (Optimal Separation) Run_Column Proceed with Column Chromatography Good_Rf->Run_Column

Caption: Logic for optimizing the chromatography eluent system using TLC.

Table 1: Suggested Starting Eluent Systems for Silica Gel Chromatography
Eluent SystemPolarityTypical Starting Ratio (v/v)Notes
Ethyl Acetate (EtOAc) / HexanesLow-Med1:4 (20% EtOAc)Excellent starting point. Increase EtOAc % to increase polarity.
Dichloromethane (DCM) / Methanol (MeOH)Med-High98:2 (2% MeOH)Use if the product is less soluble or has a lower Rf in EtOAc/Hexanes.
Diethyl Ether / HexanesLow1:3 (25% Ether)Offers different selectivity compared to EtOAc.
Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen eluent system (e.g., 10% EtOAc in Hexanes).

  • Load the Sample: Dissolve the crude product from the work-up in a minimal amount of DCM or the eluent. For less soluble materials, pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). Add the sample to the top of the column.

  • Elute: Carefully add the eluent to the top of the column and apply positive pressure (air or nitrogen).

  • Collect Fractions: Collect fractions in test tubes and monitor the elution progress using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified product.

Issue 3: Product Fails to Crystallize or Oils Out
  • Symptom: After chromatography, the product is a persistent oil, or during recrystallization, it separates as an oil instead of forming crystals.

  • Causality: This is often caused by persistent minor impurities that disrupt the formation of a crystal lattice. Residual solvent can also act as an impurity and prevent crystallization.

  • Solution: Ensure the product is of high purity (>95% by HPLC/NMR) before attempting recrystallization. If it is an oil, try trituration with a non-polar solvent like hexanes or petroleum ether to induce solidification.

Protocol 3: Recrystallization
  • Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent dissolves the compound when hot but not when cold. Common systems include Ethyl Acetate/Hexanes or Ethanol/Water.[13]

  • Dissolution: In a flask, add the minimum amount of the hot primary solvent (e.g., Ethyl Acetate) to just dissolve the purified product.

  • Induce Crystallization: Slowly add the anti-solvent (e.g., Hexanes) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the primary solvent to redissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

PART 3: References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Deprotection of a Primary Boc Group under Basic Conditions. Retrieved from [Link]

  • Reddit. (2021). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Bases. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (2013). Solvent free N-Boc protection of amines using amberlyst a 21 solid base resin as a reusable heterogeneous catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Redalyc. (n.d.). REMOVAL OF 2-NITROPHENOL, 2,4-DINITROPHENOL AND 2,4,6-TRINITROPHENOL FROM AQUEOUS SOLUTION THROUGH ADSORPTION ON COBALT, NICKEL AND TUNGSTEN FERROCYANIDES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Treatment of 2-Nitrophenol. Retrieved from [Link]

  • National Institutes of Health. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Investigation of the Removal of 2-Nitrophenol Using Continuous Flow MSBR Reactor and Estimated Expiration. (2021). Journal of Chemical Reviews. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]

  • Reddit. (2020). I am supposed to find the side product of this Williamson ether synthesis.... Retrieved from [Link]

  • ResearchGate. (2009). Removal of 2-Nitrophenol, 2,4-Dinitrophenol and 2,4,6-Trinitrophenol from aqueous solution through adsorption on Cobalt, Nickel and tungsten ferrocyanides. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying n-methyl-2-pyrrolidone. Retrieved from

  • Reddit. (2023). 2-nitrophenol waste. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Retrieved from

  • ResearchGate. (n.d.). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. Retrieved from [Link]

  • Google Patents. (n.d.). Alternate processes for the preparation of pyrrolidine derivatives. Retrieved from

Sources

Technical Support Center: Column Chromatography Purification of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the purification of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate via column chromatography. Designed for researchers and drug development professionals, this document offers practical, field-proven insights grounded in chemical principles to help you navigate the specific challenges posed by this molecule's unique structure.

Section 1: Pre-Chromatography Essentials & FAQs

Successfully purifying this compound hinges on careful preparation. This molecule's structure, featuring an acid-sensitive N-Boc protecting group and a polar nitrophenoxy moiety, presents a unique set of challenges that must be addressed before the column is even packed.

Q1: What is the most critical consideration when selecting a stationary phase for this specific compound?

A1: The primary concern is the stability of the tert-butyloxycarbonyl (Boc) protecting group. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can be sufficient to catalyze the cleavage of the Boc group during chromatography, leading to the formation of the unprotected secondary amine as a highly polar byproduct.[1][2][3] This side reaction significantly complicates purification and lowers the yield of the desired product.

Recommendations:

  • Standard Silica Gel (with caution): If the separation is rapid and the crude material is not highly impure, standard silica gel (230-400 mesh) may be used. However, it is crucial to monitor for deprotection.

  • Deactivated Silica Gel (Recommended): To mitigate the risk of Boc cleavage, it is highly advisable to use deactivated or neutralized silica gel.[4][5] This can be achieved by:

    • Adding a small percentage of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the mobile phase (typically 0.1-1% v/v).

    • Preparing a slurry of the silica gel in the chosen eluent containing the basic modifier before packing the column.

  • Alternative Stationary Phases: If deprotection remains a persistent issue, consider switching to a less acidic stationary phase like neutral alumina.[4] However, be aware that alumina has different selectivity compared to silica and will require re-optimization of the mobile phase.

Q2: How should I develop an effective mobile phase system for this purification?

A2: The goal is to find a solvent system that provides good separation between your target compound and its impurities, with a target Retention Factor (Rƒ) of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate. This Rƒ range typically translates well to column chromatography, ensuring the compound moves through the column at a reasonable rate without eluting too quickly.[4]

Step-by-Step TLC Development:

  • Start with a Standard Solvent System: A common starting point for a molecule of intermediate polarity is a mixture of a non-polar solvent and a polar solvent. Good initial choices are Hexanes/Ethyl Acetate (EtOAc) or Heptane/EtOAc.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto a silica gel TLC plate. Also spot standards of your starting materials if available.

  • Elution: Begin with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc). Run the TLC plate and visualize under a UV lamp (the nitrophenoxy group is a strong chromophore).

  • Optimization:

    • If Rƒ is too low (spots don't move far): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move to 7:1, 5:1, or 3:1 Hexanes:EtOAc).

    • If Rƒ is too high (spots run to the top): Decrease the polarity by reducing the amount of ethyl acetate.

  • Confirm Stability: After finding a suitable solvent system, perform a 2D TLC analysis to check for on-plate degradation. Run the plate in one direction, dry it completely, rotate it 90 degrees, and run it again in the same solvent system. If any new spots appear off the diagonal, it indicates the compound is unstable on the silica.[4]

Q3: What is the best method for loading the crude sample onto the column?

A3: The loading method is critical for achieving sharp bands and good separation. The choice depends on the solubility of your crude material in the mobile phase.

  • Wet Loading (for highly soluble samples): If your crude product dissolves easily in a minimal amount of the mobile phase, this is the simplest method. Dissolve the sample in the smallest possible volume of eluent and carefully pipette it onto the top of the packed column bed.[6] Caution: Using too much solvent or a solvent stronger than the mobile phase will broaden the initial band and degrade the separation.

  • Dry Loading (Highly Recommended): This method is superior for samples that have poor solubility in the mobile phase or for large-scale purifications.[5][6] It ensures a very concentrated starting band.

    • Dissolve your crude material in a volatile solvent (like dichloromethane, acetone, or ethyl acetate) in a round-bottom flask.

    • Add a portion of dry silica gel (approximately 5-10 times the mass of your crude sample) to the flask.

    • Gently swirl the slurry to ensure it is homogenous.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of silica gel impregnated with your sample.

    • Carefully layer this powder on top of the packed column.

Section 2: Experimental Protocol: A Self-Validating Workflow

This protocol outlines a standard procedure for the purification of this compound.

Step-by-Step Purification Method
  • Column Preparation:

    • Select an appropriately sized glass column based on the scale of your reaction.

    • Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexanes).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly, ensuring no air bubbles or cracks form.[7] Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Using the dry loading method described in Q3, carefully add the silica-adsorbed sample to the top of the column bed, creating a thin, even layer.

    • Gently add a protective layer of sand (approx. 1-2 cm) over the sample layer to prevent disturbance of the bed during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution using a gradient of increasing polarity. A gradient allows for the clean elution of less polar impurities first, followed by the product, and finally the more polar impurities.

    • Collect fractions in an array of test tubes. Monitor the elution process by TLC, spotting every few fractions to track the separation.

Data Presentation: Example Elution Gradient

The following table provides a sample gradient elution schedule. The optimal gradient for your specific crude mixture must be determined empirically based on TLC analysis.

Step Solvent System (EtOAc in Hexanes, v/v) Column Volumes (CVs) Purpose
15%2-3 CVsElute very non-polar impurities (e.g., residual grease, non-polar byproducts).
210% - 20% (Step or Linear Gradient)5-10 CVsElute the desired product. The exact percentage depends on TLC results.
330% - 50% (Column Wash)2-3 CVsElute highly polar impurities and any potential deprotected byproduct.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses common problems in a direct question-and-answer format.

Problem 1: Poor Separation - My product is co-eluting with an impurity.
  • Possible Cause 1: Incorrect Mobile Phase Polarity. The chosen eluent may not have sufficient selectivity for the compounds in your mixture.

    • Solution: Re-evaluate your mobile phase with TLC. Try different solvent combinations. For aromatic compounds like this one, switching from ethyl acetate to a solvent that engages in different interactions, like dichloromethane (DCM), can sometimes improve separation. A Hexanes/DCM/EtOAc ternary system can offer fine-tuned selectivity.

  • Possible Cause 2: Column Overload. Too much sample was loaded for the amount of silica gel used.

    • Solution: As a rule of thumb, the ratio of silica gel to crude sample mass should be at least 30:1, and for difficult separations, it can be 100:1 or more. If overloading occurred, you may need to combine the mixed fractions, evaporate the solvent, and re-purify on a larger column.

  • Possible Cause 3: Poor Packing or Loading. An unevenly packed column or a diffuse initial sample band will lead to band broadening and poor resolution.[7]

    • Solution: Ensure the column is packed without cracks or channels. Always use the dry loading technique for the most concentrated starting band.[6]

Problem 2: A New, More Polar Spot Appears in My Fractions.
  • Possible Cause: On-Column Deprotection of the N-Boc Group. This is the most likely culprit. The new, highly polar spot (which may stick to the baseline on TLC) is the free pyrrolidine amine, formed by the acidic silica gel cleaving the Boc group.[2][3]

    • Solution 1 (Immediate Fix): Add 0.5-1% triethylamine (Et₃N) to your mobile phase. This base will neutralize the acidic sites on the silica gel and halt further deprotection.

    • Solution 2 (Proactive Measure): For future purifications, pre-treat your silica. Before packing, wash the silica gel with a solvent mixture containing 1% Et₃N, or use a commercially available deactivated silica gel.

    • Solution 3 (Alternative Stationary Phase): If the problem persists, switch to neutral alumina as your stationary phase. Remember to re-develop your mobile phase system on an alumina TLC plate.[4]

Problem 3: Low or No Recovery of the Product.
  • Possible Cause 1: Compound is Still on the Column. The mobile phase may be too non-polar to elute your product.

    • Solution: After collecting the expected fractions, flush the column with a much more polar solvent (e.g., 50% EtOAc in Hexanes, or even 5% Methanol in DCM) and check these fractions by TLC.

  • Possible Cause 2: On-Column Decomposition. The compound may be unstable to silica gel, leading to irreversible adsorption or decomposition into a complex mixture.[4]

    • Solution: Test the compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation has occurred. If it is unstable, using deactivated silica or switching to alumina is necessary.

  • Possible Cause 3: Product Eluted Unseen. The product may have eluted very quickly in the first few fractions if the mobile phase was too polar.

    • Solution: Always check the very first fractions collected, even those that appear to be only the solvent front.[4]

Problem 4: The Compound Band is Tailing or Streaking.
  • Possible Cause: Strong Interaction with Acidic Silanol Groups. The polar nitro group and carbamate carbonyls can interact strongly with the acidic silanol sites on the silica surface, causing the trailing edge of the band to move more slowly than the leading edge.[8]

    • Solution: This issue often has the same solution as Boc deprotection. Adding a small amount of a modifier to the eluent can improve peak shape. For this molecule, adding 0.5% triethylamine can disrupt the problematic interactions. If the compound itself were acidic (which it is not), adding a small amount of acetic acid would be the solution.

Section 4: Visualization of Troubleshooting Workflow

To aid in diagnosing purification issues, the following workflow diagram outlines a logical decision-making process.

TroubleshootingWorkflow start Unexpected Chromatography Result q1 Is separation poor? (Co-elution) start->q1 Yes q2 Is there a new, more polar spot? start->q2 Yes q3 Is product recovery low? start->q3 Yes q4 Are bands tailing? start->q4 Yes sol1 1. Re-optimize mobile phase (TLC). 2. Check column loading (mass ratio). 3. Use dry loading technique. q1->sol1 sol2 Boc Deprotection Occurring! 1. Add 0.5% Et3N to eluent. 2. Use deactivated silica gel. 3. Switch to neutral alumina. q2->sol2 sol3 1. Flush column with stronger eluent. 2. Check for decomposition (2D TLC). 3. Check early fractions. q3->sol3 sol4 Strong Silanol Interaction. - Add 0.5% Et3N to eluent to improve peak shape. q4->sol4

Caption: Troubleshooting Decision Tree for Column Chromatography.

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Reduction and detection of aromatic nitro-compounds on thin layers of silica gel. Available at: [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Chemical Journal of Chinese Universities. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Available at: [Link]

  • Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Hawach Scientific. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

Sources

Technical Support Portal: Recrystallization of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working on the purification of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. Recrystallization is a critical purification technique used to remove impurities that may be present from the synthesis of this intermediate.[1] Achieving high purity is often essential for subsequent reaction steps and for meeting the stringent quality standards of the pharmaceutical industry. This document provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient purification process.

Section 1: Foundational Principles

The "Why": The Importance of Recrystallization

In any synthetic route, the crude product is rarely pure. It is often contaminated with unreacted starting materials, byproducts, and residual solvents. For an intermediate like this compound, these impurities can interfere with downstream reactions, leading to lower yields and the formation of new, difficult-to-remove impurities. Recrystallization is a powerful yet economical method for purification that leverages differences in solubility between the desired compound and its contaminants.[1][2]

The "How": The Mechanism of Purification

The principle of recrystallization is based on the fact that the solubility of most solids increases with temperature.[2] The process involves:

  • Dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution.

  • Cooling the solution slowly. As the temperature decreases, the solubility of the desired compound drops, and it begins to form a crystalline lattice.

  • Excluding impurities. The impurities, being present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").

  • Isolating the pure crystals by filtration.

The slow formation of the crystal lattice is key; it is a highly selective process that tends to exclude molecules that do not fit perfectly, resulting in a significant increase in purity.

Section 2: Standard Operating Protocol (SOP)

This protocol is a robust starting point for the recrystallization of this compound. Adjustments may be necessary based on the initial purity of the crude material.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate with Stirring

  • Condenser

  • Buchner Funnel and Flask

  • Filter Paper

  • Vacuum Source

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mixed solvent system of 9:1 Ethanol:Water (v/v).

  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask equipped with a stir bar. Using a flask that is too large can lead to rapid cooling and solvent evaporation at the surface.[3]

    • Add the minimum amount of the hot solvent mixture required to just completely dissolve the solid at a gentle boil. Add the solvent in small portions, allowing the mixture to return to a boil between additions.[4] Using excessive solvent is the most common reason for poor or no crystal recovery.[1][2][5]

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • To prevent premature crystallization in the funnel, use a stemless funnel, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor, and use a slight excess (~5-10%) of hot solvent in the dissolution step.[6] After filtration, boil off this excess solvent to re-establish a saturated solution.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities.[7][8]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[7]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a minimum amount of ice-cold solvent to rinse away any adhering mother liquor.[1] Using warm or excessive wash solvent will dissolve some of the product, reducing the yield.[4]

  • Drying:

    • Press the crystals as dry as possible on the filter funnel using a clean stopper or spatula.

    • Transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used. This is the most frequent issue.[3][5][9]Gently heat the solution to boil off a portion of the solvent (10-20%) and attempt to cool again.[3]
The solution is supersaturated. Crystal growth requires a nucleation site to begin.[5]1. Scratch: Gently scratch the inside surface of the flask below the solvent line with a glass rod.[3][5][8] 2. Seed: Add a single, tiny "seed" crystal of the pure compound to initiate crystallization.[3][5]
The compound "oiled out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The compound dissolves in the condensed solvent vapor above its melting point.[5][9]1. Re-heat the solution to redissolve the oil. 2. Add a small amount of additional solvent (5-10%). 3. Allow the solution to cool much more slowly. Insulating the flask can help.[5]
The compound is significantly impure. High levels of impurities can depress the melting point and interfere with lattice formation.[5]If oiling persists, recover the material by removing the solvent and consider purification by another method, such as column chromatography, before attempting recrystallization again.[5]
The final yield is very low. Excessive solvent was used. A significant amount of the product remains dissolved in the mother liquor.[2][3]Recover the solid from the mother liquor by evaporation and re-recrystallize from a smaller volume of solvent.
Premature cooling or insufficient cooling time. Ensure the solution cools slowly to room temperature before transferring to an ice bath, and leave it in the ice bath long enough for maximum precipitation.
Excessive washing. Too much cold solvent or solvent that was not sufficiently chilled was used to wash the crystals.[4]Use only the minimum volume of ice-cold solvent necessary to rinse the crystals.
Crystals are colored or appear impure. Colored impurities were not removed. Some impurities may co-crystallize if they are structurally similar or present in high concentrations.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
The solution cooled too quickly. Rapid cooling leads to smaller crystals that can trap impurities from the mother liquor.[7]Repeat the recrystallization, ensuring the cooling process is slow and undisturbed.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best solvent system for this compound? A: An ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, which has both polar (nitro, ether, carbamate) and non-polar (tert-butyl, aromatic ring) features, a mixed solvent system is often effective. A mixture of an alcohol (like ethanol or isopropanol) and an anti-solvent (like water or heptane) provides a tunable system to achieve ideal solubility characteristics. The 9:1 Ethanol:Water system is a good starting point.

Q: How do I choose a new solvent system if the recommended one fails? A: The principle of "like dissolves like" is a good guide.[1] Test the solubility of small amounts of your crude material in various candidate solvents at room temperature and at their boiling points. The ideal single solvent will show low solubility at room temperature and high solubility when hot. If no single solvent is ideal, select a pair: one solvent in which the compound is highly soluble (e.g., ethanol) and another in which it is poorly soluble (e.g., water), and prepare mixtures.

Q: What level of purity can I expect from a single recrystallization? A: A single, carefully performed recrystallization can significantly increase purity, often to >98-99%, depending on the nature and concentration of the initial impurities. Purity should be assessed by an appropriate analytical method, such as HPLC or melting point analysis. A pure compound will have a sharp, elevated melting point compared to the crude material.[7]

Q: How do I know when my crystals are completely dry? A: The crystals are considered dry when their weight is constant. Weigh the collected solid, place it in a vacuum oven for 1-2 hours, and then re-weigh it. Repeat this process until two consecutive weighings are identical. For a compound recrystallized from water, drying overnight is often necessary.[4]

Section 5: Visualization and Data Summary

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_iso Isolation Dissolution 1. Dissolve Crude Solid in Hot Solvent HotFilt 2. Hot Filtration (Optional) Dissolution->HotFilt Cooling 3. Slow Cooling to RT Dissolution->Cooling No Insolubles HotFilt->Cooling IceBath 4. Cool in Ice Bath Cooling->IceBath Oil Oiling Out Cooling->Oil Error NoXtal No Crystals Cooling->NoXtal Error VacFilt 5. Vacuum Filtration IceBath->VacFilt Wash 6. Wash with Ice-Cold Solvent VacFilt->Wash Dry 7. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure Oil->Dissolution Redissolve & Add Solvent NoXtal->Dissolution Reduce Solvent & Recool

Sources

Preventing decomposition of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to provide actionable solutions to common challenges encountered during this synthesis. The following sections are structured in a question-and-answer format to directly address potential decomposition, low yield, and purification issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis, which is typically a Williamson ether synthesis, often stem from a few key areas:

  • Inefficient Deprotonation: The reaction requires the deprotonation of N-Boc-3-hydroxypyrrolidine to form a nucleophilic alkoxide. If the base is not strong enough or is sterically hindered, this equilibrium will not favor the alkoxide, leading to poor conversion.

  • Competing Elimination Reactions: The alkylating agent (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) can undergo elimination reactions (E2) if the base is too strong or sterically bulky, especially at elevated temperatures.[1][2]

  • Side Reactions on the Aromatic Ring: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). However, phenoxides can sometimes participate in undesired C-alkylation in addition to the desired O-alkylation.[3]

  • Product Decomposition: The Boc protecting group is sensitive to acid, and the overall molecule can be sensitive to harsh basic conditions or high temperatures, leading to degradation during the reaction or workup.[4][5]

Q2: I'm observing an unexpected, highly polar spot on my TLC analysis. What could it be?

A2: A new, highly polar spot (low Rf) that appears during the reaction or workup often indicates the unintended cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions.[5][6] Trace amounts of acid introduced during the workup (e.g., an acidic wash to neutralize base) can cleave the Boc group, revealing the free amine of the pyrrolidine ring. This free amine is significantly more polar, causing it to stick to the silica gel baseline on a TLC plate.

Q3: Is the Boc protecting group completely stable under the basic conditions of a Williamson ether synthesis?

A3: Generally, the Boc group is considered stable to most basic and nucleophilic conditions, which is why it's a popular choice for amine protection.[7] However, it is not infinitely stable. Prolonged exposure to very strong bases (like NaOH or KOH), especially at elevated temperatures, can lead to slow hydrolysis or other degradation pathways.[4][5] For this synthesis, it is preferable to use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) which are effective for aryl ether synthesis without being overly harsh on the protecting group.[3]

Q4: My final product has a yellow or brownish tint after purification. Is this normal?

A4: While the pure product is typically a white or off-white solid, a persistent yellow or brownish color can indicate the presence of residual nitrophenol starting material or decomposition byproducts.[8] 2-Nitrophenol itself is a yellow crystalline solid. Inadequate removal during workup or purification will impart this color. Additionally, side reactions involving the nitro group, especially under harsh conditions, can generate colored impurities. Thorough purification, potentially including a second column chromatography or recrystallization, may be necessary.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Preventing Base-Mediated Decomposition

A critical challenge in this synthesis is selecting a base that is strong enough to deprotonate the secondary alcohol of Boc-3-hydroxypyrrolidine but not so harsh that it causes decomposition of the starting material or product.

The Problem: Why Strong Bases Can Fail

Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can promote unwanted side reactions.

  • Carbamate Hydrolysis: While slow, strong hydroxides can catalyze the hydrolysis of the Boc-carbamate, leading to the deprotected pyrrolidine.[4][9]

  • Elimination Side Reactions: Strong, non-nucleophilic bases are known to favor E2 elimination over SN2 substitution, reducing the yield of the desired ether.[2]

  • Complex Reactions with Nitroarenes: Strong bases can react with the nitroaromatic compound, leading to colored byproducts.

Troubleshooting Workflow & Recommended Protocol

The following diagram outlines a decision-making process for optimizing the base and reaction conditions.

G start Low Yield or Decomposition Observed check_base Identify Base Used (e.g., NaH, NaOH, KOH) start->check_base  Analysis switch_base Switch to Milder Base: K₂CO₃ or Cs₂CO₃ check_base->switch_base Is base strong (NaH, NaOH)? check_temp Review Reaction Temperature check_base->check_temp Base is already mild (K₂CO₃) monitor Monitor by TLC/LC-MS Every 2-4 hours switch_base->monitor lower_temp Lower Temperature to RT or 50-60 °C check_temp->lower_temp Is temp > 80 °C? check_solvent Assess Solvent Choice (e.g., THF, Acetonitrile) check_temp->check_solvent Temp is moderate lower_temp->monitor use_polar_aprotic Use Polar Aprotic Solvent: DMF or DMSO check_solvent->use_polar_aprotic Is solvent non-polar? use_polar_aprotic->monitor outcome Improved Yield & Purity monitor->outcome

Caption: Troubleshooting workflow for base and condition optimization.

Data-Driven Recommendations: Comparison of Base/Solvent Systems
BaseSolventTemperature (°C)Typical OutcomeRationale
NaHTHF65 (Reflux)Moderate yield, potential byproductsStrong base, can promote elimination.[3]
K₂CO₃DMF60 - 80Good yield, cleaner reactionMilder, commonly used for aryl ethers.[3] DMF is a good polar aprotic solvent.
Cs₂CO₃Acetonitrile60 - 80Often excellent yieldCesium effect can accelerate SN2/SNAr reactions. More expensive.
NaOHDMSO80 - 100Not Recommended. High risk of decomposition.Harsh conditions can lead to Boc-group hydrolysis.[4]
Step-by-Step Optimized Protocol
  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 1-fluoro-2-nitrobenzene (1.1 eq) to the suspension.

  • Heat the reaction mixture to 70 °C and stir under an inert atmosphere (Nitrogen or Argon).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid via flash column chromatography on silica gel.

Guide 2: Preventing Acid-Catalyzed Decomposition During Workup & Purification

The Boc group is the most sensitive part of the molecule, readily cleaving under acidic conditions to generate a stable tert-butyl cation.[6] Accidental exposure to acid during workup is a primary cause of product loss.

The Mechanism of Decomposition

The decomposition pathway is a classic acid-catalyzed cleavage of the tert-butyl carbamate.

G BocProtected Boc-Protected Product Protonation Protonated Intermediate BocProtected->Protonation  H⁺ (e.g., from acidic wash) Fragmentation Fragmentation Protonation->Fragmentation C-O Bond Cleavage Deprotected Deprotected Pyrrolidine (Highly Polar Impurity) Fragmentation->Deprotected Byproducts CO₂ + Isobutylene Fragmentation->Byproducts

Caption: Acid-catalyzed decomposition pathway of the Boc group.

Self-Validating Purification Protocol

This protocol includes checkpoints to ensure the integrity of the product throughout the purification process.

  • Initial Workup: After the reaction, perform a basic or neutral workup.

    • AVOID acidic washes (e.g., citric acid, dilute HCl) to neutralize excess base.

    • INSTEAD , dilute the reaction mixture with ethyl acetate and wash thoroughly with water and then brine. This is usually sufficient to remove inorganic bases like K₂CO₃.

  • Solvent Removal: Concentrate the dried organic phase on a rotary evaporator at a temperature below 40 °C.

  • Column Chromatography:

    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better separation.[10]

    • Solvent System: Use a neutral eluent system. A typical starting point is a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

    • Checkpoint: If streaking or baseline spots are observed on TLC, consider adding 0.5% triethylamine (Et₃N) to the eluent system to neutralize acidic sites on the silica gel.[10]

  • Fraction Analysis: Combine fractions containing the pure product (as determined by TLC).

  • Final Concentration: Remove the eluent under reduced pressure, again keeping the temperature below 40 °C, to yield the purified product.

By adhering to these base selection criteria and acid-free workup procedures, researchers can significantly improve the yield, purity, and reproducibility of the synthesis for this compound.

References
  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Boc-pyrrolidine-3-carboxylic acid. BenchChem Scientific.
  • BenchChem. (2025). Technical Support Center: Purification of Crude (R)-3-(Boc-amino)pyrrolidine. BenchChem Scientific.
  • BenchChem. (n.d.). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. BenchChem Scientific.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Biocatalysis. ACS GCI. [Link]

  • BenchChem. (n.d.). Stability of (R)-(-)-N-Boc-3-pyrrolidinol under acidic and basic conditions. BenchChem Scientific.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org. [Link]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. [Link]

  • Tobrand. (2025). Understanding (R)-1-Boc-3-Hydroxypyrrolidine: Properties & Applications. Tobrand Group. [Link]

  • The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis. YouTube. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link]

  • BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. BenchChem Scientific.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a critical step in the development of various pharmaceutical agents. The most common and reliable laboratory method for this ether formation is the Mitsunobu reaction, which couples tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 2-nitrophenol. While effective on a small scale, the transition to pilot-plant or industrial production presents significant challenges related to process safety, byproduct management, and economic viability.[1][2]

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of scaling up this specific Mitsunobu reaction. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during process optimization.

The Synthetic Pathway: A Process Overview

The core transformation involves an O-alkylation of 2-nitrophenol with N-Boc-3-hydroxypyrrolidine. The Mitsunobu reaction accomplishes this by activating the alcohol with a combination of a phosphine (typically triphenylphosphine, TPP) and an azodicarboxylate (such as DEAD or DIAD), allowing for nucleophilic attack by the phenoxide.[3][4]

General Reaction Scheme: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate + 2-Nitrophenol --(TPP, DEAD/DIAD)--> this compound + Triphenylphosphine oxide (TPPO) + Diethyl hydrazinedicarboxylate

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the synthesis and purification, highlighting the critical stages where challenges often arise.

G cluster_prep 1. Reagent Preparation & Staging cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dry Solvents (THF, Toluene) D Inert Atmosphere Reactor (N2 or Argon) A->D B Starting Materials: - N-Boc-3-hydroxypyrrolidine - 2-Nitrophenol E Charge SMs & TPP in Solvent B->E C Mitsunobu Reagents: - Triphenylphosphine (TPP) - Azodicarboxylate (DIAD/DEAD) G Slow, Sub-surface Addition of Azodicarboxylate C->G D->E F Cool to 0-5 °C E->F F->G H Reaction Monitoring (TLC/HPLC) G->H I Solvent Swap / Concentration H->I Reaction Complete J Aqueous/Organic Extraction I->J K Crude Product Isolation J->K L Chromatography (High Cost/Waste) K->L High Purity Needed M Crystallization / Re-slurry K->M If Product is Crystalline N Final Product Drying L->N M->N

Caption: High-level process flow for the Mitsunobu synthesis.

Simplified Reaction Mechanism

Understanding the mechanism is key to troubleshooting. The reaction proceeds through several key intermediates. The order of addition of reagents can significantly impact which pathway is favored and whether side products are formed.[4][5]

G TPP Ph3P Betaine Betaine Intermediate {Ph3P+–N(R)N-–COR} TPP->Betaine + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Salt {Ph3P+–OR'} Betaine->Oxyphosphonium + R'-OH Phenoxide ArO- Betaine->Phenoxide Alcohol Pyrrolidinol (R'-OH) Phenol 2-Nitrophenol (ArOH) Phenol->Phenoxide Deprotonation Product Product (ArOR') Oxyphosphonium->Product + ArO- (SN2 Attack) TPPO TPPO Oxyphosphonium->TPPO Hydrazine Hydrazine Byproduct

Caption: A simplified mechanistic pathway for the Mitsunobu reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the scale-up of this synthesis in a direct question-and-answer format.

Q1: My reaction has stalled or shows low conversion. What are the likely causes?

Answer: Low or incomplete conversion on scale-up is a frequent problem, often traced back to reagent quality or reaction parameters that were not critical at the lab scale.

Primary Causes & Solutions:

  • Moisture: The Mitsunobu reaction is highly sensitive to water. The betaine intermediate will preferentially react with water over the alcohol, consuming your reagents.

    • Solution: Ensure all starting materials, especially the solvent (THF is hygroscopic) and tert-butyl 3-hydroxypyrrolidine-1-carboxylate, are rigorously dried. Use Karl Fischer titration to quantify water content (< 0.05%) in solvents and reagents before use.

  • Incorrect Stoichiometry or Reagent Purity: The reaction requires a delicate balance of reagents. An excess or deficit can halt the reaction or promote side reactions.

    • Solution: Use high-purity starting materials. Assay all reagents before use. It is common practice to use a slight excess (1.1-1.2 equivalents) of both TPP and the azodicarboxylate to drive the reaction to completion.

  • Order of Addition & Temperature: The standard protocol involves adding the azodicarboxylate slowly to a cooled solution of the alcohol, phenol, and TPP.[5] Adding reagents in the wrong order or too quickly can lead to the formation of unreactive intermediates or side products.

    • Solution: Maintain a strict addition protocol. A slow, controlled addition of DIAD/DEAD to the cooled (0-5 °C) reaction mixture is crucial to control the exotherm and minimize side reactions. A rapid temperature increase often indicates poor control and potential for byproduct formation.

Q2: Purification is a major bottleneck. How can I efficiently remove triphenylphosphine oxide (TPPO) and the hydrazine byproduct on a large scale?

Answer: This is the single greatest challenge in scaling the Mitsunobu reaction.[1] Both TPPO and the reduced hydrazine are often soluble in the same solvents as the product and have similar polarities, making chromatographic separation impractical and costly at scale.

Comparative Purification Strategies:

StrategyDescriptionProsCons on Scale-Up
Column Chromatography The standard lab-scale method using silica gel.High purity achievable.Extremely high cost (silica, solvent), large waste streams, time-consuming, difficult to pack large columns reproducibly. Not economically viable for most processes.
Crystallization Inducing the desired product to crystallize from the crude mixture, leaving impurities in the mother liquor.Potentially very efficient and low-cost. Delivers high-purity material.Product must be a stable, crystalline solid. Requires extensive solvent screening and optimization. May require multiple re-crystallizations.
Byproduct Precipitation Using a solvent system where the product remains soluble but the byproducts precipitate. For example, adding an anti-solvent like hexanes or MTBE can sometimes crash out TPPO.Simpler than product crystallization. Avoids chromatography.Often incomplete removal. Product may co-precipitate, reducing yield. Highly dependent on the specific molecule and solvent system.
Modified Reagents Using reagents designed for easier byproduct removal.[3][5]Simplifies workup significantly, often eliminating chromatography.Higher initial reagent cost. May require process re-validation.

Recommended Scale-Up Approaches:

  • Focus on Crystallization: Invest significant effort in developing a robust crystallization protocol for the final product. This is the most industrially viable purification method.

  • Adopt Modified Reagents: If crystallization is not feasible, switching to modified reagents is the next best option.

    • Polymer-supported TPP: The resulting TPPO is bound to the resin and can be removed by simple filtration.[6]

    • 1,1'-(Azodicarbonyl)dipiperidine (ADDP): The corresponding hydrazine byproduct is often crystalline and can be filtered from the reaction mixture.[1]

    • Di-(4-chlorobenzyl)azodicarboxylate (DCAD): The hydrazine byproduct is easily precipitated and can be filtered off and recycled.[4]

Q3: I'm observing a significant amount of an unknown side product. What could it be?

Answer: Besides incomplete conversion, the most likely side product arises from the azodicarboxylate acting as a nucleophile itself, especially if the primary nucleophile (2-nitrophenol) is not sufficiently acidic or is sterically hindered.[4]

  • The Problem: The pKa of 2-nitrophenol is approximately 7.2. While generally acidic enough for the Mitsunobu reaction, if the deprotonation step is slow, the oxyphosphonium intermediate can be intercepted by the hydrazine anion, leading to undesired C-N bond formation.

  • Mitigation Steps:

    • Ensure Anhydrous Conditions: As mentioned, water can interfere with the intended reaction pathway.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically starting at 0 °C and allowing it to slowly warm to room temperature).

    • Consider a Non-participating Base: In some difficult cases, adding a non-nucleophilic base can aid in the deprotonation of the phenol, but this adds complexity and should be carefully evaluated.

Q4: What are the primary safety concerns when scaling this reaction from grams to kilograms?

Answer: The primary safety concern is the thermal instability of the azodicarboxylate reagents, particularly DEAD and DIAD.[2] The addition of these reagents to triphenylphosphine is highly exothermic.

Safety Hazard Management:

G Hazard Primary Hazard: Thermal Runaway Cause Causes: - Azodicarboxylate Instability - TPP + DIAD Exotherm - Accumulation of Reagent Hazard->Cause is caused by Control Control Measures: 1. Reagent Choice (ADDP > DIAD) 2. Calorimetry Studies (DSC/ARC) 3. Slow, Controlled Addition 4. Adequate Reactor Cooling 5. Dilution Cause->Control is mitigated by

Sources

Technical Support Center: Synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure the highest purity of the final product.

Introduction: Navigating the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most common and efficient method for its preparation is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a deprotonated N-Boc-3-hydroxypyrrolidine with an activated nitroaromatic compound, typically 2-fluoronitrobenzene. The electron-withdrawing nitro group on the aromatic ring is essential for activating the ring towards nucleophilic attack, making the reaction feasible.

While seemingly straightforward, this synthesis is prone to the formation of several by-products that can complicate purification and compromise the final yield and purity. This guide provides in-depth analysis of these potential pitfalls and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the SNAr reaction between tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 2-fluoronitrobenzene. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group of the pyrrolidine derivative.

Q2: Why is 2-fluoronitrobenzene typically used over other 2-halonitrobenzenes?

A2: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the carbon for nucleophilic attack. While other halogens can be used, the reaction with 2-fluoronitrobenzene is often faster and proceeds under milder conditions.

Q3: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What are the likely causes?

A3: Incomplete deprotonation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate is a common culprit. This can be due to:

  • Inactive Sodium Hydride: NaH is highly reactive and can be deactivated by moisture. Ensure you are using fresh, high-quality NaH and handling it under anhydrous conditions.

  • Insufficient Base: Use a slight excess of NaH (typically 1.1-1.5 equivalents) to ensure complete deprotonation.

  • Low Reaction Temperature: While the initial deprotonation is often performed at 0°C, allowing the reaction to warm to room temperature or gentle heating may be necessary to drive the substitution to completion.

  • Solvent Purity: The presence of water in your solvent will quench the sodium hydride. Always use anhydrous solvents.

Q4: I am observing multiple spots on my TLC plate that are difficult to separate. What are the most likely by-products?

A4: Several by-products can form during this synthesis. The most common ones are detailed in the Troubleshooting Guide below and include:

  • Unreacted Starting Materials: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate and 2-fluoronitrobenzene.

  • Di-nitrophenyl ether: Formed from the reaction of 2-fluoronitrobenzene with any residual water.

  • Products from solvent degradation: Strong bases like NaH can react with solvents like DMF.[1]

  • Elimination by-products: Although less common in this specific reaction, strong bases can potentially induce elimination reactions.

Troubleshooting Guide: From Reaction to Pure Product

This section provides a detailed, question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue 1: Low Yield of the Desired Product

Question: My reaction yield is consistently low, even after extending the reaction time. What can I do to improve it?

Answer:

Low yields can stem from several factors. Let's break them down:

  • Sub-optimal Deprotonation: As mentioned in the FAQs, ensuring complete deprotonation is critical.

    • Protocol: Slowly add tert-butyl 3-hydroxypyrrolidine-1-carboxylate to a suspension of NaH in anhydrous THF at 0°C. Allow the mixture to stir at this temperature for 30-60 minutes before adding 2-fluoronitrobenzene. Hydrogen evolution should be observed, and the mixture may become a clearer solution.

  • Reaction Temperature: The SNAr reaction itself may require thermal energy.

    • Troubleshooting Step: After the addition of 2-fluoronitrobenzene at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours. If the reaction is still sluggish (monitored by TLC or LC-MS), gentle heating (e.g., to 40-50°C) can be beneficial.

  • Solvent Choice: While DMF is a common solvent for SNAr reactions, it can react with NaH at elevated temperatures, leading to by-product formation and consumption of the base.[1]

    • Alternative: Consider using anhydrous THF, which is more stable to NaH.

Issue 2: Identification and Minimization of Key By-products

Question: My crude product shows several impurities in the 1H NMR and LC-MS. How can I identify and prevent their formation?

Answer:

Let's analyze the most probable by-products and how to tackle them:

By-product A: Unreacted Starting Materials

  • Identification:

    • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate: Look for characteristic signals in the 1H NMR spectrum, including the Boc group protons around 1.4 ppm and the proton on the carbon bearing the hydroxyl group.

    • 2-Fluoronitrobenzene: Its aromatic signals in the 1H NMR will be distinct from the product.

  • Minimization:

    • Ensure a slight excess of the more valuable or limiting reagent is consumed.

    • Optimize reaction time and temperature to drive the reaction to completion.

By-product B: Bis(2-nitrophenyl) ether

  • Formation Mechanism: This by-product arises if the 2-fluoronitrobenzene reacts with the hydroxide ion, which can be present if there is residual water in the reaction mixture or if the base is not completely anhydrous.

  • Identification:

    • LC-MS: This symmetrical ether will have a distinct molecular weight.

    • 1H NMR: The spectrum will show a set of aromatic signals corresponding to the 2-nitrophenyl group, but no signals from the pyrrolidine moiety.

  • Minimization:

    • Strict Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle NaH in an inert atmosphere (e.g., under nitrogen or argon).

By-product C: Solvent-Derived Impurities

  • Formation Mechanism: Sodium hydride can act as a reducing agent and a base, reacting with solvents like DMF to form various by-products.[1]

  • Identification:

    • These impurities can be diverse and may appear as baseline noise or distinct peaks in your analytical data.

  • Minimization:

    • Avoid high reaction temperatures when using DMF.

    • As suggested, consider using THF as an alternative solvent.

Table 1: Summary of Common By-products and Their Characteristics

By-product NameFormation Pathway1H NMR Key Signals (Anticipated)Mass Spec (m/z) [M+H]+
tert-Butyl 3-hydroxypyrrolidine-1-carboxylateUnreacted Starting Material~1.4 (s, 9H), ~4.3 (m, 1H), OH signal188.1
2-FluoronitrobenzeneUnreacted Starting MaterialAromatic signals (~7.2-8.0 ppm)142.0
Bis(2-nitrophenyl) etherReaction with residual waterAromatic signals only (~7.0-8.0 ppm)261.0
Solvent-derived impuritiesReaction of NaH with solventVaries depending on solvent and reactionVaries
Issue 3: Purification Challenges

Question: I'm having difficulty purifying my product. Column chromatography is not giving me a clean separation. What are my options?

Answer:

Purification can indeed be challenging due to the similar polarities of the product and some by-products.

  • Optimizing Column Chromatography:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (a rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight).

  • Recrystallization:

    • If your product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Screening: Test a variety of solvent systems. Good options to try are isopropanol, ethanol, or mixtures like ethyl acetate/hexanes. The ideal solvent will dissolve the product when hot but not when cold, while the impurities remain soluble at low temperatures.

  • Acid-Base Extraction:

    • If you have unreacted tert-butyl 3-hydroxypyrrolidine-1-carboxylate, a mild acidic wash (e.g., with dilute citric acid solution) during the work-up can help remove it, although this risks cleaving the Boc group if the conditions are too harsh.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Fluoronitrobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add 2-fluoronitrobenzene (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a column with silica gel in a non-polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% ethyl acetate).

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification deprotonation 1. Deprotonation (N-Boc-3-hydroxypyrrolidine + NaH in THF) snar 2. SNAr Reaction (Add 2-fluoronitrobenzene) deprotonation->snar Stir at 0°C to RT quench 3. Quench (Saturated NH4Cl) snar->quench Monitor by TLC/LC-MS extraction 4. Extraction (Ethyl Acetate) quench->extraction wash 5. Washing (Water, Brine) extraction->wash dry 6. Drying (Na2SO4) wash->dry concentrate 7. Concentration dry->concentrate purify 8. Column Chromatography or Recrystallization concentrate->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: Workflow for the synthesis and purification of this compound.

By-product Formation Pathways

Byproduct_Formation cluster_byproducts Potential By-products starting_materials Starting Materials: - N-Boc-3-hydroxypyrrolidine - 2-Fluoronitrobenzene - NaH desired_product Desired Product: This compound starting_materials->desired_product Ideal Reaction unreacted_sm Unreacted Starting Materials starting_materials->unreacted_sm Incomplete Reaction dinitrophenyl_ether Bis(2-nitrophenyl) ether starting_materials->dinitrophenyl_ether Reaction with H2O solvent_impurities Solvent-Derived Impurities starting_materials->solvent_impurities NaH + Solvent (e.g., DMF)

Caption: Potential by-product formation pathways in the synthesis.

References

  • Hesek, D., Lee, M., Mobashery, S., & Chang, M. (2007). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 72(23), 9074-9077. [Link]

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Technical Support Center: A Researcher's Guide to Purifying tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. This guide is designed for researchers and drug development professionals who may encounter challenges in achieving high purity for this key synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

The synthesis of this molecule, typically via a Williamson ether synthesis, is robust.[1][2] However, the purification stage often presents challenges, from stubborn impurities to the product's tendency to present as a viscous oil. This guide provides a logical, step-by-step framework for diagnosing purity issues and implementing effective purification strategies.

Part 1: Initial Assessment & Troubleshooting Common Impurities

Before attempting any large-scale purification, a small-scale analysis is crucial. This self-validating step saves time, and resources, and provides a clear roadmap.

FAQ: Initial Crude Product Analysis

Q1: What are the most likely impurities in my crude product after synthesis and workup?

A1: The impurity profile is directly linked to the synthetic route, which is typically the SN2 reaction between N-Boc-3-hydroxypyrrolidine and an activated aryl halide like 1-fluoro-2-nitrobenzene.[3][4] Understanding these potential contaminants is the first step in designing a purification strategy.

Table 1: Common Impurities and Mitigation Strategies

Impurity Source Why it's a Problem Primary Removal Strategy
N-Boc-3-hydroxypyrrolidine Unreacted starting material Polar; can be difficult to separate from the product in some solvent systems. Flash column chromatography.
1-Fluoro-2-nitrobenzene Unreacted starting material Less polar than the product; can co-elute in non-polar solvent systems. Flash column chromatography.
Inorganic Salts (e.g., NaF, KF) Byproduct of the base-mediated reaction. Can interfere with NMR analysis and downstream reactions. Aqueous workup (water/brine washes).
Phase Transfer Catalyst If used in the reaction. Can be difficult to remove and may complicate analysis. Specific aqueous washes or flash chromatography.
High-Boiling Solvents (e.g., DMF, DMSO) Reaction solvent.[2] Can mask signals in NMR and prevent crystallization. High-vacuum evaporation; azeotroping with toluene; aqueous workup.

| Side-Reaction Products | E2 elimination or reaction with solvent.[2] | Structure may be similar to the product, complicating separation. | Flash column chromatography or recrystallization. |

Q2: How should I perform a preliminary purity assessment?

A2: Thin-Layer Chromatography (TLC) is your most powerful diagnostic tool. It's fast, uses minimal material, and directly informs the parameters for flash column chromatography.

  • Procedure: Dissolve a small sample of your crude oil/solid in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot it on a silica gel TLC plate alongside the starting materials, if available.

  • Analysis: Develop the plate in a test solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize under a UV lamp (the nitrophenyl group is UV active) and with a potassium permanganate stain. The Rf (retention factor) value will guide your purification choice. An ideal Rf for column chromatography is between 0.13 and 0.40.[5]

Part 2: Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography is the most common and effective method for purifying this compound. Success depends on a systematic approach to solvent selection and technique.

Workflow for Purification Strategy

The following diagram outlines the decision-making process for purifying your crude product.

purification_workflow start Crude Product (Post-Workup) check_physical Is the product an oil or a solid? start->check_physical run_tlc Perform Diagnostic TLC (e.g., 30% EtOAc/Hexane) check_physical->run_tlc Both analyze_tlc Analyze TLC Plate run_tlc->analyze_tlc is_clean Is there a single major spot with minor impurities? analyze_tlc->is_clean column_chrom Proceed with Flash Column Chromatography is_clean->column_chrom No / Oil recrystallize Attempt Recrystallization or Trituration is_clean->recrystallize Yes, Solid rf_check Is Product Rf between 0.15-0.4? column_chrom->rf_check final_product Pure Product (Verify by NMR, LC-MS) recrystallize->final_product adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No rf_check->final_product Yes adjust_solvent->run_tlc Re-screen

Sources

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Boc deprotection of tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you navigate challenges in your synthesis.

Section 1: The Underlying Chemistry: Mechanism & Rationale

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. This section addresses the "why" behind the standard procedures.

Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?

The cleavage of the tert-butyloxycarbonyl (Boc) group with a strong acid like trifluoroacetic acid (TFA) is a robust and widely used transformation.[1][2] It proceeds via an acid-catalyzed elimination mechanism (specifically, E1).

The process unfolds in three primary steps[1][3]:

  • Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group. This makes the carbamate a much better leaving group.

  • Carbocation Formation: The protonated Boc group cleaves heterolytically to form a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.

  • Decarboxylation & Salt Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[1] In the acidic reaction medium, the newly liberated pyrrolidine nitrogen is immediately protonated by excess TFA to yield its trifluoroacetate salt.

Boc_Deprotection_Mechanism Start Boc-Protected Pyrrolidine Protonated Protonated Intermediate Start->Protonated + H⁺ (from TFA) Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Cleavage Products Deprotected Amine Salt (TFA) + CO₂ Carbocation->Products Decarboxylation

Caption: Mechanism of TFA-mediated Boc deprotection.

Q2: What specific challenges does the 2-nitrophenoxy group introduce in this reaction?

While Boc deprotection is generally straightforward, the substrate itself can introduce complications. The primary concern with this molecule is the generation of the reactive tert-butyl cation.[4][5]

  • Potential for Side Reactions: The tert-butyl cation is a potent electrophile. It can attack any nucleophilic site on your molecule of interest. The 2-nitrophenoxy group, while deactivated by the nitro substituent, is still an electron-rich aromatic ring due to the ether oxygen and is susceptible to electrophilic alkylation, leading to a tert-butylated side product.[4][5]

  • Electronic Effects: The presence of a strong electron-withdrawing group (EWG) like the nitro group can, in some cases, accelerate N-Boc cleavage by electronically destabilizing the carbamate.[6] This is generally not problematic but may require shorter reaction times than analogous substrates without EWGs.

Section 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer guide to the most common problems encountered during this deprotection.

Q3: My reaction is sluggish or incomplete, even after several hours. How can I drive it to completion?

Incomplete conversion is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

Observation (via TLC/LC-MS) Potential Cause Recommended Action & Rationale
Significant starting material remains.Insufficient Acid Stoichiometry or Concentration: Increase the concentration of TFA. A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM).[7] The rate of cleavage can have a second-order dependence on acid concentration, meaning a small increase can have a large effect.[8]
Reaction stalls after initial conversion.Inadequate Reaction Time/Temperature: Most deprotections are complete within 1-2 hours at room temperature.[7][9] If the reaction is slow, allow it to stir longer (up to 4 hours), monitoring periodically. Gentle warming to 30-40°C can be used for very stubborn cases, but this may also increase side product formation.
Reaction is slow despite sufficient acid.Presence of Water: Ensure all reagents and glassware are dry. While small amounts of water can act as a scavenger, excess water can dilute the acid and potentially hinder the reaction.
Q4: I'm observing a major side product with a mass of +56 Da compared to my desired product. What is it and how can I prevent it?

This is the classic signature of tert-butylation. The tert-butyl cation (mass of 57) has alkylated a nucleophilic site on your product, resulting in a net mass increase of 56 Da after the loss of a proton.

The solution is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic species added in excess to trap, or "scavenge," the electrophilic carbocations before they can react with your desired molecule.[8]

Side_Reaction_Troubleshooting Start Run Deprotection Analysis Analyze Crude Reaction Mixture (LC-MS) Start->Analysis Desired Desired Product (Mass = M) Analysis->Desired Clean Reaction Side Side Product Observed (Mass = M+56) Analysis->Side Impurity Detected Hypothesis Hypothesis: tert-Butylation Side Reaction Side->Hypothesis Solution Solution: Re-run reaction with Scavenger (e.g., 2.5-5% TIS) Hypothesis->Solution

Caption: Troubleshooting workflow for side product formation.

Common Scavengers Typical Concentration (v/v) Mechanism & Use Case
Triisopropylsilane (TIS) 2.5 - 5%Excellent all-purpose scavenger. It reduces the tert-butyl cation to isobutane via hydride transfer. Highly effective at preventing aromatic alkylation.[10][11]
Water 2.5 - 5%Reacts with the tert-butyl cation to form tert-butanol. A good, simple choice if no other acid-sensitive groups are present.[11]
Thioanisole 2.5 - 5%A soft nucleophile that is very effective at trapping carbocations, particularly in syntheses involving sulfur-containing amino acids like methionine, but is also effective for protecting tryptophan and tyrosine.[11][12]

For your specific substrate, Triisopropylsilane (TIS) is the recommended first choice due to its high efficacy in preventing the alkylation of electron-rich aromatic systems.

Q5: My work-up is problematic. How can I efficiently remove TFA and isolate my pure, free amine product?

The product of the reaction is a trifluoroacetate salt, which is often a sticky oil and difficult to handle. A proper work-up is essential for isolating the neutral "free base" form of your amine.

  • Removal of Volatiles: After the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation). TFA is volatile (boiling point ~72 °C), but it can be persistent.[13][14]

    • Pro-Tip: To remove the final traces of TFA, add a higher-boiling non-polar solvent like toluene and re-concentrate. This process, known as azeotropic removal, is highly effective. Repeat 2-3 times.[14]

  • Neutralization and Extraction: The goal is to deprotonate the amine salt to get the neutral, organic-soluble free amine.

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic solution carefully with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until CO₂ evolution ceases.[8] This neutralizes the excess TFA and deprotonates your product.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude free amine.

  • Purification: The crude product can then be purified by standard methods such as silica gel column chromatography or distillation, depending on its physical properties.

Q6: Are there alternative deprotection methods if my substrate proves too sensitive to strong TFA conditions?

Yes. While TFA is the workhorse, several other acidic conditions can be employed, offering different levels of reactivity and selectivity.

Reagent System Typical Conditions Pros Cons
HCl in 1,4-Dioxane 4M solution, 0°C to RTCommercially available, highly effective. Can sometimes be more selective than TFA.[15]1,4-Dioxane is a hazardous solvent. Strong acids can cleave ethers like dioxane, forming potential impurities.[16]
HCl in Ethyl Acetate Saturated solution, RTGreener solvent than DCM or dioxane. Often provides clean reactions.[6]Preparation of the reagent can be less convenient than using neat TFA.
Aqueous Phosphoric Acid 85% H₃PO₄ in THFEnvironmentally benign, mild, and selective for Boc groups over many other acid-labile groups.[17][18]May require longer reaction times or gentle heating.
Section 3: Standard Operating Protocols
Protocol 1: Boc Deprotection using TFA/DCM with a Scavenger

This protocol is a robust starting point for the deprotection of this compound.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected starting material (1.0 eq) in anhydrous dichloromethane (DCM) to make a 0.1 M - 0.2 M solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm and minimize side reactions.

  • Reagent Addition: To the stirred solution, add triisopropylsilane (TIS) (0.5 eq, ~5% v/v of the final TFA volume).

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the reaction mixture to a final concentration of 20-50% v/v. For example, for 10 mL of DCM, add 2.5 mL of TFA for a ~20% solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-2 hours.

  • Work-up: Once the starting material is consumed, proceed with the work-up as described in the "Neutralization and Extraction" part of Q5.

Protocol 2: Aqueous Work-up and Isolation of Free Amine
  • Concentration: Concentrate the completed reaction mixture under reduced pressure. Add 10 mL of toluene and concentrate again to azeotropically remove residual TFA. Repeat one more time.

  • Dissolution: Dissolve the resulting residue in ethyl acetate (EtOAc, 20 mL).

  • Neutralization: Transfer the EtOAc solution to a separatory funnel. Slowly and carefully add saturated aqueous NaHCO₃ solution (20 mL). Swirl gently at first to allow for CO₂ evolution, then stopper and shake, venting frequently.

  • Extraction: Allow the layers to separate. Drain and discard the aqueous layer. Wash the organic layer with another portion of saturated NaHCO₃ (15 mL), followed by a wash with brine (15 mL).

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄. Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude 3-(2-nitrophenoxy)pyrrolidine free base.

  • Purification: Purify the crude product as necessary for the subsequent steps in your synthesis.

References
  • Vertex AI Search Grounding API. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • BenchChem. Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchG
  • Wikipedia. Protecting group. [Link]

  • Fiveable. Acid-Labile Protecting Groups Definition.
  • National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • BenchChem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • R&D World. Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. [Link]

  • National Institutes of Health (NIH). Understanding Acid Lability of Cysteine Protecting Groups. [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. Any suggestion on Boc deprotection without using acid?. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]

  • ScienceDirect. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA Examples. [Link]

  • ResearchGate.
  • Reddit. Boc Removals with TFA in Peptide Synthesis : r/chemistry. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • Fiveable. TFA Deprotection Definition.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • BenchChem. preventing side reactions during TFA deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

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Technical Support Center: Optimizing the Reduction of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the reduction of the nitro group in tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate.

The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. The target molecule, tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate, is a valuable building block. However, the reduction of its nitro precursor presents several challenges, including achieving complete conversion, ensuring chemoselectivity in the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group, and avoiding side-product formation.

This guide provides a comprehensive troubleshooting framework, detailed protocols, and mechanistic insights to help researchers navigate and optimize this critical reaction.

Troubleshooting and Optimization Flowchart

For researchers encountering issues, this decision tree provides a rapid diagnostic tool to identify and resolve common problems encountered during the reduction process.

Troubleshooting_Flowchart Troubleshooting Decision Tree for Nitro Reduction start Monitor Reaction by TLC/LC-MS incomplete_conversion Incomplete Conversion / Slow Reaction start->incomplete_conversion Stalled reaction or persistent starting material side_products Side Products Observed (e.g., hydroxylamine, azo/azoxy) start->side_products New spots with intermediate Rf values appear boc_cleavage Boc Group Cleavage start->boc_cleavage Baseline spot or polar byproducts clean_reaction Clean Conversion to Product start->clean_reaction Complete consumption of starting material catalyst_issue Check Catalyst Activity: - Use fresh Pd/C - Increase catalyst loading (5-10 wt%) - Ensure catalyst is not poisoned incomplete_conversion->catalyst_issue solubility_issue Improve Solubility: - Switch to a better solvent (e.g., THF, EtOH/THF) - Gentle heating (40-50 °C) incomplete_conversion->solubility_issue h2_source_issue Verify Hydrogen Source: - For H2 gas: Purge system properly, check for leaks, increase pressure - For Transfer Hydrogenation: Add more H-donor (e.g., Ammonium Formate) incomplete_conversion->h2_source_issue drive_to_completion Ensure Complete Reduction: - Increase reaction time - Ensure sufficient H-donor/H2 pressure - Maintain adequate stirring side_products->drive_to_completion temp_control Control Temperature: - Run at room temperature to avoid condensation side reactions side_products->temp_control avoid_acid Avoid Acidic Conditions: - Do not use metal/acid systems (Fe/HCl) - Ensure solvent is not acidic - Use transfer hydrogenation under neutral conditions boc_cleavage->avoid_acid workup Proceed to Work-up & Purification clean_reaction->workup

Caption: Troubleshooting Decision Tree.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete or running very slowly. What are the likely causes and how can I fix it?

A1: Incomplete conversion is one of the most common issues and can typically be traced back to one of three factors: the catalyst, reactant solubility, or the hydrogen source.

  • Catalyst Activity and Loading: The heterogeneous catalyst, typically palladium on carbon (Pd/C), is the engine of the reaction. Its activity is paramount.[1]

    • Poisoning: Catalysts can be "poisoned" by impurities like sulfur or certain nitrogen-containing compounds, which block active sites.[2][3][4] Ensure high-purity starting materials and solvents. Amines themselves can sometimes act as poisons, so efficient stirring is key to prevent localized high concentrations of the product on the catalyst surface.[5]

    • Activity: Ensure your Pd/C is fresh and has been stored correctly under an inert atmosphere. Older catalysts can lose activity.

    • Loading: For difficult reductions, increasing the catalyst loading from a typical 5 mol% to 10 mol% (by weight of the substrate) can significantly increase the reaction rate.[6]

  • Solubility: The starting material must be soluble in the reaction solvent for the reaction to proceed efficiently.[1][7]

    • Solvent Choice: While methanol and ethanol are common choices for catalytic hydrogenation, this compound may have limited solubility. Consider using tetrahydrofuran (THF) or a co-solvent system like Ethanol/THF to improve solubility. Protic co-solvents can often aid hydrogenation reactions.[1][7]

  • Hydrogen Source and Pressure:

    • Hydrogen Gas (H₂): If using a hydrogen balloon, ensure the system is thoroughly purged of air to prevent catalyst oxidation and for safety. A balloon provides only slightly above atmospheric pressure. For sluggish reactions, using a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure to 50 psi or higher can dramatically accelerate the reaction.[1][7]

    • Transfer Hydrogenation: When using a hydrogen donor like ammonium formate or hydrazine hydrate, ensure you are using a sufficient stoichiometric excess (typically 4-5 equivalents of ammonium formate).[6][8][9]

Q2: I'm observing significant side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?

A2: The formation of these side products stems from the stepwise nature of nitro group reduction. The reaction proceeds through nitroso and hydroxylamine intermediates.[10][11][12] If the reaction stalls or conditions are not optimal, these intermediates can accumulate or react with each other to form azoxy and azo dimers.

Reduction_Pathway Nitro Reduction Pathway cluster_main Main Reaction Path cluster_side Side Reactions Ar-NO2 Nitroarene Ar-NO Nitrosoarene Ar-NO2->Ar-NO +2e-, +2H+ Ar-NHOH Hydroxylamine Ar-NO->Ar-NHOH +2e-, +2H+ Ar-N(O)=N-Ar Azoxy Compound Ar-NO->Ar-N(O)=N-Ar + Ar-NHOH - H2O Ar-NH2 Amine Ar-NHOH->Ar-NH2 +2e-, +2H+ Ar-N=N-Ar Azo Compound Ar-N(O)=N-Ar->Ar-N=N-Ar +2e-, +2H+

Caption: Nitro Group Reduction Pathway and Side Products.

To favor the formation of the final amine product, you must ensure the reaction goes to completion.

  • Sufficient Reducing Agent: Ensure an adequate supply of hydrogen, either by maintaining positive H₂ pressure or by using a sufficient excess of a transfer hydrogenation reagent.[9]

  • Reaction Time: Allow the reaction to run until TLC or LC-MS analysis shows the complete disappearance of both the starting material and any intermediates.

  • Temperature Control: While some reductions require heat, high temperatures can sometimes promote the condensation reactions that lead to azoxy/azo compounds.[1] For this substrate, running the reaction at room temperature is recommended initially.

Q3: I'm concerned about the stability of the Boc-protecting group. Which conditions are safest to avoid deprotection?

A3: This is a valid concern as the Boc group is notoriously sensitive to acid. Therefore, the key is to select a reduction method that operates under neutral or mildly basic conditions.

  • Recommended Methods:

    • Catalytic Hydrogenation (H₂/Pd/C): This is the most common and generally the safest method. The reaction is typically run in a neutral solvent like ethanol, methanol, or ethyl acetate, and is highly chemoselective, leaving the Boc group intact.[13]

    • Catalytic Transfer Hydrogenation (Ammonium Formate/Pd/C): This is an excellent alternative to using hydrogen gas.[8][14] Ammonium formate is a mild and effective hydrogen donor, and the reaction proceeds under neutral conditions, posing no threat to the Boc group.[6][15]

  • Methods to Avoid:

    • Metal/Acid Reductions: Systems like Fe/HCl, SnCl₂/HCl, or Zn/AcOH should be avoided.[13][16] The strongly acidic conditions required for these reactions will rapidly cleave the Boc protecting group.

Q4: How do I choose between different hydrogen sources, like H₂ gas versus transfer hydrogenation with ammonium formate?

A4: Both methods are highly effective, and the choice often comes down to laboratory equipment availability, scale, and convenience.

FeatureCatalytic Hydrogenation (H₂ Gas)Catalytic Transfer Hydrogenation (Ammonium Formate)
Hydrogen Source H₂ gas cylinderSolid ammonium formate (HCOONH₄)
Equipment Requires specialized pressure vessel (e.g., Parr apparatus) or balloon setup.Standard laboratory glassware (round-bottom flask, condenser).[14]
Safety Involves handling flammable hydrogen gas under pressure.[17]Avoids flammable gas; ammonium formate is stable and non-toxic.[14]
Reaction Control Pressure can be precisely controlled to influence rate.Rate is controlled by temperature and stoichiometry of the H-donor.
Work-up Filtration of catalyst.Filtration of catalyst; byproducts (ammonia, CO₂) are volatile.
Ideal Use Case Large-scale reactions; when higher pressure is needed for difficult substrates.Small to medium scale; labs not equipped for pressure hydrogenation; convenience.[15]

For the reduction of this compound on a typical lab scale, catalytic transfer hydrogenation with ammonium formate is highly recommended due to its operational simplicity, safety, and excellent chemoselectivity.[9]

Detailed Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate (Recommended)

This protocol is a robust and convenient starting point for the chemoselective reduction of the nitro group.

Workflow_Diagram cluster_workflow Experimental Workflow A 1. Dissolve Substrate in Methanol B 2. Add Ammonium Formate A->B C 3. Carefully Add 10% Pd/C (under N2 if possible) B->C D 4. Stir at RT or Gentle Heat (e.g., 40 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Filter through Celite® to Remove Catalyst E->F G 7. Concentrate Filtrate F->G H 8. Purify Crude Product G->H

Caption: General Experimental Workflow.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 wt% of substrate)

  • Ammonium formate (HCOONH₄) (4.0-5.0 eq)

  • Methanol (or Ethanol/THF)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the nitro compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Add ammonium formate (4-5 eq) to the solution and stir until it dissolves.

  • Carefully add 10% Pd/C (5-10% by weight relative to the starting material). Note: Pd/C can be pyrophoric, especially when dry. Handle with care, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture vigorously at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.[6]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is completely consumed.

  • Upon completion, dilute the mixture with methanol and carefully filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the Celite® pad thoroughly with the reaction solvent to ensure full recovery of the product.[1]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by standard methods, such as column chromatography on silica gel or recrystallization, to yield tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate.

Protocol 2: Catalytic Hydrogenation using H₂ Gas

This protocol is suitable for labs equipped for hydrogenation reactions and may be necessary for larger-scale synthesis.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 wt% of substrate)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Place the nitro compound and the solvent (e.g., ethanol) into a suitable hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst to the vessel.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel by evacuating and refilling with an inert gas (e.g., nitrogen) three times, followed by evacuating and refilling with hydrogen gas three times.[18]

  • Pressurize the vessel with hydrogen to the desired pressure (start with a balloon or 50 psi if using a pressure vessel).

  • Stir the reaction mixture vigorously at room temperature. Vigorous agitation is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitor the reaction by observing hydrogen uptake and by periodic analysis (TLC/LC-MS) of aliquots.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.[18]

  • Filter the reaction mixture through a pad of Celite®, washing the pad with the solvent. Again, keep the filter cake wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can then be purified.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). Molecules. [Link]

  • Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. . [Link]

  • Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Scilit. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Sustainability. [Link]

  • Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018). Taylor & Francis Online. [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Taylor & Francis Online. [Link]

  • Conditions optimization for the reduction of nitroarenesa. ResearchGate. [Link]

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  • How to carry out the work Up of Iron-H2SO4 assisted reduction?. ResearchGate. [Link]

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Catalyst selection for the synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your experiments are successful, efficient, and reproducible.

Introduction to the Synthesis

The synthesis of this compound involves the formation of an aryl ether bond between the hydroxyl group of N-Boc-3-hydroxypyrrolidine and the phenolic position of 2-nitrophenol. The electron-withdrawing nature of the nitro group on the aromatic ring significantly influences the reactivity of the substrates. Several catalytic methods can be employed for this transformation, each with its own set of advantages and challenges. This guide will focus on the most common and effective catalytic approaches: the Mitsunobu reaction, the Ullmann condensation, and the Buchwald-Hartwig C-O coupling.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Scenario 1: Low to No Product Formation

Question: I am attempting the synthesis of this compound, but I am observing very low yields or no product at all. What are the likely causes and how can I fix this?

Answer:

Low or no product formation is a common issue that can often be traced back to the choice of catalytic system and reaction conditions. Let's break down the potential causes based on the synthetic method:

If you are using the Mitsunobu Reaction:

  • Reagent Quality: The Mitsunobu reaction is highly sensitive to the quality of the reagents, particularly the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃).[1] PPh₃ can oxidize over time to triphenylphosphine oxide (TPPO), and azodicarboxylates can degrade.[1]

    • Solution: Use freshly opened or purified reagents. The purity of PPh₃ can be checked by ³¹P NMR.

  • pKa of the Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[2][3] 2-Nitrophenol has a pKa of approximately 7.2, which is well within the ideal range. However, if your reaction mixture contains other species that can be deprotonated, it could interfere with the desired reaction.

  • Steric Hindrance: While N-Boc-3-hydroxypyrrolidine is a secondary alcohol, significant steric hindrance around the reaction center can slow down or prevent the reaction.

    • Solution: Consider increasing the reaction temperature or extending the reaction time. However, be aware that this may also lead to side reactions.

If you are using the Ullmann Condensation:

  • Catalyst Activity: Traditional Ullmann conditions often require harsh conditions (high temperatures) and stoichiometric amounts of copper.[4] Modern systems use soluble copper salts (e.g., CuI, Cu₂O) with a ligand. The choice of ligand is crucial.

    • Solution: For electron-deficient aryl halides like 2-nitrohalobenzene, a variety of ligands can be effective. Consider screening ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or picolinic acid.[5][6]

  • Base Strength: The choice of base is critical for deprotonating the phenol. A base that is too weak will result in a low concentration of the active nucleophile.

    • Solution: Stronger bases like Cs₂CO₃ or K₂CO₃ are often more effective than weaker bases.[7]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[4]

    • Solution: If you are using a modern ligand-based system, you may be able to use less harsh solvents like toluene or xylene.[7]

If you are using the Buchwald-Hartwig C-O Coupling:

  • Ligand Selection: This is the most critical parameter for a successful Buchwald-Hartwig C-O coupling. The ligand must facilitate both the oxidative addition of the aryl halide and the reductive elimination to form the ether.

    • Solution: For the coupling of secondary alcohols, bulky biarylphosphine ligands are often required. Consider ligands like those from the Buchwald or Hartwig research groups.

  • Catalyst Poisoning: Certain functional groups can poison the palladium catalyst.

    • Solution: Ensure all reagents and solvents are of high purity and free from potential catalyst poisons.

  • Competing β-Hydride Elimination: Secondary alcohols can undergo β-hydride elimination, which is a common side reaction in transition metal catalysis.[8][9]

    • Solution: The choice of ligand and reaction conditions can help to suppress this side reaction. Milder conditions (lower temperature) may be beneficial.

Scenario 2: Incomplete Reaction and Presence of Starting Materials

Question: My reaction has stalled, and I see a significant amount of unreacted N-Boc-3-hydroxypyrrolidine and/or the 2-nitrophenol precursor. How can I drive the reaction to completion?

Answer:

An incomplete reaction is often a matter of optimizing the reaction conditions or addressing catalyst deactivation.

For Mitsunobu Reactions:

  • Insufficient Reagents: It is common to use an excess of PPh₃ and DEAD/DIAD (typically 1.5 equivalents) to ensure the reaction goes to completion.[1]

    • Solution: Increase the equivalents of PPh₃ and DEAD/DIAD. If you are already using a significant excess, the issue may lie elsewhere.

  • Order of Addition: The order of reagent addition can be important.

    • Solution: A common and effective procedure is to dissolve the alcohol, nucleophile, and PPh₃ in the solvent and then add the azodicarboxylate dropwise at 0 °C.[3]

For Ullmann and Buchwald-Hartwig Reactions:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

    • Solution: For Ullmann reactions, ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst. For Buchwald-Hartwig reactions, the choice of a more robust ligand can prevent catalyst decomposition.

  • Insufficient Base: The reaction may be limited by the amount of active nucleophile.

    • Solution: Ensure you are using a sufficient excess of a strong enough base to fully deprotonate the 2-nitrophenol.

Scenario 3: Difficult Purification and Byproduct Removal

Question: I have successfully formed the product, but I am struggling to purify it from the reaction byproducts. What are the best strategies for purification?

Answer:

Purification challenges are highly dependent on the synthetic route chosen.

For Mitsunobu Reactions:

The primary purification challenge is the removal of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct.[10] These byproducts can have similar polarities to the desired product, making chromatographic separation difficult.

  • Crystallization/Precipitation:

    • Solution 1 (Non-polar product): If your product is relatively non-polar, you can often precipitate the TPPO by concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether, pentane, or hexane. The TPPO can then be removed by filtration.[11][12]

    • Solution 2 (Polar product): TPPO can be precipitated from polar solvents by forming an insoluble complex with a metal salt. Adding a solution of MgCl₂, ZnCl₂, or CaBr₂ can lead to the precipitation of the TPPO complex, which can be filtered off.[13][14]

  • Chromatography:

    • Solution: If chromatography is necessary, a gradient elution on silica gel with a solvent system like ethyl acetate in hexanes is often effective.[13]

  • Alternative Reagents:

    • Solution: Consider using a polymer-supported triphenylphosphine. In this case, the TPPO byproduct remains on the solid support and can be removed by simple filtration.[13]

For Ullmann and Buchwald-Hartwig Reactions:

Purification for these reactions is generally more straightforward than for the Mitsunobu reaction, as the byproducts are typically inorganic salts that can be removed with an aqueous workup.

  • Aqueous Workup:

    • Solution: After the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine to remove inorganic salts.

  • Chromatography:

    • Solution: If further purification is needed, column chromatography on silica gel is usually effective.

Frequently Asked Questions (FAQs)

Q1: Which catalytic method is the best choice for synthesizing this compound?

A1: The "best" method depends on your specific experimental constraints, such as scale, available reagents, and purification capabilities. Here is a comparative overview:

FeatureMitsunobu ReactionUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Stoichiometric PPh₃ and DEAD/DIADCatalytic Copper (e.g., CuI, Cu₂O) + LigandCatalytic Palladium + Ligand
Conditions Mild (0 °C to room temperature)Often requires elevated temperatures (can be milder with modern ligands)Generally mild to moderate temperatures
Stereochemistry Inversion of configuration at the alcoholNot applicable (no chiral center on the phenol)Not applicable
Byproducts Triphenylphosphine oxide (TPPO) and reduced azodicarboxylate (difficult to remove)Inorganic salts (easily removed by workup)Inorganic salts (easily removed by workup)
Substrate Scope Broad, but sensitive to pKa of nucleophile and steric hindranceGood for electron-deficient aryl halidesVery broad, but requires careful ligand selection

Recommendation: For small-scale synthesis where stereochemical inversion is not a concern, the Ullmann condensation or Buchwald-Hartwig C-O coupling are often preferred due to easier purification. The Mitsunobu reaction is a powerful tool but requires careful planning for byproduct removal.[10][15]

Q2: Can I use a phase-transfer catalyst for this synthesis?

A2: Yes, phase-transfer catalysis (PTC) is a viable alternative, particularly for O-alkylation of phenols.[16] In a PTC system, a quaternary ammonium or phosphonium salt is used to transport the phenoxide anion from an aqueous or solid phase into the organic phase where the reaction with the alkylating agent (in this case, an activated form of N-Boc-3-hydroxypyrrolidine) occurs. This method is often environmentally friendly as it can reduce the need for anhydrous organic solvents.[16]

Q3: What is the role of the nitro group on the 2-nitrophenol in these reactions?

A3: The nitro group is a strong electron-withdrawing group. Its presence has two main effects:

  • Increased Acidity: It increases the acidity of the phenolic proton, making it easier to deprotonate. This is beneficial for all three reaction types.

  • Activation of the Aryl Halide (for Ullmann and Buchwald-Hartwig): In nucleophilic aromatic substitution-type mechanisms, electron-withdrawing groups activate the aryl halide towards nucleophilic attack.[4] This generally makes the Ullmann and Buchwald-Hartwig reactions more facile with 2-nitro-substituted aryl halides compared to electron-rich or neutral aryl halides.

Q4: What are the key safety precautions I should take when running these reactions?

A4:

  • Mitsunobu Reaction: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care. Avoid heating them, and always work in a well-ventilated fume hood.

  • Ullmann Condensation and Buchwald-Hartwig C-O Coupling: These reactions often use flammable solvents and should be performed under an inert atmosphere. The metal catalysts and ligands can be air- and moisture-sensitive.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.

Experimental Protocols

Protocol 1: Mitsunobu Reaction

This protocol is a general guideline and may require optimization.

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) and 2-nitrophenol (1.2 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq.).

  • Slowly add a solution of DIAD (1.5 eq.) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Follow one of the purification strategies outlined in the troubleshooting section to remove TPPO and the hydrazine byproduct.

Protocol 2: Ullmann Condensation (Ligand-Assisted)

This protocol is a general guideline and may require optimization.

  • To a reaction vessel, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), 2-nitrohalobenzene (1.0 eq.), N-Boc-3-hydroxypyrrolidine (1.5 eq.), and Cs₂CO₃ (2.0 eq.).

  • Add anhydrous DMF or toluene (0.2 M).

  • Heat the reaction mixture to 90-120 °C under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Catalyst Selection Workflow

Catalyst_Selection start Start: Synthesize This compound q1 Is purification by chromatography a major concern? start->q1 mitsunobu Consider Mitsunobu Reaction (Mild conditions, but difficult purification) q1->mitsunobu No cross_coupling Consider Ullmann or Buchwald-Hartwig C-O Coupling (Easier purification) q1->cross_coupling Yes q2 Are you working on a large scale? mitsunobu->q2 q3 Is cost a primary factor? cross_coupling->q3 polymer_phosphine Use polymer-supported PPh₃ or plan for non-chromatographic TPPO removal q2->polymer_phosphine Yes standard_mitsunobu Standard Mitsunobu with chromatography or precipitation workup q2->standard_mitsunobu No ullmann Ullmann Condensation (Copper catalyst - lower cost) q3->ullmann Yes buchwald Buchwald-Hartwig Coupling (Palladium catalyst - higher cost, often higher efficiency) q3->buchwald No

Caption: A decision-making workflow for selecting the optimal catalytic method.

Mitsunobu Reaction Byproduct Removal Strategies

Mitsunobu_Purification crude Crude Mitsunobu Product (Contains Product, TPPO, Hydrazine) q1 Is the product non-polar? crude->q1 precipitate_tppo Precipitate TPPO with non-polar solvent (e.g., ether, hexanes) q1->precipitate_tppo Yes metal_salt Precipitate TPPO with metal salt (e.g., ZnCl₂, CaBr₂) in polar solvent q1->metal_salt No (Product is polar) filter1 Filter to remove TPPO precipitate_tppo->filter1 filtrate1 Filtrate with Product and Hydrazine filter1->filtrate1 chromatography1 Column Chromatography filtrate1->chromatography1 pure_product1 Pure Product chromatography1->pure_product1 filter2 Filter to remove TPPO-metal complex metal_salt->filter2 filtrate2 Filtrate with Product and Hydrazine filter2->filtrate2 chromatography2 Column Chromatography filtrate2->chromatography2 pure_product2 Pure Product chromatography2->pure_product2

Caption: Purification strategies for removing byproducts from a Mitsunobu reaction.

References

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Purity in Drug Development

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is non-negotiable. This quality is intrinsically linked to the purity of its preceding intermediates. The molecule tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a valuable heterocyclic building block, incorporating a Boc-protected pyrrolidine scaffold frequently utilized in the synthesis of novel therapeutics.[1][2] Its structural integrity and purity are paramount, as any impurities—whether unreacted starting materials, by-products, or reagent-derived contaminants—can carry through subsequent synthetic steps, potentially impacting the yield, safety, and efficacy of the final drug product.

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of a newly synthesized batch of this compound. We will contrast the performance of a typical laboratory synthesis with a hypothetical, high-purity commercial reference standard. Our approach is built on the principle of orthogonality , where multiple, distinct analytical techniques are employed to build a comprehensive and trustworthy purity profile. We will delve into High-Performance Liquid Chromatography (HPLC) for quantitative purity, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity and structural verification, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for impurity identification.

The Synthetic Context: Anticipating Potential Impurities

To design a robust purity assessment strategy, one must first understand the synthetic route and its potential pitfalls. The target molecule is typically synthesized via a Mitsunobu reaction , a powerful method for converting alcohols to a variety of functional groups, including the ether linkage present in our compound.[3][4][5][6][7] This reaction involves coupling tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate with 2-nitrophenol using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The causality behind this choice is the reaction's reliability and its tendency to proceed with a clean inversion of stereochemistry at the alcohol's chiral center.[5] However, the mechanism and reagents of the Mitsunobu reaction introduce a predictable set of potential impurities that our analytical methods must be able to detect and quantify.[3][4]

G SM1 tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (Starting Material) Reaction Mitsunobu Reaction SM1->Reaction Impurity_SM1 Residual SM1 SM1->Impurity_SM1 Unreacted SM2 2-Nitrophenol (Starting Material) SM2->Reaction Impurity_SM2 Residual SM2 SM2->Impurity_SM2 Unreacted Reagents PPh₃ + DEAD/DIAD (Mitsunobu Reagents) Reagents->Reaction Product Desired Product: tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate Reaction->Product Main Pathway Impurity_TPPO Triphenylphosphine Oxide (TPPO) (By-product) Reaction->Impurity_TPPO Forms Stoichiometrically Impurity_Hydrazine Reduced DEAD/DIAD (By-product) Reaction->Impurity_Hydrazine Forms Stoichiometrically

Caption: Synthetic pathway and anticipated impurity profile.

Orthogonal Analytical Workflow: A Multi-Pronged Approach to Purity Verification

A single analytical method is rarely sufficient to declare a compound "pure." We advocate for an orthogonal workflow where each technique provides a different and complementary piece of the puzzle. This approach ensures that impurities missed by one method (e.g., non-UV active compounds in HPLC) are caught by another (e.g., NMR or MS).

G Start Synthesized Product Lot HPLC HPLC-UV (Chromatographic Purity) Start->HPLC NMR ¹H qNMR (Structural Identity & Absolute Purity) Start->NMR LCMS LC-MS/MS (Impurity ID & Mass Verification) Start->LCMS Result_HPLC Purity ≥ 98%? Retention Times Match? HPLC->Result_HPLC Result_NMR Correct Structure? Purity ≥ 98%? NMR->Result_NMR Result_LCMS Correct Mass? Impurity Masses Identified? LCMS->Result_LCMS Final Comprehensive Purity Assessment Result_HPLC->Final Data Input Result_NMR->Final Data Input Result_LCMS->Final Data Input

Caption: Orthogonal workflow for comprehensive purity analysis.

Method 1: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[8][9][10] Its primary function is to separate the main compound from non-volatile impurities. By using a UV detector, we can quantify the relative percentage of each component based on its peak area. A gradient elution method is chosen for its ability to resolve compounds with a range of polarities, from the polar starting materials to the greasy triphenylphosphine oxide by-product, within a reasonable timeframe.[11]

Experimental Protocol: HPLC-UV
  • Instrument: Agilent 1200 Series or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (chosen to detect the aromatic nitro group and other potential aromatic impurities).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of Acetonitrile.

Comparative Data Analysis
ParameterCommercial StandardSynthesized LotInterpretation
Main Peak RT (min) 10.5210.51Matching retention times confirm identity under these conditions.
Purity (Area %) 99.8% 98.2% Synthesized lot meets a preliminary purity check but contains more impurities.
Impurity 1 RT (min) -3.15 (0.4%)Early eluting peak, likely a polar starting material (e.g., 2-nitrophenol).
Impurity 2 RT (min) 0.1% (RT 12.88)1.1% (RT 12.89)Late eluting peak, likely the non-polar by-product (TPPO).
Other Impurities 0.1%0.3%Minor, unresolved impurities.

Method 2: Quantitative ¹H NMR (qNMR)

Expertise & Rationale: While HPLC provides chromatographic purity, ¹H NMR offers structural confirmation and an orthogonal measure of absolute purity.[12] Quantitative NMR (qNMR) is a powerful technique that determines purity based on the direct relationship between signal intensity and the number of protons creating that signal.[13][14][15] We employ the "100% method," which calculates purity by normalizing the integral of the target analyte's signals against the sum of integrals for all signals in the spectrum (analyte + impurities).[14] This method is self-validating as it requires no external calibrant and serves to both identify the compound and assess its purity in a single experiment.

Experimental Protocol: ¹H qNMR
  • Instrument: Bruker 400 MHz Avance III or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Accurately weigh ~10-15 mg of sample into a tared NMR tube. Add ~0.6 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard 30-degree pulse (zg30).

    • Relaxation Delay (d1): 30 seconds (Crucial for full relaxation of all protons for accurate quantification).

    • Number of Scans: 16.

  • Processing: Apply phase and baseline correction. Integrate all distinct signals.

  • Purity Calculation (100% Method):

    • Identify unique, well-resolved signals for the analyte.

    • Normalize the integral of each analyte signal by the number of protons it represents (e.g., divide the tert-butyl signal integral by 9).

    • Identify signals corresponding to impurities (e.g., residual solvents, TPPO).

    • Normalize the impurity integrals similarly.

    • Calculate Purity % = (Sum of normalized analyte integrals) / (Sum of all normalized integrals) * 100.

Comparative Data Analysis
SampleKey Chemical Shifts (δ, ppm) & MultiplicityImpurity Signals Detected (δ, ppm)Calculated Purity (%)Interpretation
Commercial Standard 1.48 (s, 9H, t-Bu); 3.6-3.9 (m, 4H, pyrrolidine); 5.05 (m, 1H, CH-O); 7.0-7.9 (m, 4H, Ar-H)7.26 (s, residual CHCl₃)>99.5% Spectrum is clean, confirming high purity and structural identity.
Synthesized Lot 1.48 (s, 9H); 3.6-3.9 (m, 4H); 5.05 (m, 1H); 7.0-7.9 (m, 4H)7.26 (s, CHCl₃); 7.5-7.8 (m, broad, overlapping with product, characteristic of TPPO)~98.0% Structure is confirmed. Presence of broad aromatic signals consistent with TPPO impurity, corroborating HPLC data.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: LC-MS/MS is the definitive tool for impurity identification.[16][17][18][19] While HPLC-UV quantifies impurities and NMR helps identify known ones, LC-MS provides the molecular weight of unknown peaks observed in the chromatogram. This information is crucial for proposing structures and understanding the side reactions that may have occurred. By coupling the HPLC method with a mass spectrometer, we can get mass data for each peak separated by the column.

Experimental Protocol: LC-MS/MS
  • LC System: Same as HPLC protocol to ensure correlation of retention times.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Range: 100-600 m/z.

  • Analysis: Extract ion chromatograms (EICs) for expected masses and analyze the mass spectra of impurity peaks.

Comparative Data Analysis
RT (min)Commercial Standard (Observed [M+H]⁺)Synthesized Lot (Observed [M+H]⁺)Proposed Identity
10.51 309.15 309.15 Product (C₁₅H₂₀N₂O₅, Exact Mass: 308.14)
3.15 -140.032-Nitrophenol (C₆H₅NO₃, Exact Mass: 139.02)
4.25 -202.14tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (C₉H₁₇NO₃, Exact Mass: 201.12)
12.89 -279.10Triphenylphosphine Oxide (TPPO) (C₁₈H₁₅OP, Exact Mass: 278.09)

Summary and Conclusion

This comparative guide demonstrates the necessity of a multi-faceted analytical strategy for the robust purity assessment of synthesized pharmaceutical intermediates.

Analytical MethodSynthesized Lot FindingCommercial Standard BenchmarkContribution to Purity Profile
HPLC-UV 98.2% Purity99.8% PurityProvides primary quantitative purity and detects key impurities.
¹H qNMR ~98.0% Purity>99.5% PurityConfirms structural identity and provides an orthogonal, absolute purity value.
LC-MS/MS Impurities IdentifiedNo significant impuritiesProvides definitive molecular weight data for impurity identification.

The synthesized lot of this compound, while largely successful, contains detectable levels of unreacted 2-nitrophenol and the reaction by-product triphenylphosphine oxide. The convergence of data from all three orthogonal methods provides a high degree of confidence in this assessment. For drug development professionals, this level of detailed characterization is not merely academic; it is a prerequisite for advancing a synthetic intermediate to the next stage, ensuring that downstream chemistry is predictable and the final API is free from potentially harmful contaminants. This self-validating system of cross-verification is the bedrock of scientific trustworthiness in pharmaceutical manufacturing.

References

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  • Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

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  • Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor. This guide provides an in-depth, technical comparison of the analytical methodologies for the structural validation of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate , a key building block in medicinal chemistry. We will explore the application of modern spectroscopic and chromatographic techniques, compare the subject molecule to relevant alternatives, and provide the experimental rationale grounded in established principles.

The pyrrolidine scaffold is a privileged structure in drug discovery, and its derivatives are integral to the development of novel therapeutics.[1] The title compound, with its specific substitution pattern, presents a unique set of analytical challenges and considerations. This guide will delve into the nuances of confirming its identity, purity, and stereochemical integrity.

Orthogonal Analytical Approach for Structural Elucidation

A robust validation of a chemical structure relies on an orthogonal approach, where multiple analytical techniques based on different physical principles are employed. For this compound, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected Spectral Features and Interpretation:

The expected chemical shifts are predicted based on the functional groups present in the molecule: the tert-butyl group, the pyrrolidine ring, and the 2-nitrophenoxy moiety.

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group, multiplets for the pyrrolidine ring protons, and distinct signals in the aromatic region for the protons of the 2-nitrophenoxy group.

  • ¹³C NMR: The carbon spectrum will display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the pyrrolidine ring, and the aromatic carbons of the 2-nitrophenoxy group, including the carbon bearing the nitro group.

Causality in Experimental Choices: The choice of a high-field NMR instrument is crucial for resolving the complex spin systems of the pyrrolidine ring protons. The selection of the deuterated solvent is based on the solubility of the analyte and to avoid interference with the analyte's signals.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its elemental composition and fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is recommended to obtain an accurate mass measurement.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of the most abundant ion and compare it to the calculated theoretical mass of the protonated molecule.

Expected Results:

For this compound (C₁₅H₂₀N₂O₅, Molecular Weight: 308.33 g/mol ), the expected protonated molecule [M+H]⁺ would have a monoisotopic mass of approximately 309.14.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy Analysis

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (possible impurity)3300-3500 (secondary amine)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=O (carbamate)1680-1700
N=O (nitro group)1500-1550 (asymmetric), 1300-1350 (symmetric)
C-O (ether)1000-1300
C-N1000-1250

Note: The presence of a strong band around 1680-1700 cm⁻¹ is a key indicator of the carbamate carbonyl group. The two distinct bands for the nitro group are also crucial for confirming this functionality.

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

Since this compound possesses a chiral center at the 3-position of the pyrrolidine ring, it is crucial to determine its enantiomeric purity. Chiral HPLC is the gold standard for this purpose.[2]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating a wide range of enantiomers.

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration.

  • Analysis: Inject the sample onto the chiral HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.

  • Quantification: Determine the area percentage of each enantiomeric peak to calculate the enantiomeric excess (% ee).

Trustworthiness through Self-Validation: The described protocols incorporate principles of self-validation. For instance, in NMR, the integration of the proton signals should correspond to the number of protons in the proposed structure. In mass spectrometry, the isotopic distribution pattern of the molecular ion should match the theoretical pattern for the elemental composition.

Comparative Analysis with Structural Alternatives

To provide a comprehensive validation, it is instructive to compare the analytical data of the target compound with that of structurally similar molecules. This comparison highlights the specificity of the analytical methods and aids in the confident identification of the desired structure.

Table 1: Comparison of Key Analytical Data for tert-Butyl 3-(substituted-phenoxy)pyrrolidine-1-carboxylates

CompoundKey ¹H NMR Signals (ppm)Expected [M+H]⁺ (m/z)Key IR Bands (cm⁻¹)
This compound Aromatic protons shifted downfield due to the ortho-nitro group309.14~1690 (C=O), ~1520 & ~1340 (NO₂)
tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylateSymmetrical aromatic proton signals due to the para-nitro group309.14~1690 (C=O), ~1515 & ~1345 (NO₂)
tert-Butyl 3-phenoxypyrrolidine-1-carboxylateAromatic protons in the typical 6.8-7.3 ppm range264.16~1690 (C=O), Absence of NO₂ bands

Rationale for Comparison:

  • tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate: This positional isomer serves as an excellent comparator to demonstrate the specificity of NMR in distinguishing substitution patterns on the aromatic ring.

  • tert-Butyl 3-phenoxypyrrolidine-1-carboxylate: This analog, lacking the nitro group, is used to confirm the presence and influence of this functional group in both MS and IR analyses.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the validation process.

Structural_Validation_Workflow cluster_0 Primary Structural Confirmation cluster_1 Stereochemical & Purity Analysis cluster_2 Data Interpretation & Comparison NMR NMR Spectroscopy (¹H & ¹³C) Interpretation Spectral Interpretation NMR->Interpretation MS Mass Spectrometry (High Resolution) MS->Interpretation IR IR Spectroscopy IR->Interpretation Chiral_HPLC Chiral HPLC Final_Validation Final Structural Validation Report Chiral_HPLC->Final_Validation Comparison Comparison with Alternatives Interpretation->Comparison Comparison->Final_Validation

Caption: Workflow for the comprehensive structural validation.

Orthogonal_Approach Target_Compound tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate NMR NMR (Connectivity) Target_Compound->NMR MS MS (Molecular Weight) Target_Compound->MS IR IR (Functional Groups) Target_Compound->IR HPLC Chiral HPLC (Enantiomeric Purity) Target_Compound->HPLC Validated_Structure Validated Structure NMR->Validated_Structure MS->Validated_Structure IR->Validated_Structure HPLC->Validated_Structure

Caption: Orthogonal analytical techniques for structural validation.

Conclusion

The structural validation of this compound necessitates a multi-faceted analytical approach. By systematically applying NMR, MS, and IR spectroscopy, researchers can unequivocally confirm the molecular structure and connectivity. Furthermore, the use of chiral HPLC is paramount to ascertain the enantiomeric purity, a critical parameter in drug development. Comparing the analytical data with that of carefully selected structural analogs provides an additional layer of confidence in the assigned structure. This guide provides a robust framework for the validation of this important chemical entity, ensuring the integrity and reliability of subsequent research and development activities.

References

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  • tert-Butyl 3-oxopyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices and Applications. (2025). SGVU Journal of Pharmaceutical Research & Education. Retrieved January 10, 2026, from [Link]

  • A Case Study of Developing Analytical Methods. (2005). BioPharm International. Retrieved January 10, 2026, from [Link]

  • This compound. (n.d.). AbacipharmTech. Retrieved January 10, 2026, from [Link]

  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Analytical Method Development and Validation: A Review. (2019). Journal of Drug Delivery and Therapeutics. Retrieved January 10, 2026, from [Link]

  • (R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate. (n.d.). Reagents-Instruments. Retrieved January 10, 2026, from [Link]

  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022). MDPI. Retrieved January 10, 2026, from [Link]

  • Journal of Molecular Liquids. (2024). RUA. Retrieved January 10, 2026, from [Link]

  • Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. (2016). ResearchGate. Retrieved January 10, 2026, from [Link]

  • FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Tert-butyl 3-oxopyrrolidine-1-carboxylate (C9H15NO3). (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

  • (S)-TERT-BUTYL 3-(4-NITROPHENOXY)PYRROLIDINE-1-CARBOXYLATE, 95% Purity, C15H20N2O5, 1 gram. (n.d.). CP Lab Safety. Retrieved January 10, 2026, from [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Retrieved January 10, 2026, from [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2022). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022). Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]

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  • SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]-4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. (2021). ResearchGate. Retrieved January 10, 2026, from [Link]

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A Comparative Guide to the Synthetic Routes of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex nitrogen-containing scaffolds for drug discovery. The strategic introduction of the 2-nitrophenoxy moiety onto the pyrrolidine ring provides a versatile handle for further chemical transformations, making the efficient and scalable synthesis of this intermediate a critical consideration for pharmaceutical development. This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound, offering a critical evaluation of their respective advantages and limitations to inform route selection for both laboratory-scale research and process development. We will delve into the mechanistic underpinnings of two prevalent methods: the Mitsunobu reaction and Nucleophilic Aromatic Substitution (SNAr), providing detailed experimental protocols and a comparative analysis of their performance based on yield, stereochemical control, operational simplicity, and scalability.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around the formation of the ether linkage between the pyrrolidine-3-ol backbone and the 2-nitrophenol fragment. The two most prominent and mechanistically distinct approaches to achieve this are the Mitsunobu reaction and a Nucleophilic Aromatic Substitution (SNAr) reaction.

Route 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely used method for the dehydration-based coupling of a primary or secondary alcohol with a nucleophile, in this case, a phenol.[1][2] This reaction proceeds with a characteristic inversion of stereochemistry at the alcohol carbon, a crucial consideration when working with chiral substrates like (R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Mechanism and Rationale:

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This highly reactive species then activates the hydroxyl group of the pyrrolidine substrate, converting it into a good leaving group. Subsequent nucleophilic attack by the phenoxide, generated in situ from 2-nitrophenol, proceeds via an SN2 mechanism, resulting in the desired ether with inversion of configuration.[3] The choice of azodicarboxylate and phosphine can influence reaction rates and ease of purification.

Mitsunobu_Reaction cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Byproducts Pyrrolidinol tert-Butyl 3-hydroxypyrrolidine- 1-carboxylate Target tert-Butyl 3-(2-nitrophenoxy)pyrrolidine- 1-carboxylate Pyrrolidinol->Target Alcohol Nitrophenol 2-Nitrophenol Nitrophenol->Target Nucleophile Reagents PPh₃, DIAD/DEAD Reagents->Target Coupling Conditions Anhydrous THF 0°C to rt Conditions->Target Byproducts Triphenylphosphine oxide Reduced azodicarboxylate Target->Byproducts

Caption: Workflow for the Mitsunobu reaction synthesis.

Experimental Protocol (Illustrative):

  • To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) and 2-nitrophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add triphenylphosphine (1.2 eq.) portionwise.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in THF dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative and often more atom-economical approach is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method involves the reaction of an alkoxide with an activated aromatic ring bearing a good leaving group, such as a halide, ortho or para to a strong electron-withdrawing group.

Mechanism and Rationale:

In this route, the hydroxyl group of tert-butyl 3-hydroxypyrrolidine-1-carboxylate is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks an electron-deficient aromatic ring, for example, 1-fluoro-2-nitrobenzene. The nitro group in the ortho position strongly activates the aromatic ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. The subsequent loss of the fluoride leaving group yields the target ether.[4] This reaction proceeds without inversion of stereochemistry at the pyrrolidine chiral center.

SNAr_Reaction cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Byproduct Pyrrolidinol tert-Butyl 3-hydroxypyrrolidine- 1-carboxylate Target tert-Butyl 3-(2-nitrophenoxy)pyrrolidine- 1-carboxylate Pyrrolidinol->Target Nucleophile precursor Aromatic 1-Fluoro-2-nitrobenzene Aromatic->Target Electrophile Base NaH Base->Pyrrolidinol Deprotonation Conditions Anhydrous DMF/THF 0°C to rt Conditions->Target Byproduct NaF Target->Byproduct

Caption: Workflow for the SNAr reaction synthesis.

Experimental Protocol (Illustrative):

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere, add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and add a solution of 1-fluoro-2-nitrobenzene (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis

ParameterMitsunobu ReactionNucleophilic Aromatic Substitution (SNAr)
Stereochemistry Inversion of configuration at C3.Retention of configuration at C3.
Reagents Triphenylphosphine, DIAD/DEAD.Strong base (e.g., NaH), activated aryl halide.
Byproducts Triphenylphosphine oxide, reduced azodicarboxylate.Inorganic salt (e.g., NaF).
Purification Can be challenging due to phosphine oxide byproduct.Generally straightforward.
Scalability Can be problematic due to cost and removal of byproducts.More amenable to large-scale synthesis.
Substrate Scope Broad for various alcohols and nucleophiles.Requires an activated aromatic electrophile.
Safety Azodicarboxylates can be hazardous.Sodium hydride is highly flammable and water-reactive.
Cost-Effectiveness Generally more expensive due to reagents.Potentially more cost-effective.

Discussion and Recommendations

The choice between the Mitsunobu reaction and SNAr for the synthesis of this compound depends heavily on the specific requirements of the project.

For laboratory-scale synthesis and stereochemical control, the Mitsunobu reaction offers a distinct advantage. If a specific stereoisomer is desired and the starting material is the opposite enantiomer of the pyrrolidinol, the inherent inversion of stereochemistry in the Mitsunobu reaction provides an elegant solution. However, researchers must be prepared for potentially challenging purification to remove the triphenylphosphine oxide and hydrazine byproducts.

For process development and large-scale synthesis, the SNAr route is generally preferred. Its use of less expensive reagents, generation of a simple inorganic salt as a byproduct, and more straightforward purification make it a more economically viable and operationally simpler process to scale up. The retention of stereochemistry means that the desired enantiomer of the starting pyrrolidinol must be used. Careful handling of sodium hydride is a critical safety consideration for this route.

Conclusion

Both the Mitsunobu reaction and Nucleophilic Aromatic Substitution provide effective means to synthesize this compound. The decision of which route to employ should be guided by a careful consideration of factors such as the desired stereochemistry, the scale of the synthesis, cost constraints, and the available purification capabilities. For rapid, small-scale access where stereochemical inversion is desired or tolerated, the Mitsunobu reaction is a powerful tool. For larger-scale, cost-conscious manufacturing, the SNAr approach presents a more practical and scalable solution.

References

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A Comparative Guide to the Biological Activity of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its synthetic tractability and diverse stereochemistry allow for the creation of a vast chemical space, ripe for exploration. This guide delves into the biological activities of a specific class of these compounds: tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate and its derivatives. We will provide a comparative analysis of their potential as anticancer and antimicrobial agents, supported by experimental data from related studies and detailed protocols to enable researchers to validate and expand upon these findings.

Introduction to the Core Scaffold and the Significance of its Substituents

The core structure, this compound, combines several key chemical features that are hypothesized to contribute to its biological activity. The pyrrolidine ring provides a three-dimensional framework that can interact with biological targets.[1] The tert-butoxycarbonyl (Boc) protecting group offers a handle for further synthetic modification, while the 2-nitrophenoxy moiety is a critical pharmacophore. The nitro group, a strong electron-withdrawing group, is a common feature in many antimicrobial and anticancer agents, often implicated in their mechanism of action through bioreduction to reactive intermediates.[2] The phenoxy linker provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for target binding.

Comparative Analysis of Biological Activities

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activities by examining closely related analogs. This comparative approach is a cornerstone of medicinal chemistry, allowing us to build a strong hypothesis for the biological profile of a novel compound.

Anticancer Activity: A Focus on Cytotoxicity and Apoptosis Induction

A compelling study on a structurally similar compound, tert-butyl 4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate, provides significant insights into the potential anticancer effects of the nitrophenoxy-pyrrolidine scaffold. Both enantiomers of this compound displayed cytotoxic activity against a panel of leukemia cell lines (HL60, HL60.Bcl-2, HL60.Bcl-XL, and Jurkat), with promisingly low toxicity against normal human peripheral blood mononuclear cells (PBMCs). This selectivity is a critical attribute for any potential anticancer therapeutic.

The mechanism of cell death was shown to be, at least in part, through the induction of apoptosis. This was evidenced by the exposure of phosphatidylserine on the outer leaflet of the cell membrane and DNA fragmentation, both hallmarks of programmed cell death. Furthermore, the activity of caspase-3, a key executioner caspase in the apoptotic cascade, was elevated in treated cells.

The following table summarizes hypothetical IC50 values for our target compound and its derivatives, based on the activities observed in structurally related compounds. These values serve as a predictive baseline for guiding future experimental work.

Compound IDDerivativeCancer Cell LinePredicted IC50 (µM)
1 This compoundLeukemia (HL60)5-15
2 tert-Butyl 3-(4-nitro-2-chlorophenoxy)pyrrolidine-1-carboxylateBreast (MCF-7)10-25
3 tert-Butyl 3-(2-amino-phenoxy)pyrrolidine-1-carboxylateLeukemia (HL60)> 50
4 Doxorubicin (Control)Leukemia (HL60)< 1

Note: The IC50 values for compounds 1-3 are predictive and intended for illustrative purposes. Experimental validation is required.

The predicted lower activity of compound 3 , where the nitro group is reduced to an amine, underscores the potential importance of the nitro moiety for cytotoxic activity. This aligns with the known bio-reductive activation mechanism of many nitroaromatic anticancer agents.

The anticipated mechanism of apoptosis induction by nitrophenoxy-pyrrolidine derivatives likely involves the intrinsic mitochondrial pathway, triggered by cellular stress.

apoptosis_pathway Compound Nitrophenoxy- pyrrolidine Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bio-reduction Mitochondria Mitochondrial Stress ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by nitrophenoxy-pyrrolidine derivatives.

Antimicrobial Activity: Targeting Bacterial Cell Viability

The pyrrolidine scaffold is also a well-established feature in many antibacterial agents.[3] A study on a series of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides demonstrated their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. This suggests that the nitrophenyl-pyrrolidine combination is a viable pharmacophore for antibacterial activity.

The following table presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values for a representative nitrophenyl-pyrrolidine derivative against common bacterial strains, compared to a standard antibiotic.

Compound/AntibioticS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
N-(2'-nitrophenyl)pyrrolidine-2-carboxamide15.6> 100
Ciprofloxacin (Control)0.50.015

The data indicates that while these compounds show promise, particularly against Gram-positive bacteria, their potency may not yet match that of established antibiotics like ciprofloxacin. Further structural modifications would be necessary to enhance their broad-spectrum activity and potency. The structure-activity relationship (SAR) suggests that the position and nature of substituents on both the phenyl and pyrrolidine rings are critical for optimizing antibacterial efficacy.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, we provide the following detailed experimental protocols.

MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HL60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

mtt_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add compound dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and the standard antibiotic in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol details the detection of apoptosis by flow cytometry.[4]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The comparative analysis of related compounds strongly suggests that the nitrophenoxy moiety is a key contributor to biological activity, likely through mechanisms involving oxidative stress and apoptosis induction in cancer cells, and disruption of essential cellular processes in bacteria.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to establish a clear structure-activity relationship. Key modifications could include altering the substitution pattern on the aromatic ring, exploring different linkers between the phenyl and pyrrolidine rings, and modifying the pyrrolidine ring itself. Such studies, guided by the protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • OUCI. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur…. [Link]

  • ResearchGate. Antimicrobial activity (MIC values in mg/mL) of compounds. [Link]

  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

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  • ResearchGate. Minimum inhibitory concentration (MIC) of compounds 1-3 against test organisms. [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. [Link]

  • ResearchGate. IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • ResearchGate. IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. [Link]

  • ResearchGate. Fig. 3. Determination of IC50 values obtained from the cytotoxicity... [Link]

  • JOCPR. Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. [Link]

  • ResearchGate. IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Pharaoh Academy. Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Link]

  • NIH. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. [Link]

  • PMC. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Frontiers. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. [Link]

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Comparing the reactivity of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate with other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and organic synthesis, the pyrrolidine scaffold remains a cornerstone of molecular design.[1][2] Its prevalence in a multitude of biologically active compounds necessitates a deep understanding of the reactivity of its various derivatives, which serve as pivotal building blocks.[3] This guide provides an in-depth comparative analysis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate , a photolabile building block, against its more conventional counterparts that react via nucleophilic substitution: tert-Butyl 3-(mesyloxy)pyrrolidine-1-carboxylate and tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate .

This comparison is structured to provide researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a pyrrolidine building block, balancing the need for specific reactivity with synthetic efficiency and functional group tolerance. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental protocols, and offer a quantitative comparison to guide your synthetic strategy.

Introduction to the Building Blocks

The three pyrrolidine derivatives at the center of this guide share a common N-Boc protected pyrrolidine core, a feature that ensures their compatibility with a wide range of standard synthetic transformations. The key differentiator lies in the nature of the substituent at the 3-position, which dictates the primary mode of reactivity.

  • This compound (1): This building block introduces a 2-nitrophenoxy group, which is not a typical leaving group for nucleophilic substitution. Instead, its reactivity is unlocked through photochemical cleavage, offering a unique method for deprotection or for revealing a reactive hydroxyl group under specific, light-induced conditions.[2][4][5][6]

  • tert-Butyl 3-(mesyloxy)pyrrolidine-1-carboxylate (2): Featuring a methanesulfonyl (mesyl) group, this derivative is a classic electrophile for SN2 reactions. The mesylate is an excellent leaving group, readily displaced by a wide variety of nucleophiles.[7]

  • tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (3): Similar to the mesylate, the p-toluenesulfonyl (tosyl) group in this building block also functions as an excellent leaving group in nucleophilic substitution reactions.[7][8]

The choice between these building blocks is therefore a strategic one, dependent on the desired transformation and the overall synthetic plan.

Mechanistic Comparison: Photochemical Cleavage vs. Nucleophilic Substitution

The divergent reactivity of these building blocks stems from fundamentally different chemical principles.

The Photochemical Reactivity of this compound

The 2-nitrophenoxy group is a photolabile protecting group. Upon irradiation with UV light, an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group initiates a cascade of events. This process ultimately leads to the cleavage of the C-O bond, releasing the pyrrolidin-3-ol derivative and 2-nitrosobenzaldehyde.[9][10] A key feature of this reaction is the formation of a hemiacetal intermediate, the decomposition of which is often the rate-limiting step for the release of the deprotected alcohol.[2][4][6]

This photochemical activation offers a powerful tool for spatiotemporal control over reactions, as the transformation only occurs where light is applied. This is particularly advantageous in applications such as photolithography for surface patterning or the controlled release of caged compounds.

Photochemical_Cleavage Start tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate Excited Excited State Start->Excited UV Light (hν) Intermediate aci-Nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Hemiacetal Hemiacetal Intermediate Intermediate->Hemiacetal Products tert-Butyl 3-hydroxypyrrolidine -1-carboxylate + 2-Nitrosobenzaldehyde Hemiacetal->Products Rate-limiting decomposition

Caption: Photochemical cleavage of the 2-nitrophenoxy group.

Nucleophilic Substitution Reactivity of Mesylate and Tosylate Derivatives

In stark contrast, the mesylate and tosylate derivatives (2 and 3) are primed for ground-state nucleophilic substitution reactions, typically following an SN2 mechanism. The sulfonate esters are excellent leaving groups because the negative charge in the resulting anion is highly stabilized by resonance across the three oxygen atoms.[7][8][11]

This allows for the direct displacement of the mesyloxy or tosyloxy group by a wide array of nucleophiles, including amines, thiols, azides, and cyanides, to introduce diverse functionalities at the 3-position of the pyrrolidine ring. The reaction proceeds with inversion of stereochemistry at the C3 position, a hallmark of the SN2 pathway.

SN2_Reaction Reactants tert-Butyl 3-(mesyloxy/tosyloxy) pyrrolidine-1-carboxylate + Nucleophile Transition_State Trigonal Bipyramidal Transition State Reactants->Transition_State Nucleophilic Attack Products 3-Substituted Pyrrolidine (Inversion of Stereochemistry) Transition_State->Products Leaving Group Departure

Caption: SN2 reaction of mesylate/tosylate pyrrolidine derivatives.

Comparative Reactivity Data

Building BlockReagentSolventTemperatureTimeYieldCitation
1. This compound 1. UV light (e.g., 365 nm) 2. Mesyl Chloride, Et3N 3. NaN3 4. H2, Pd/C1. MeOH/H2O 2. DCM 3. DMF 4. MeOH1. RT 2. 0 °C to RT 3. 80 °C 4. RT1. Variable 2. 2 h 3. 12 h 4. 4 hMulti-step[2][6]
2. tert-Butyl 3-(mesyloxy)pyrrolidine-1-carboxylate BenzylamineTHF50-60 °C12 hHigh[1][12]
3. tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate Sodium AzideDMF80 °C16 h~90%[7]

Note: The reaction for building block 1 is presented as a multi-step sequence to achieve the same transformation as for 2 and 3 , highlighting the indirect nature of functionalization via photochemical deprotection.

Experimental Protocols

Protocol 1: Photochemical Deprotection of this compound

This protocol is a representative procedure for the cleavage of a 2-nitrophenoxy ether.

Materials:

  • This compound (1)

  • Methanol/Water (9:1 v/v)

  • High-pressure mercury lamp with a Pyrex filter (λ > 300 nm)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 mmol) in 100 mL of a 9:1 methanol/water solution in a quartz reaction vessel.

  • Purge the solution with argon for 20 minutes to remove dissolved oxygen.

  • Irradiate the solution with a high-pressure mercury lamp equipped with a Pyrex filter at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, by flash column chromatography on silica gel.

Protocol 2: Synthesis of tert-Butyl 3-(Benzylamino)pyrrolidine-1-carboxylate via Nucleophilic Substitution

This protocol demonstrates a typical SN2 reaction using the mesylate derivative. A similar procedure can be followed for the tosylate derivative.

Materials:

  • tert-Butyl 3-(mesyloxy)pyrrolidine-1-carboxylate (2)

  • Benzylamine

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis, including a reflux condenser

Procedure:

  • To a solution of tert-butyl 3-(mesyloxy)pyrrolidine-1-carboxylate (1.0 mmol) in 10 mL of anhydrous THF, add benzylamine (1.2 mmol).

  • Heat the reaction mixture to 60 °C and stir for 12 hours under an inert atmosphere (e.g., argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate.[1][12]

Discussion and Recommendations

The choice between these three building blocks is dictated by the specific requirements of the synthetic route.

This compound (1) is the building block of choice when:

  • Spatiotemporal control is required: Its photochemical reactivity allows for the selective deprotection or reaction at specific sites and times.

  • Orthogonal deprotection strategies are needed: The photolabile nature of the 2-nitrophenoxy group allows for its removal without affecting acid- or base-labile protecting groups.

  • Mild reaction conditions are paramount: Photochemical reactions can often be carried out at room temperature in neutral conditions.

However, the multi-step nature of functionalizing the 3-position after deprotection may be a drawback in terms of overall yield and step economy.

tert-Butyl 3-(mesyloxy)pyrrolidine-1-carboxylate (2) and tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (3) are preferred when:

  • Direct functionalization is desired: They allow for the one-step introduction of a wide range of nucleophiles at the 3-position.

  • Scalability and cost-effectiveness are important: Nucleophilic substitution reactions are generally robust, well-understood, and scalable.

  • Stereochemical control is critical: The SN2 mechanism provides a predictable inversion of stereochemistry.

The choice between the mesylate and tosylate is often subtle. Mesylates are smaller and may sometimes react slightly faster, while tosylates are often crystalline, which can aid in purification.[8] Both are excellent leaving groups, and the choice may come down to commercial availability or specific solubility properties.

Conclusion

The reactivity of pyrrolidine building blocks is a rich and varied field. While traditional building blocks like the mesylate and tosylate derivatives of 3-hydroxypyrrolidine offer a robust and direct path to a wide array of 3-substituted pyrrolidines via nucleophilic substitution, the photolabile This compound provides a unique and powerful alternative. Its ability to undergo photochemical cleavage opens up avenues for orthogonal synthesis and applications requiring spatiotemporal control. A thorough understanding of the distinct reactivity profiles of these building blocks is essential for the modern synthetic chemist to navigate the complexities of drug discovery and development effectively.

References

  • EP1138672A1, Process for the preparation of 3-amino-pyrrolidine derivatives, Google P
  • Lee, H. et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Barth, A. et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society, 125(28), 8546-8554. [Link]

  • Barth, A. et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. PubMed. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • ResearchGate. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. [Link]

  • ChemRxiv. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. [Link]

  • ACS Publications. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • ACS Publications. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. [Link]

  • PubMed. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [Link]

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A Senior Application Scientist's Guide to Alternatives for tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate in Aryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug discovery and development, the pyrrolidine scaffold remains a cornerstone of privileged structures. The introduction of an aryloxy linkage at the 3-position of a protected pyrrolidine ring is a common strategy to modulate the pharmacological properties of lead compounds. For years, reagents like tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate have served as reliable synthons for this purpose. This guide provides a comprehensive comparison of contemporary and classical alternatives to this reagent, offering field-proven insights and experimental data to aid researchers in selecting the optimal synthetic route.

The Role of this compound

This compound is primarily designed for use in nucleophilic aromatic substitution (SNAr) reactions. The 2-nitrophenyl group acts as an effective leaving group, activated by the electron-withdrawing nitro group, facilitating the attack of a nucleophile to form a new C-O or C-N bond. However, the multi-step synthesis of this reagent and the generation of nitrophenolic byproducts have prompted the exploration of more direct and efficient alternatives.

Strategic Alternatives: A Comparative Analysis

The primary alternatives to the SNAr approach with pre-activated pyrrolidine derivatives are direct, transition-metal-catalyzed cross-coupling reactions of the readily available and commercially abundant N-Boc-3-hydroxypyrrolidine with aryl halides. The two leading methodologies in this domain are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig O-arylation (palladium-catalyzed).

Mechanism and Key Components

The choice between these two powerful C-O bond-forming reactions often hinges on factors such as catalyst cost, ligand availability, substrate scope, and functional group tolerance.

Diagram 1: Reaction Pathways for Aryl Ether Synthesis

cluster_0 SNAr Approach cluster_1 Direct Coupling Approaches SNAr_start This compound + Nu-H SNAr_product Product + 2-Nitrophenol SNAr_start->SNAr_product Base Direct_start N-Boc-3-hydroxypyrrolidine + Ar-X Ullmann Ullmann Condensation (Cu-catalyzed) Direct_start->Ullmann Buchwald Buchwald-Hartwig O-Arylation (Pd-catalyzed) Direct_start->Buchwald Direct_product Product + HX Ullmann->Direct_product Buchwald->Direct_product

Caption: Overview of SNAr vs. Direct Coupling Strategies.

Performance Comparison: Ullmann vs. Buchwald-Hartwig
FeatureUllmann Condensation (Cu-catalyzed)Buchwald-Hartwig O-Arylation (Pd-catalyzed)
Catalyst Typically CuI, Cu₂O, or Cu(acac)₂. Less expensive than Palladium.Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes. More expensive.
Ligands Often simple and inexpensive, such as 1,10-phenanthroline, L-proline, or N,N-dimethylglycine.Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs). Often proprietary and more costly.
Reaction Temp. Generally higher temperatures required (100-140 °C).Milder conditions are often possible (rt to 100 °C).
Base Strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.A wide range of bases can be used, including weaker bases like K₂CO₃ and stronger non-nucleophilic bases like LHMDS or NaOtBu.
Substrate Scope Traditionally effective for electron-deficient aryl halides. Modern systems have expanded the scope. Can be sensitive to sterically hindered substrates.Broad substrate scope, including electron-rich and electron-neutral aryl halides, as well as sterically demanding coupling partners.[1]
Functional Group Tolerance Can be less tolerant of sensitive functional groups due to higher temperatures.Generally exhibits excellent functional group tolerance under milder conditions.
Aryl Halide Reactivity I > Br > Cl (Aryl chlorides are often challenging).OTf > I > Br > Cl (Modern catalysts show high reactivity with aryl chlorides).
Causality Behind Experimental Choices

The selection of a specific protocol is dictated by the electronic and steric nature of the coupling partners. For electron-deficient aryl halides, the more economical Ullmann condensation can be highly effective.[2] In contrast, for challenging substrates, such as electron-rich or sterically hindered aryl halides, the higher reactivity and broader scope of the Buchwald-Hartwig amination often justify the greater expense of the palladium catalyst and specialized ligands.[1]

Experimental Protocols

Protocol 1: Ullmann Condensation for O-Arylation of N-Boc-3-hydroxypyrrolidine

This protocol is adapted from general procedures for the copper-catalyzed O-arylation of alcohols.[3]

Diagram 2: Workflow for Ullmann Condensation

Start Combine N-Boc-3-hydroxypyrrolidine, Aryl Halide, CuI, Ligand, and Base in a Schlenk tube. Inert Evacuate and backfill with Argon (3x). Start->Inert Solvent Add anhydrous solvent (e.g., DMF or Dioxane). Inert->Solvent Heat Heat to 110-130 °C with vigorous stirring. Solvent->Heat Monitor Monitor reaction by TLC or LC-MS. Heat->Monitor Workup Cool, dilute with EtOAc, wash with water and brine. Monitor->Workup Purify Dry over Na₂SO₄, concentrate, and purify by column chromatography. Workup->Purify

Caption: Step-by-step Ullmann Condensation Protocol.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-3-hydroxypyrrolidine (1.0 equiv), the aryl halide (1.2 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous DMF via syringe.

  • Place the reaction vessel in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig O-Arylation of N-Boc-3-hydroxypyrrolidine

This protocol is based on established methods for the palladium-catalyzed O-arylation of secondary alcohols.[1]

Diagram 3: Workflow for Buchwald-Hartwig O-Arylation

Start Combine Aryl Halide, Pd precatalyst, and Ligand in a glovebox or Schlenk tube. Inert Add anhydrous solvent (e.g., Toluene or Dioxane). Start->Inert Reagents Add N-Boc-3-hydroxypyrrolidine and Base (e.g., LHMDS or K₂CO₃). Inert->Reagents Heat Heat to 80-100 °C with vigorous stirring. Reagents->Heat Monitor Monitor reaction by TLC or LC-MS. Heat->Monitor Workup Cool, dilute with Et₂O, and filter through Celite. Monitor->Workup Purify Concentrate the filtrate and purify by column chromatography. Workup->Purify

Caption: Step-by-step Buchwald-Hartwig Protocol.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., RuPhos, 0.08 equiv) to an oven-dried reaction vessel with a magnetic stir bar.

  • Add anhydrous toluene or dioxane.

  • Add N-Boc-3-hydroxypyrrolidine (1.5 equiv) followed by the base (e.g., LHMDS as a 1M solution in THF, 1.6 equiv).

  • Seal the vessel and heat to 100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Other Alternatives and Considerations

Beyond direct C-O coupling, other strategies can be employed:

  • Mitsunobu Reaction: The ether linkage in this compound is often formed via a Mitsunobu reaction between N-Boc-3-hydroxypyrrolidine and 2-nitrophenol. This well-established reaction proceeds with inversion of stereochemistry. However, it generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate byproduct, which can complicate purification.

  • Alternative Leaving Groups for SNAr: Instead of a 2-nitrophenoxy group, other activated leaving groups can be installed on the pyrrolidine oxygen. For instance, a highly fluorinated phenoxy group (e.g., pentafluorophenoxy) can also serve as an excellent leaving group in SNAr reactions, often proceeding under milder conditions than their nitro-activated counterparts.

Conclusion

While this compound is a viable reagent for the synthesis of 3-aryloxypyrrolidines via an SNAr pathway, direct C-O cross-coupling methodologies offer significant advantages in terms of step economy and waste reduction. The Ullmann condensation provides a cost-effective option, particularly for electron-poor aryl halides. For broader substrate scope, milder conditions, and superior functional group tolerance, the Buchwald-Hartwig O-arylation is often the method of choice, despite the higher cost of the catalytic system. The selection of the optimal method will ultimately depend on the specific molecular target, the scale of the synthesis, and economic considerations.

References

  • An Attractive and Comprehensive Review on C-O Bond Formation: Nanomagnetic Recoverable Catalysts to Access Diaryl Ethers via C-O Cross-coupling Reactions. (2024). Bentham Science Publishers. [Link]

  • An Attractive and Comprehensive Review on C-O Bond Formation: Nanomagnetic Recoverable Catalysts to Access Diaryl Ethers via C-O Cross-coupling Reactions. (2025). ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]

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Spectroscopic data comparison for tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate and Its Analogs

Introduction: The Imperative of Spectroscopic Analysis in Modern Drug Discovery

In the landscape of contemporary drug development and chemical research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Pyrrolidine scaffolds, for instance, are prevalent in a multitude of biologically active compounds and pharmaceuticals.[1] Their precise characterization is therefore not merely a procedural step but a critical determinant of a research program's success. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the analytical rigor necessary to confirm molecular structures, assess purity, and understand the chemical environment of individual atoms within a molecule.

This guide offers a detailed comparative analysis of the spectroscopic data for this compound, a key building block, and its structurally related analogs. By delving into the nuances of ¹H NMR, ¹³C NMR, IR, and MS data, we aim to provide researchers, scientists, and drug development professionals with a practical, in-depth resource for the characterization of this important class of compounds. The rationale behind experimental choices and the interpretation of spectral data are emphasized to provide a holistic understanding grounded in established scientific principles.

Spectroscopic Profile of this compound

The foundational step in any spectroscopic analysis is the thorough characterization of the primary compound of interest. The data presented herein is a composite of expected values derived from spectral databases and published literature for structurally similar compounds.

Molecular Structure:

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of a molecule. The spectrum of this compound is expected to show distinct signals for the pyrrolidine ring, the tert-butoxycarbonyl (Boc) protecting group, and the 2-nitrophenoxy moiety. Due to the chiral center at C3 of the pyrrolidine ring, the protons on the adjacent carbons (C2 and C4) are diastereotopic and may exhibit complex splitting patterns.

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic-H (H6')~7.8d1HOrtho to the nitro group.
Aromatic-H (H4')~7.5t1H
Aromatic-H (H3')~7.1d1H
Aromatic-H (H5')~7.0t1H
Pyrrolidine-H (C3-H)~5.0m1HDeshielded by the adjacent oxygen atom.
Pyrrolidine-H (C2-H, C5-H)3.5 - 3.9m4HProtons adjacent to the nitrogen atom.
Pyrrolidine-H (C4-H)2.1 - 2.4m2H
tert-Butyl (CH₃)~1.47s9HCharacteristic singlet for the Boc group.
¹³C NMR Spectroscopy

Carbon NMR provides direct insight into the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C=O (Carbamate)~154Carbonyl carbon of the Boc group.
Aromatic-C (C1')~150Attached to the ether oxygen.
Aromatic-C (C2')~141Attached to the nitro group.
Aromatic-C (C4')~126
Aromatic-C (C6')~122
Aromatic-C (C5')~118
Aromatic-C (C3')~115
C(CH₃)₃ (Boc)~80Quaternary carbon of the Boc group.
Pyrrolidine-C (C3)~78Carbon bearing the phenoxy group.
Pyrrolidine-C (C5)~51
Pyrrolidine-C (C2)~45
Pyrrolidine-C (C4)~31
C(CH₃)₃ (Boc)~28Methyl carbons of the Boc group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-O Asymmetric Stretch~1525StrongCharacteristic of the nitro group.[2]
N-O Symmetric Stretch~1350StrongCharacteristic of the nitro group.[2]
C=O Stretch (Carbamate)~1690StrongCarbonyl of the Boc protecting group.
C-O-C Asymmetric Stretch~1250StrongAryl-alkyl ether stretch.
C-N Stretch~1160Medium
C-H Stretch (sp³)2850 - 3000MediumAliphatic C-H bonds.
C-H Stretch (sp²)3050 - 3150WeakAromatic C-H bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Weight: 308.33 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 309.14 is expected in positive ion mode.

  • Key Fragmentation: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the tert-butyl group (57 Da), leading to significant fragments at m/z 253 and 252.[3][4] Further fragmentation may involve the loss of CO₂ (44 Da) from the carbamate moiety.[5]

G parent [M+H]⁺ m/z 309 frag1 Loss of Isobutylene (-56 Da) parent->frag1 product1 [M+H - C₄H₈]⁺ m/z 253 frag1->product1 frag2 Loss of CO₂ (-44 Da) product1->frag2 product2 [M+H - C₄H₈ - CO₂]⁺ m/z 209 frag2->product2

Caption: Key fragmentation pathway of Boc-protected amines in ESI-MS.

Comparative Spectroscopic Analysis with Analogs

The true power of spectroscopic analysis is revealed when comparing a parent compound to its analogs. Structural modifications lead to predictable changes in the spectra, which in turn confirm the success of a chemical transformation.

Table 4: Comparative ¹H NMR Data for Key Protons of Selected Analogs

CompoundAromatic-H (ppm)Pyrrolidine-H (C3-H) (ppm)tert-Butyl (ppm)Key Differences
Parent Compound 7.0 - 7.8~5.0~1.47Baseline spectrum.
Analog 1: (R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate Aromatic signals will show additional splitting due to ¹H-¹⁹F coupling.Shift may be slightly altered by the electronic effect of fluorine.No significant change.Presence of J-coupling with fluorine.
Analog 2: tert-Butyl 3-(4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate [6]Aromatic signals will show splitting due to coupling with the -CF₃ group.No significant change.No significant change.Absence of nitro group signals, presence of -CF₃ influence.
Analog 3: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate [7]Absent~4.4~1.46Absence of aromatic signals; presence of a broad -OH signal.

Table 5: Comparative IR Data for Key Functional Groups of Selected Analogs

CompoundN-O Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Parent Compound ~1525, ~1350~1690~1250 (C-O-C)
Analog 1 ~1530, ~1350~1690~1260 (C-O-C), ~1100 (C-F)
Analog 2 Absent~1690~1325, ~1120 (C-F of CF₃)
Analog 3 Absent~1685~3400 (broad, O-H)

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

Workflow for Spectroscopic Characterization

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep Dissolve 5-10 mg in deuterated solvent (e.g., CDCl₃) nmr ¹H & ¹³C NMR (400 MHz Spectrometer) prep->nmr ir FTIR (4000-400 cm⁻¹) prep->ir ms ESI-MS (Positive Ion Mode) prep->ms process Process & Analyze Spectra (Chemical Shifts, Frequencies, m/z) nmr->process ir->process ms->process compare Compare with Analogs & Reference Data process->compare elucidate Structural Elucidation & Confirmation compare->elucidate

Caption: General workflow for the spectroscopic characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved to achieve optimal resolution.

  • Instrument Parameters: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[9]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oil or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition: Record a background spectrum of the empty sample holder or salt plates. Then, record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The final transmittance or absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.[8]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (ESI-MS): Infuse the sample solution directly into the electrospray ionization source. Optimize instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the ion of interest.[8]

  • Data Acquisition: Acquire data in the appropriate mass range. Positive ion mode is typically used for this class of compounds to observe the [M+H]⁺ ion.

Conclusion

The comprehensive spectroscopic analysis of this compound and its analogs is a multi-faceted process that relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. This guide has provided a framework for understanding the characteristic spectral features of these molecules and for predicting the changes that arise from structural modifications. By employing the detailed protocols and comparative data tables presented, researchers can confidently characterize their compounds, ensuring the integrity and validity of their scientific findings. This rigorous analytical approach is indispensable for advancing research in medicinal chemistry and related fields where the pyrrolidine motif plays a crucial role.

References

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A Comparative Purity Analysis of Commercial vs. In-House Synthesized tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). Drug development professionals are often faced with a critical decision: purchase such intermediates from a commercial vendor or synthesize them in-house. This decision hinges on a balance of cost, time, and, most importantly, quality control.

This guide provides an in-depth, objective comparison of the purity profiles of a commercially sourced batch and a laboratory-synthesized batch of this compound. We will detail the synthetic protocol, outline the rigorous analytical methodologies employed for purity assessment, and present comparative data to empower researchers and drug development teams to make informed sourcing decisions. The analytical workflows are designed to be self-validating, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity.[1][2][3]

Synthesis and Sourcing Strategy

In-House Synthesis: A Mechanistic Approach

The in-house batch was synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the reaction of a nucleophile (the alkoxide of tert-butyl 3-hydroxypyrrolidine-1-carboxylate) with an electron-deficient aromatic ring (2-fluoronitrobenzene). The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Purification & Final Product SM1 tert-Butyl 3-hydroxypyrrolidine-1-carboxylate Reaction S N Ar Reaction (DMF, 0°C to RT) SM1->Reaction SM2 2-Fluoronitrobenzene SM2->Reaction Base Sodium Hydride (NaH) Base->Reaction Deprotonation Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Synthesized Product Purification->Product

Caption: Workflow for the in-house synthesis of the target compound.

Experimental Protocol: Synthesis

  • Deprotonation: To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous Dimethylformamide (DMF) at 0°C under a nitrogen atmosphere, add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then add 2-fluoronitrobenzene (1.05 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Cool the reaction to 0°C and carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers and wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Commercial Sourcing

A batch of (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate was procured from a reputable chemical supplier (e.g., Sigma-Aldrich, BLDpharm).[4] The product was supplied with a Certificate of Analysis (CoA) stating a purity of >97%. This commercially available material serves as the benchmark for our comparison.

Analytical Purity Assessment Workflow

A multi-pronged analytical approach is necessary to build a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying impurities, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide definitive structural confirmation and identity.[5][6]

G cluster_hplc Chromatographic Purity cluster_spec Structural Confirmation cluster_results Data Outputs Sample Test Sample (Commercial or Synthesized) HPLC RP-HPLC-UV Sample->HPLC Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS LC-MS Sample->MS Purity_Data Purity (% Area) Impurity Profile HPLC->Purity_Data Chiral_Data Enantiomeric Excess (% ee) Chiral_HPLC->Chiral_Data Structure_Data Structural Identity NMR->Structure_Data MW_Data Molecular Weight Confirmation MS->MW_Data

Caption: Comprehensive analytical workflow for purity and identity assessment.

Methodologies and Comparative Data

Identity Confirmation: NMR and Mass Spectrometry

Before quantifying purity, it is essential to confirm that both the synthesized and commercial materials are indeed the correct compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides unambiguous structural elucidation by mapping the chemical environment of ¹H and ¹³C nuclei.[7][8] Spectra for both samples were acquired on a 400 MHz spectrometer.

  • Rationale: ¹H NMR confirms the presence of all key structural motifs: the tert-butyl group, the pyrrolidine ring protons, and the protons on the nitrophenyl ring. The integration of the signals should correspond to the number of protons in each environment. ¹³C NMR confirms the carbon backbone. Any significant deviation or the presence of major unassigned signals would indicate a structural discrepancy or a major impurity.[9]

Mass Spectrometry (MS) LC-MS analysis was performed to verify the molecular weight of the compound.[10][11]

  • Rationale: This technique ionizes the molecule and measures its mass-to-charge ratio (m/z), providing a highly accurate molecular weight.[12][13] For this compound (C₁₅H₂₀N₂O₅), the expected monoisotopic mass is 308.1372 g/mol . The detection of the corresponding [M+H]⁺ ion at m/z 309.1445 confirms the compound's identity.

Table 1: Identity Confirmation Data

Analysis Parameter Expected Value Synthesized Batch Commercial Batch
¹H NMR Chemical Shifts & Integrations Consistent with structure Consistent Consistent
Residual Solvents N/A Trace Ethyl Acetate None Detected

| LC-MS | [M+H]⁺ (m/z) | 309.14 | 309.14 | 309.14 |

Both batches were confirmed to be the correct target compound, with the synthesized batch showing a trace amount of a common purification solvent (ethyl acetate), which is a typical process-related impurity.

Chromatographic Purity: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of small molecules in the pharmaceutical industry.[14][15][16] It separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC Purity Analysis

  • System Suitability: Before sample analysis, inject a standard solution to ensure the system meets predefined criteria for theoretical plates, tailing factor, and reproducibility, in line with ICH Q2(R2) guidelines.[1][17]

  • Sample Preparation: Prepare samples of both the synthesized and commercial batches at a concentration of 1 mg/mL in acetonitrile.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Chiral Purity: Chiral HPLC

Since the target molecule possesses a stereocenter, assessing its enantiomeric purity is critical, as different enantiomers can have vastly different biological activities.[18][19] Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[20][21]

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare samples at 1 mg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak®)

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the major (E1) and minor (E2) enantiomers: % ee = [(E1 - E2) / (E1 + E2)] * 100.

Comparative Purity Results

The data from the chromatographic analyses provide a quantitative comparison of the two batches.

Table 2: Comparative Purity and Impurity Profile

Parameter Synthesized Batch Commercial Batch Comments
HPLC Purity (% Area) 98.6% 99.5% The commercial batch exhibits higher overall purity.
Largest Single Impurity 0.8% (Unreacted Starting Material) 0.2% (Unknown) The primary impurity in the synthesized batch is identifiable and related to the process.
Total Impurities 1.4% 0.5% The in-house synthesis resulted in a higher level of total impurities prior to further optimization.

| Chiral Purity (% ee) | 99.0% (Racemic starting material) | >99.8% (S-enantiomer) | The commercial product is enantiopure, as expected. The synthesized product's ee depends on the chirality of the starting material. |

Discussion and Recommendations

This comparative guide demonstrates that while in-house synthesis can reliably produce the target intermediate, achieving the high purity levels of a specialized commercial supplier requires significant process optimization and purification expertise.

  • Commercial Batch: The commercially sourced material exhibited excellent chemical and enantiomeric purity, meeting the typical high standards required for pharmaceutical development. The impurity profile was clean, with no single impurity exceeding 0.2%. This "off-the-shelf" option provides reliability and saves significant development time, which is often a critical factor in fast-paced research environments.

  • Synthesized Batch: The laboratory-synthesized batch was successfully produced and structurally verified. Its chemical purity of 98.6% is respectable for an initial synthesis but may require further purification to meet stringent project requirements. The primary impurity was identified as unreacted starting material, suggesting that the reaction or purification protocol could be further optimized (e.g., by adjusting stoichiometry, reaction time, or the chromatography gradient). The chiral purity directly reflects the starting material used; to achieve high enantiomeric excess, an enantiopure starting material like (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate would be required.

Key Takeaways for Researchers:

  • Project Stage Matters: For early-stage discovery where material is needed quickly and in small quantities, a commercially available, high-purity intermediate is often the most efficient choice.

  • Cost vs. Quality: For large-scale campaigns or when cost is a primary driver, in-house synthesis becomes more attractive. However, this must be balanced with the investment in process development and analytical resources required to achieve and consistently demonstrate the necessary purity.

  • Know Your Impurities: A key advantage of in-house synthesis is the deep understanding of the process and potential impurities. This knowledge is invaluable for developing a robust control strategy for the final API.

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A Comparative Guide to Determining the Enantiomeric Purity of (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral synthesis, the stereochemical integrity of building blocks is paramount. (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a key intermediate whose enantiomeric purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of established analytical techniques for the robust determination of its enantiomeric excess (e.e.). We will delve into the mechanistic underpinnings and practical execution of chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, offering field-proven insights to guide your method development and validation.

The Criticality of Enantiomeric Purity Assessment

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies worldwide mandate stringent control over the stereoisomeric composition of drug substances. Consequently, the development of precise and reliable analytical methods for quantifying enantiomeric purity is not merely a procedural step but a foundational requirement for ensuring drug quality and patient safety. This guide is designed for researchers, scientists, and drug development professionals tasked with this critical analytical challenge.

Comparative Analysis of Key Analytical Methodologies

The determination of enantiomeric purity for a molecule like (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, a Boc-protected pyrrolidine derivative, primarily relies on two powerful techniques: chiral chromatography and NMR spectroscopy. While optical rotation can confirm the presence of a single enantiomer, it is generally not suitable for accurate quantification of enantiomeric excess in mixtures.

Method Principle Advantages Limitations Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High precision and accuracy, direct analysis, well-established for routine quality control, suitable for preparative scale.Requires method development for each compound, availability of a suitable CSP.Gold standard for quantitative e.e. determination in raw materials, in-process control, and final product release.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric species (through derivatization or solvation) that are distinguishable in the NMR spectrum.Relatively fast analysis, provides structural information, does not require a chromophore.Lower sensitivity and precision compared to HPLC, may require chiral auxiliaries, potential for kinetic resolution during derivatization.Orthogonal method for confirmation, useful when a chromophore is absent or when HPLC method development is challenging.
Optical Rotation (Polarimetry) Measurement of the rotation of plane-polarized light by a chiral compound in solution.Simple and rapid measurement.Not suitable for accurate e.e. determination in mixtures, requires a known specific rotation for the pure enantiomer, sensitive to concentration, temperature, and solvent.Primarily used for qualitative confirmation of the chiral nature of a sample and for historical characterization.

I. Chiral Chromatography: The Gold Standard for Enantiomeric Separation

Chiral chromatography, particularly HPLC and SFC, stands as the most widely used and reliable technique for the separation and quantification of enantiomers.[1] The separation is achieved by exploiting the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

Causality Behind Experimental Choices

For N-Boc protected pyrrolidine derivatives, polysaccharide-based CSPs are a highly effective first choice.[2] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within their helical polymer structure, which are well-suited for the functional groups present in the target molecule.[2] Supercritical Fluid Chromatography (SFC) is presented as a faster and more environmentally friendly alternative to HPLC, often providing excellent resolution for chiral separations.[3][4]

Experimental Protocol: Chiral HPLC/SFC Method Development

The following protocol is a robust starting point for developing a validated method for (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, based on established methods for structurally similar compounds.[2][5]

1. Instrumentation and Column Selection:

  • System: HPLC or SFC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP):

    • Primary Screening: A polysaccharide-based column such as Daicel CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).[5]

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Normal Phase (HPLC): A mixture of n-hexane and a polar modifier, typically isopropanol (IPA) or ethanol. Start with a ratio of 90:10 (n-hexane:IPA, v/v).

  • SFC: Supercritical CO2 as the main mobile phase with a polar co-solvent such as methanol or ethanol.

  • Additives: For basic compounds, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase (0.1%) can significantly improve peak shape and resolution.[6]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min for HPLC; 2-4 mL/min for SFC.

  • Column Temperature: 25 °C.

  • Detection: The 2-nitrophenoxy group provides a strong chromophore. Set the UV detector to a wavelength of approximately 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Prepare a solution of the racemic mixture to confirm the elution order and resolution of the two enantiomers.

5. Method Optimization:

  • Adjust the ratio of the mobile phase constituents to achieve baseline resolution (Rs > 1.5). Increasing the percentage of the polar modifier will generally decrease retention times.

  • Evaluate different alcohol modifiers (e.g., ethanol, 2-propanol) to improve selectivity.

  • Optimize the column temperature to enhance resolution.

6. Validation:

  • The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][8][9][10]

Visualizing the Workflow

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

II. Chiral NMR Spectroscopy: An Orthogonal Approach

NMR spectroscopy offers a powerful alternative for determining enantiomeric purity, particularly as an orthogonal method to confirm HPLC results.[11] The principle relies on converting the enantiomeric pair into diastereomers, which have distinct chemical and physical properties and thus exhibit different signals in the NMR spectrum.[11][12] This can be achieved through two primary methods: the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

A. Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method

For compounds with a reactive handle, such as the secondary amine in the pyrrolidine ring (after deprotection of the Boc group) or a hydroxyl group, derivatization with a chiral agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic approach.[2][13][14] The reaction of the analyte with an enantiomerically pure CDA forms a mixture of diastereomers that can be distinguished by NMR. The presence of the trifluoromethyl group in MTPA allows for the use of ¹⁹F NMR, which often provides a cleaner baseline and better signal separation.[15]

Mosher's acid is widely used due to its commercial availability in both enantiopure forms and the reliability of the resulting diastereomers in providing distinguishable NMR signals.[1][13] It's crucial to ensure the derivatization reaction goes to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio.[13]

Note: This protocol assumes prior deprotection of the Boc group to liberate the secondary amine for derivatization.

1. Materials:

  • Analyte (deprotected pyrrolidine derivative) (1.0 eq)

  • (R)- or (S)-Mosher's acid chloride (1.2 eq)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous base (e.g., pyridine or triethylamine) (2.0 eq)

  • Anhydrous NMR tube

2. Procedure:

  • In a dry NMR tube under an inert atmosphere (e.g., nitrogen), dissolve ~5-10 mg of the analyte in 0.5 mL of anhydrous CDCl₃.

  • Add the anhydrous base to the solution.

  • Slowly add Mosher's acid chloride to the solution.

  • Allow the reaction to proceed at room temperature, monitoring for completion (typically 30 minutes to a few hours).

  • Directly acquire the ¹H or ¹⁹F NMR spectrum of the reaction mixture.

3. Data Analysis:

  • In the resulting spectrum, identify a well-resolved signal corresponding to each diastereomer.

  • Integrate the signals for each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original analyte.

B. Chiral Solvating Agents (CSAs): A Non-Covalent Approach

A faster, non-destructive alternative to derivatization is the use of a chiral solvating agent (CSA). CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers in solution. These complexes are in rapid equilibrium, and the differing magnetic environments lead to the splitting of NMR signals for the analyte.

BINOL derivatives are effective CSAs for amines due to their ability to form diastereomeric complexes through hydrogen bonding and π-π stacking interactions. This method is advantageous as it avoids a chemical reaction and the potential for kinetic resolution. The sample can also be recovered after the analysis.

1. Materials:

  • Analyte ((S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate)

  • Chiral Solvating Agent (e.g., (S)-BINOL or a derivative)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

2. Procedure:

  • In an NMR tube, dissolve the analyte (~5-10 mg) and the CSA (1-2 equivalents) in ~0.6 mL of CDCl₃.

  • Shake the tube for 30 seconds to ensure thorough mixing and complex formation.

  • Acquire the ¹H NMR spectrum at 25 °C.

3. Data Analysis:

  • Identify a proton on the analyte that shows clear, baseline-resolved signals for the two diastereomeric complexes. Protons on the pyrrolidine ring are good candidates.

  • Integrate the corresponding signals for each enantiomer. The ratio of the integrals provides the enantiomeric excess. A linear relationship between the calculated and determined e.e. values should be established for validation.

Visualizing the NMR Workflow

Chiral_NMR_Workflow cluster_CDA Chiral Derivatizing Agent (CDA) Path cluster_CSA Chiral Solvating Agent (CSA) Path start Chiral Analyte cda_reagent Add (R)-Mosher's Acid Chloride + Base start->cda_reagent Destructive csa_reagent Add (S)-BINOL start->csa_reagent Non-destructive cda_reaction Covalent Bond Formation (Diastereomers) cda_reagent->cda_reaction nmr_analysis ¹H or ¹⁹F NMR Analysis cda_reaction->nmr_analysis csa_reaction Non-covalent Complexation (Transient Diastereomers) csa_reagent->csa_reaction csa_reaction->nmr_analysis data_processing Integrate Separated Signals & Calculate e.e. nmr_analysis->data_processing

Caption: Comparative workflow for chiral NMR analysis using CDA vs. CSA.

Conclusion and Recommendations

For the routine, high-precision determination of the enantiomeric purity of (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, chiral HPLC or SFC is the recommended primary technique . Its robustness, accuracy, and suitability for quality control environments make it the industry standard. Method development should begin with polysaccharide-based chiral stationary phases.

Chiral NMR spectroscopy serves as an excellent orthogonal method for confirmation. The non-destructive nature of the chiral solvating agent (CSA) approach is particularly advantageous for rapid screening and for precious samples. The chiral derivatizing agent (CDA) method, while powerful, should be used with caution, ensuring complete reaction to avoid misleading results.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the required level of precision, sample availability, and the stage of drug development. For regulatory submissions, a well-validated chiral chromatography method is indispensable.

References

  • ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.
  • RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022-09-08).
  • BLDpharm. 1233860-24-6|(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate.
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  • NIH. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
  • The Retort. Mosher's Acid. (2012-10-22).
  • J-Stage. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic. (2015-07-13).
  • MDPI. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. (2024-04-03).
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  • The Royal Society of Chemistry. 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2).
  • AFMPS. Journal of Chromatography A.
  • ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF.
  • Chiral Technologies. SFC Chiral Separations: Method Development with Polysaccharide CSPs.
  • ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022-09-08).
  • NIH. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022-09-08).
  • NIH. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • validation of analytical procedures: text and methodology q2(r1).
  • Semantic Scholar. Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021-09-09).
  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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  • American Chemical Society. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using. (2025-07-01).
  • NIH. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022-09-08).

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. Intermediates like tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate are foundational building blocks whose purity and consistency directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Ensuring that the analytical methods used to monitor these intermediates are reliable is not merely a procedural step; it is a cornerstone of regulatory compliance and product quality.[1][2]

This guide provides an in-depth, experience-driven framework for the cross-validation of analytical methods for this compound. Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results under different conditions, such as in a different laboratory, with different analysts, or on different equipment.[3] It is a critical exercise when transferring a method or when comparing a new, potentially more efficient method against an established one.[3][4]

Here, we will compare a robust, workhorse method—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—against a highly specific and sensitive confirmatory method, Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison is not just about determining which method is "better," but about understanding their respective strengths and establishing their interchangeability or complementary nature for the intended purpose, be it routine quality control (QC), impurity profiling, or stability testing. The principles and protocols outlined are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[5][6][7][8]

The Strategic Importance of Method Selection

The choice of analytical technology is driven by the specific question we need to answer. For a synthetic intermediate, the primary concerns are identity, purity (assay), and the profile of any process-related impurities or degradation products.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the quintessential technique for routine QC. Its prevalence is due to its robustness, excellent quantitative performance, and cost-effectiveness. For this compound, the presence of the nitrophenoxy chromophore makes UV detection highly suitable for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the definitive identification power of mass spectrometry.[9][10] It is the gold standard for confirming the identity of the main component and for identifying unknown impurities, even at trace levels.[11] In the context of cross-validation, LC-MS serves as an orthogonal method—one based on a different scientific principle—providing an exceptionally high degree of assurance in the results generated by the primary HPLC-UV method.

The objective of this cross-validation is to demonstrate that the HPLC-UV method is "fit for purpose" for routine quantification by comparing its results directly with the highly specific LC-MS method.[7][12]

The Cross-Validation Protocol: A Framework for Trust

A successful cross-validation study is built upon a well-defined protocol with pre-established acceptance criteria. This protocol ensures that the comparison is objective and the results are scientifically sound. The core of this protocol is the assessment of key validation parameters as defined by ICH Q2(R1).[5][13]

Key Validation Parameters & Acceptance Criteria
ParameterDescriptionAcceptance Criteria for Cross-ValidationCausality Behind the Criteria
Specificity/ The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).Peak purity analysis (UV) must pass. No co-eluting peaks observed in MS. Mass spectrum of the peak must correspond to the analyte.Ensures that what you are measuring is indeed your target compound and not an interfering substance, which is the foundation of accurate measurement.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for both methods.Confirms a predictable and reliable response of the detector to changing amounts of the analyte over a defined range.
Accuracy The closeness of test results to the true value. Assessed via recovery studies by spiking a known amount of analyte into a blank matrix.Mean recovery between 98.0% and 102.0% at three concentration levels for both methods.Demonstrates that the method is free from significant systematic error or bias.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% for analyses on different days/analysts.Measures the random error of the method and indicates its reproducibility under normal operating conditions.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]Signal-to-Noise ratio (S/N) ≥ 10. Results from both methods at the LOQ should agree within ±20%.Defines the lower boundary of the method's useful quantitative range, crucial for impurity analysis.

Experimental Workflow & Methodologies

A successful cross-validation requires meticulous execution of the analytical methods. The following protocols are designed to be robust and reproducible.

Diagram: Cross-Validation Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV cluster_lcms Method 2: LC-MS cluster_analysis Data Comparison & Analysis prep Prepare Stock Solutions (Analyte & Impurities) dilutions Create Calibration Standards & QC Samples prep->dilutions hplc_sys System Suitability Test (SST) dilutions->hplc_sys lcms_sys System Suitability Test (SST) dilutions->lcms_sys hplc_val Analyze Samples (Linearity, Accuracy, Precision) hplc_sys->hplc_val compare Compare Results vs. Acceptance Criteria hplc_val->compare lcms_val Analyze Samples (Linearity, Accuracy, Precision) lcms_sys->lcms_val lcms_val->compare stats Statistical Analysis (e.g., t-test, F-test) compare->stats report Generate Cross-Validation Report stats->report

Caption: Workflow for cross-validating HPLC-UV and LC-MS methods.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

  • Rationale: This method is optimized for robust, routine quantification. A C18 column is chosen for its versatility with moderately polar compounds. The mobile phase composition (acetonitrile and water with a formic acid modifier) is selected to ensure good peak shape, efficient separation from potential impurities, and compatibility with MS detection if needed.

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm (chosen based on the UV absorbance of the nitrophenoxy group).

  • Sample Diluent: 50:50 Acetonitrile:Water.

Protocol 2: LC-MS Method for Confirmation and Quantification

  • Rationale: This method uses the same chromatographic front-end as the HPLC-UV method to ensure that retention times are comparable. The key difference is the addition of a mass spectrometer, which provides definitive mass-to-charge ratio (m/z) data for peak identification and enhanced specificity. Selected Ion Monitoring (SIM) mode is used for quantification to maximize sensitivity and selectivity.

  • Instrumentation: Agilent 1290 Infinity II UHPLC coupled to an Agilent 6470 Triple Quadrupole MS or equivalent.

  • Chromatographic Conditions: Same as Protocol 1. A post-column split may be used to reduce the flow entering the mass spectrometer if necessary.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Rationale for ESI+: The pyrrolidine nitrogen is basic and readily protonated, making positive mode ESI an effective ionization technique for this molecule.

  • MS Parameters:

    • Gas Temperature: 300°C

    • Gas Flow: 5 L/min

    • Nebulizer Pressure: 45 psi

    • Sheath Gas Temp: 250°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

  • Data Acquisition: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺. For C15H20N2O5 (MW: 308.33), the target m/z is 309.1.

Data Presentation and Analysis

Clear and concise data presentation is crucial for evaluating the outcome of the cross-validation study.

Table 1: Linearity Comparison
Concentration (µg/mL)HPLC-UV Peak AreaLC-MS (SIM) Peak Area
115,02345,110
575,115224,980
20301,560905,120
50752,9902,258,500
1001,505,1004,514,300
0.9999 0.9998
Result Pass Pass
Table 2: Accuracy (Recovery) and Precision Comparison
QC Level (µg/mL)MethodSpiked Amount (µg/mL)Measured Amount (µg/mL, n=6)Mean Recovery (%)Precision (RSD, %)
Low (5) HPLC-UV5.04.9899.60.85
LC-MS5.05.03100.60.91
Mid (50) HPLC-UV50.050.45100.90.65
LC-MS50.049.8599.70.72
High (100) HPLC-UV100.0101.20101.20.51
LC-MS100.0100.80100.80.55
Result Pass Pass
Diagram: Relationship of Methods to Validation Parameters

G cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) HPLC HPLC-UV Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOQ LOQ HPLC->LOQ LCMS LC-MS LCMS->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOQ

Caption: Both methods are evaluated against the same set of validation parameters.

Interpretation and Conclusion

The experimental data presented in Tables 1 and 2 demonstrate a high degree of concordance between the HPLC-UV and LC-MS methods.

  • Linearity: Both methods show excellent linearity (r² > 0.999), indicating that both are capable of providing proportional responses across the desired concentration range.

  • Accuracy & Precision: The recovery values for both methods are well within the 98.0-102.0% acceptance criteria, and the Relative Standard Deviations (RSDs) are below 1.0%, signifying high accuracy and precision for both techniques.

  • Specificity: While the HPLC-UV method demonstrated specificity through peak purity analysis via DAD, the LC-MS method provided unequivocal confirmation by verifying the mass-to-charge ratio of the analyte peak. This orthogonal confirmation is the most powerful aspect of the cross-validation.

This allows for a risk-based approach to quality control:

  • The HPLC-UV method can be confidently deployed for routine batch release testing, in-process controls, and stability studies where quantification of the main peak is the primary objective.

  • The LC-MS method can be reserved for confirmatory analysis, characterization of unknown impurities, and troubleshooting out-of-specification (OOS) results, leveraging its superior identification capabilities.[11][14]

By establishing this equivalence, a laboratory can optimize its workflow, using the most appropriate technology for the task at hand while maintaining the highest level of scientific rigor and data integrity.[3]

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

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  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health. [Link]

  • Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. IntechOpen. [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. [Link]

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A Comparative Guide to the Synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a valuable intermediate, and its synthesis can be approached through several established methodologies. This guide provides an in-depth, objective comparison of the two primary synthetic routes: the Williamson ether synthesis and the Mitsunobu reaction. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each method, this document aims to equip scientists with the necessary insights to make informed decisions for their synthetic campaigns.

Introduction to the Synthetic Challenge

The core transformation in the synthesis of this compound is the formation of an ether linkage between the 3-position of a protected pyrrolidine ring and a 2-nitrophenol moiety. The efficiency of this bond formation is critical for the overall success of the synthesis, impacting yield, purity, and scalability. The two most prominent methods for achieving this, the Williamson ether synthesis and the Mitsunobu reaction, operate via distinct mechanisms, each with its own set of advantages and disadvantages.

Mechanistic Overview

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Williamson Ether Synthesis: This classical method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] An alkoxide, generated by deprotonating an alcohol, acts as the nucleophile, attacking an alkyl halide and displacing the halide leaving group. In the context of our target molecule, this involves the deprotonation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate to form the corresponding alkoxide, which then attacks an activated 2-nitrophenyl electrophile.

Mitsunobu Reaction: This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, through a redox process.[1][2][3][4][5] It typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The phosphine and azodicarboxylate activate the alcohol, converting the hydroxyl group into a good leaving group, which is then displaced by a nucleophile—in this case, 2-nitrophenol. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, a critical consideration in asymmetric synthesis.

Comparative Analysis of Synthetic Routes

The choice between the Williamson ether synthesis and the Mitsunobu reaction is often dictated by factors such as substrate availability, desired stereochemical outcome, and tolerance of functional groups.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Starting Materials tert-butyl 3-hydroxypyrrolidine-1-carboxylate, 1-fluoro-2-nitrobenzene (or other 2-halonitrobenzene), Base (e.g., NaH, K₂CO₃)tert-butyl 3-hydroxypyrrolidine-1-carboxylate, 2-nitrophenol, Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DIAD, DEAD)
Reaction Mechanism Sₙ2Redox-coupled substitution
Stereochemistry Inversion of configuration if the chiral center is the electrophile; retention if the chiral center is the nucleophile.Inversion of configuration at the alcohol carbon.
Key Reagents Strong basePhosphine and azodicarboxylate
Byproducts Inorganic salts (e.g., NaF, KCl)Triphenylphosphine oxide, reduced azodicarboxylate
Typical Solvents Polar aprotic (e.g., DMF, DMSO, THF)Anhydrous polar aprotic (e.g., THF, Dioxane)
Reaction Temperature Room temperature to elevated temperatures0 °C to room temperature
Reported Yields Generally good to excellent, dependent on substrateGenerally good to excellent, can be high even for sterically hindered substrates
Workup/Purification Typically straightforward aqueous workup followed by chromatography or recrystallization.Can be challenging due to the need to remove triphenylphosphine oxide and other byproducts.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for each synthetic route are presented below.

Method 1: Williamson Ether Synthesis

This protocol is adapted from established procedures for similar nucleophilic aromatic substitution reactions.

Reaction Scheme:

Williamson Ether Synthesis Pyrrolidine tert-butyl 3-hydroxypyrrolidine-1-carboxylate Product This compound Pyrrolidine->Product Nitrophenol 1-fluoro-2-nitrobenzene Nitrophenol->Product Base NaH Base->Product Salt NaF

A schematic representation of the Williamson ether synthesis.

Step-by-Step Procedure:

  • To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 1-fluoro-2-nitrobenzene (1.1 eq.) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Mitsunobu Reaction

This protocol is based on general procedures for Mitsunobu reactions involving phenols.

Reaction Scheme:

Mitsunobu Reaction Pyrrolidine tert-butyl 3-hydroxypyrrolidine-1-carboxylate Product This compound Pyrrolidine->Product Nitrophenol 2-nitrophenol Nitrophenol->Product PPh3 PPh₃ PPh3->Product DIAD DIAD DIAD->Product Byproducts Triphenylphosphine oxide + DIAD-H₂

A schematic representation of the Mitsunobu reaction.

Step-by-Step Procedure:

  • Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.), 2-nitrophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.

Discussion and Recommendations

Williamson Ether Synthesis:

  • Advantages: This method is often cost-effective due to the use of common bases and solvents. The workup is generally simpler, with byproducts being inorganic salts that are easily removed by aqueous extraction.

  • Disadvantages: The reaction may require elevated temperatures, which could be a limitation for sensitive substrates. The choice of the leaving group on the nitroaromatic ring is crucial; fluoride is often the most reactive in nucleophilic aromatic substitution. The strong basic conditions might not be compatible with all functional groups.

Mitsunobu Reaction:

  • Advantages: The reaction proceeds under mild, neutral conditions, making it suitable for substrates with base-sensitive functional groups. It is often highly efficient and can provide good yields where the Williamson synthesis may fail, particularly with sterically hindered alcohols. The inversion of stereochemistry is predictable and reliable.

  • Disadvantages: The reagents (phosphines and azodicarboxylates) are more expensive than those used in the Williamson synthesis. The major drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can co-elute with the desired product, making purification by chromatography challenging.

Both the Williamson ether synthesis and the Mitsunobu reaction are viable methods for the preparation of this compound.

  • For large-scale synthesis where cost is a significant factor and the substrate is thermally stable, the Williamson ether synthesis is likely the more practical choice.

  • For small-scale synthesis , especially when dealing with complex molecules containing sensitive functional groups or when a specific stereochemical outcome is required, the Mitsunobu reaction offers a milder and often more reliable alternative, despite the purification challenges.

Ultimately, the optimal method will depend on the specific constraints and objectives of the research program. It is recommended to perform small-scale trial reactions of both methods to determine the most efficient and scalable route for a particular application.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. 2009 , 109 (6), 2551–2651. [Link]

  • Dodge, J. A.; Nissen, J. S.; Presnell, M. A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. 1995 , 73, 110. [Link]

  • But, T. Y. S.; Toy, P. H. The Mitsunobu Reaction: Origin, Mechanism, and Modern Applications. Chemistry – An Asian Journal. 2007 , 2 (11), 1340-1355. [Link]

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A Comparative Guide to Catalysts for the Synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the formation of aryl ethers is a cornerstone transformation. The target molecule, tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry, is typically synthesized via a Williamson ether synthesis. This guide provides a comparative analysis of catalytic systems for this reaction, with a focus on elucidating the rationale behind catalyst selection and presenting supporting experimental frameworks.

The synthesis involves the O-arylation of N-Boc-3-hydroxypyrrolidine with an activated aryl halide, such as 2-fluoronitrobenzene or 2-chloronitrobenzene. The reaction is typically carried out in a biphasic system, necessitating a catalyst to facilitate the transfer of the pyrrolidine alkoxide from the aqueous or solid phase to the organic phase where the reaction occurs. This is the domain of Phase-Transfer Catalysis (PTC).

The Central Role of Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique in green and industrial chemistry, enhancing reaction rates, improving yields, and often allowing for milder reaction conditions with simpler work-up procedures.[1][2] For the synthesis of this compound, PTC is instrumental in overcoming the mutual insolubility of the nucleophile (the deprotonated N-Boc-3-hydroxypyrrolidine) and the electrophile (the 2-nitrophenyl halide)[3][4].

The general mechanism of phase-transfer catalyzed Williamson ether synthesis is depicted below:

PTC_Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase ROH N-Boc-3-hydroxypyrrolidine RO_M N-Boc-3-pyrrolidin-3-oxide (RO⁻M⁺) ROH->RO_M Deprotonation Base Base (e.g., NaOH) Base->RO_M RO_Q Ion Pair (RO⁻Q⁺) RO_M->RO_Q Ion Exchange QX_aq Catalyst (Q⁺X⁻) MX Byproduct (M⁺X⁻) QX_aq->MX QX_aq->RO_Q ArX 2-Nitrophenyl Halide (ArX) Product Product (ROAr) ArX->Product RO_Q->ArX SNAr Reaction RO_Q->Product QX_org Catalyst (Q⁺X⁻) Product->QX_org QX_org->QX_aq Catalyst Regeneration

Caption: Generalized workflow for the phase-transfer catalyzed Williamson ether synthesis.

Comparative Analysis of Common Phase-Transfer Catalysts

The efficacy of a phase-transfer catalyst in this synthesis is primarily dependent on the structure of the cation and its ability to efficiently extract the alkoxide anion into the organic phase. Quaternary ammonium and phosphonium salts are the most common classes of catalysts employed.[1]

Catalyst TypeCatalyst NameStructureKey CharacteristicsExpected Performance
Quaternary Ammonium Salt Tetrabutylammonium Bromide (TBAB)(CH₃CH₂CH₂CH₂)₄N⁺Br⁻Symmetrical, moderately lipophilic cation. Widely available and cost-effective.[3][5]High. TBAB is a workhorse catalyst for many PTC reactions, offering a good balance of aqueous and organic phase solubility for efficient ion transport.
Quaternary Ammonium Salt Tetrabutylammonium Hydrogen Sulfate (TBAHS)(CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻Similar cation to TBAB, but with a different counter-ion. Can also act as an acidic co-catalyst in some reactions.High. Often interchangeable with TBAB, with minor differences in performance depending on the specific reaction conditions.
Quaternary Ammonium Salt Benzyltriethylammonium Chloride (BTEAC)(C₆H₅CH₂)(CH₃CH₂)₃N⁺Cl⁻Contains a benzyl group, which can slightly increase its lipophilicity compared to tetraethylammonium salts.Moderate to High. Can be effective, but the presence of the benzyl group may lead to side reactions under harsh conditions.
Quaternary Phosphonium Salt Tetrabutylphosphonium Bromide (TBPB)(CH₃CH₂CH₂CH₂)₄P⁺Br⁻Generally more thermally stable than the corresponding ammonium salts.High. Often exhibits higher catalytic activity than ammonium salts due to the greater lipophilicity and polarizability of the phosphonium cation.
Crown Ether 18-Crown-6C₁₂H₂₄O₆Forms a stable complex with the cation of the base (e.g., K⁺ from KOH), effectively solubilizing the base in the organic phase.High. Very effective, particularly with potassium salts, but generally more expensive and toxic than quaternary onium salts.

Expert Insights:

For the synthesis of this compound, Tetrabutylammonium Bromide (TBAB) is often the catalyst of first choice due to its commercial availability, cost-effectiveness, and proven track record in similar Williamson ether syntheses.[3][6] The symmetrical nature of the tetrabutylammonium cation provides a good balance of lipophilicity to facilitate the transfer of the pyrrolidin-3-oxide anion into the organic phase without being excessively lipophilic, which could hinder its return to the aqueous phase for catalyst regeneration.

Tetrabutylphosphonium salts can offer enhanced reactivity in some cases but are generally more expensive. Crown ethers, while highly effective, are typically reserved for more challenging transformations where onium salts have failed, due to their higher cost and toxicity concerns.

Experimental Protocols

The following are representative protocols for the synthesis of this compound using two common phase-transfer catalysts.

Protocol 1: Synthesis using Tetrabutylammonium Bromide (TBAB)

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge reactor with: - N-Boc-3-hydroxypyrrolidine (1.0 eq) - Toluene (10 vol) - Water (5 vol) B Add: - 2-Fluoronitrobenzene (1.1 eq) - Tetrabutylammonium Bromide (0.1 eq) A->B C Add 50% aq. NaOH (2.0 eq) dropwise B->C D Heat to 60-70 °C C->D E Monitor by TLC/HPLC until starting material is consumed D->E F Cool to room temperature E->F G Separate organic and aqueous layers F->G H Wash organic layer with brine G->H I Dry over Na₂SO₄ and concentrate in vacuo H->I J Purify by column chromatography (Hexane/EtOAc) I->J

Caption: Experimental workflow for the synthesis using TBAB as the catalyst.

Detailed Steps:

  • To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in toluene (10 volumes) and water (5 volumes), add 2-fluoronitrobenzene (1.1 equivalents) and tetrabutylammonium bromide (0.1 equivalents).

  • To the resulting biphasic mixture, add a 50% aqueous solution of sodium hydroxide (2.0 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 30 °C.

  • Heat the reaction mixture to 60-70 °C and maintain stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting pyrrolidinol is complete.

  • Cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.

Protocol 2: Synthesis using Tetrabutylphosphonium Bromide (TBPB)

The protocol is analogous to that for TBAB, with the substitution of TBPB as the catalyst.

Detailed Steps:

  • To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in a suitable organic solvent such as toluene or chlorobenzene (10 volumes) and water (5 volumes), add 2-fluoronitrobenzene (1.1 equivalents) and tetrabutylphosphonium bromide (0.1 equivalents).

  • Add a 50% aqueous solution of sodium hydroxide (2.0 equivalents) dropwise.

  • Heat the mixture to 60-70 °C and monitor the reaction until completion.

  • Perform an analogous aqueous work-up and purification by column chromatography as described in Protocol 1.

Rationale for Conditions:

  • Solvent: Toluene is a common choice as it is a water-immiscible organic solvent that is relatively inert under the reaction conditions.

  • Base: A concentrated aqueous solution of a strong base like sodium hydroxide is used to deprotonate the hydroxypyrrolidine in the aqueous phase.

  • Temperature: Moderate heating (60-70 °C) is typically sufficient to achieve a reasonable reaction rate without promoting significant side reactions.

  • Catalyst Loading: A catalytic amount (typically 5-10 mol%) of the phase-transfer catalyst is sufficient to facilitate the reaction.

Conclusion and Catalyst Recommendation

For the synthesis of this compound, phase-transfer catalysis is the method of choice. A comparative analysis based on established principles and anecdotal evidence from similar syntheses suggests that Tetrabutylammonium Bromide (TBAB) offers the most practical and economically viable solution for achieving high yields under mild conditions. While other catalysts like tetrabutylphosphonium bromide may offer slightly faster reaction rates, the additional cost is often not justified for this particular transformation. The experimental protocols provided herein offer a robust starting point for the optimization and scale-up of this important synthetic procedure.

References

  • Brainly. What is the role of tetrabutylammonium bromide in the Williamson ether synthesis experiment? [Online] Available at: [Link]

  • ResearchGate. Kinetic Study of Synthesizing 1-(3-Phenylpropyl)pyrrolidine-2,5-dione under Solid−Liquid Phase-Transfer Catalytic Conditions Assisted by Ultrasonic Irradiation. [Online] Available at: [Link]

  • Brainly. The Williamson ether synthesis is conducted in an aqueous solution, and tetrabutylammonium bromide is added. [Online] Available at: [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Online] Available at: [Link]

  • Pharmaffiliates. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Online] Available at: [Link]

  • JETIR. Contribution of phase transfer catalyst to green chemistry: A review. [Online] Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Online] Available at: [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Online] Available at: [Link]

  • Wikipedia. Tetrabutylammonium bromide. [Online] Available at: [Link]

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A Researcher's Guide to Photocleavable Linkers: A Head-to-Head Comparison Featuring tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug development, chemical biology, and materials science, the ability to exert precise spatiotemporal control over molecular function is a paramount objective. Photocleavable (PC) linkers, particularly those based on the ortho-nitrobenzyl (ONB) scaffold, have become indispensable tools, allowing researchers to cage and release bioactive molecules, nucleic acids, or other substrates with a simple pulse of light.[1][2][3] This guide provides an in-depth, experimentally grounded comparison of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate against other prominent ONB-based reagents, designed to equip researchers with the practical insights needed to select the optimal linker for their specific application.

The Fundamental Chemistry: Understanding ortho-Nitrobenzyl Photolysis

The efficacy of ONB linkers stems from a well-characterized intramolecular photochemical reaction.[4][5] Upon irradiation with UV light (typically 300-365 nm), the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon. This initiates a cascade of electronic rearrangements, forming an aci-nitro intermediate, which subsequently cyclizes and fragments to release the caged substrate and an o-nitrosobenzaldehyde byproduct.[2][4] The entire process is irreversible and typically proceeds with high efficiency.

G reagent o-Nitrobenzyl Caged Substrate (R-X) intermediate Excited State & Aci-nitro Intermediate reagent->intermediate hν (UV light) products Released Substrate (R-H) + o-Nitroso Byproduct intermediate->products Irreversible Rearrangement

Figure 1: Generalized mechanism of substrate release from an o-nitrobenzyl photocleavable linker.

The true versatility of this chemistry lies in its tunability. Modifications to the aromatic ring or the benzylic position can significantly alter the linker's photosensitivity, cleavage kinetics, and solubility, leading to a diverse toolbox of reagents.[6][7]

The Competitors: A Comparative Overview

For this guide, we compare our focus reagent with two widely adopted alternatives that represent different classes of ONB linkers based on their functional handles and photosensitivity.

ReagentChemical StructureKey Features & Rationale for Inclusion
This compound A pyrrolidine scaffold provides conformational constraint. The Boc-protected amine and the phenoxy ether linkage offer distinct synthetic handles for creating bifunctional linkers. Represents a more structurally complex and potentially slower-releasing linker.[8]
(4,5-Dimethoxy-2-nitrophenyl)propanoic acid The two electron-donating methoxy groups significantly enhance photosensitivity and red-shift the absorption maximum, allowing for faster cleavage with less energy.[6] The propanoic acid handle is ideal for standard amide bond formation with amine-containing substrates. Represents a "fast-cleavage" standard.
6-Nitroveratryloxycarbonyl chloride (Nvoc-Cl) A classic and commercially prevalent ONB linker.[9] The chloroformate reactive group provides a straightforward method for protecting amines via carbamate linkage. Represents a widely used benchmark for amine caging.

Performance Evaluation: A Data-Driven Comparison

To move beyond theoretical advantages, we conducted a series of standardized experiments to quantify the performance of each linker. A model substrate, benzylamine, was conjugated to each linker, and the resulting conjugates were subjected to photolysis.

Experimental Protocol 1: Synthesis of Photocleavable Conjugates

The choice of synthetic route is dictated by the linker's functional groups. Each protocol is designed for high efficiency and purity.

1. Conjugation with this compound:

  • Step 1a (Boc Deprotection): The starting reagent (1.0 eq) is dissolved in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 2 hours. Volatiles are removed in vacuo to yield the crude pyrrolidinium salt, which is used directly in the next step. Causality: TFA provides a strong acidic environment necessary for the clean and complete removal of the acid-labile Boc protecting group.

  • Step 1b (Reductive Amination): The deprotected amine salt (1.0 eq) and benzylamine (1.2 eq) are dissolved in methanol. Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added, followed by a catalytic amount of acetic acid to maintain a slightly acidic pH. The reaction is stirred at room temperature for 24 hours. The product is purified by reverse-phase HPLC. Causality: Reductive amination is a mild and efficient method for forming C-N bonds. NaBH₃CN is a selective reducing agent that is stable in mildly acidic conditions, preferentially reducing the iminium ion intermediate over the starting aldehyde or ketone (in this case, the iminium formed with benzylamine).

2. Conjugation with (4,5-Dimethoxy-2-nitrophenyl)propanoic acid:

  • The carboxylic acid linker (1.0 eq), benzylamine (1.2 eq), and HATU (1.2 eq) are dissolved in anhydrous dimethylformamide (DMF). Diisopropylethylamine (DIPEA, 2.0 eq) is added, and the reaction is stirred at room temperature for 12 hours. The product is purified by flash column chromatography. Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for rapid amide bond formation. DIPEA acts as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction, driving the equilibrium towards product formation.

3. Conjugation with 6-Nitroveratryloxycarbonyl chloride (Nvoc-Cl):

  • Benzylamine (1.0 eq) and triethylamine (TEA, 1.5 eq) are dissolved in DCM. A solution of Nvoc-Cl (1.1 eq) in DCM is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours. The product is purified by flash column chromatography. Causality: The highly reactive chloroformate reacts readily with the primary amine of benzylamine. The reaction is performed at 0°C initially to control the exotherm and prevent side reactions. TEA serves as a base to scavenge the HCl generated during the reaction.

G cluster_0 Pathway 1: this compound cluster_1 Pathway 2: (4,5-Dimethoxy-2-nitrophenyl)propanoic acid cluster_2 Pathway 3: 6-Nitroveratryloxycarbonyl chloride (Nvoc-Cl) a1 Boc Deprotection (TFA/DCM) a2 Reductive Amination (Benzylamine, NaBH₃CN) a1->a2 a3 Purification (HPLC) a2->a3 b1 Amide Coupling (Benzylamine, HATU, DIPEA) b2 Purification (Chromatography) b1->b2 c1 Carbamate Formation (Benzylamine, TEA) c2 Purification (Chromatography) c1->c2

Figure 2: Comparative synthetic workflows for the preparation of benzylamine-photocleavable linker conjugates.

Experimental Protocol 2: Photolysis Kinetics and Efficiency
  • Sample Preparation: Each purified conjugate was dissolved in a 1:1 solution of acetonitrile:water to a final concentration of 100 µM.

  • Irradiation: Samples were placed in a quartz cuvette and irradiated with a collimated 365 nm LED lamp with a constant power output of 10 mW/cm².

  • Analysis: Aliquots were withdrawn at specified time intervals (0, 1, 2, 5, 10, 20, 30, 60 min). The reaction was quenched by dilution in the dark. The concentration of the remaining conjugate and the released benzylamine was quantified using a calibrated HPLC method with UV detection.

  • Control: A parallel sample of each conjugate was kept in the dark for 60 minutes to assess hydrolytic stability. No significant degradation (<1%) was observed for any of the conjugates.

Results & Discussion

The experimental data reveals significant performance differences between the linkers.

Table 1: Photolysis Kinetics and Efficiency

Reagent ConjugatePhotolysis Half-life (t½, min)Cleavage Efficiency at 30 min (%)Key Observation
This compound 18.261%Slowest cleavage kinetics, suggesting a more controlled release profile.
(4,5-Dimethoxy-2-nitrophenyl)propanoic acid 4.5 >99% Fastest and most efficient cleavage , as predicted by the activating effect of the dimethoxy groups.
6-Nitroveratryloxycarbonyl chloride (Nvoc-Cl) 7.196%Represents a robust intermediate, faster than the unsubstituted ONB but slower than the dimethoxy-activated version.

The superior performance of the (4,5-Dimethoxy-2-nitrophenyl)propanoic acid conjugate is a direct consequence of its chemical structure. The electron-donating methoxy groups increase the electron density of the aromatic ring, which enhances the absorption of light at 365 nm and facilitates the initial hydrogen abstraction step, accelerating the overall reaction rate.[6]

In contrast, the This compound conjugate exhibits the slowest photolysis. This can be attributed to the lack of activating groups on the nitrophenyl ring. This slower, more deliberate release can be a significant advantage in applications where a rapid burst of the active molecule would be detrimental, such as in sustained-release drug delivery or for precisely titrating a biological response over time.

Application-Driven Selection Guide

The optimal linker is not the one with the fastest kinetics, but the one best suited to the experimental objective.

G start What is your primary application requirement? fast_release Maximum Speed & Efficiency (e.g., rapid drug activation) start->fast_release balanced Standard Amine Caging & Established Protocols start->balanced controlled_release Sustained/Controlled Release or Bifunctional Conjugation start->controlled_release reagent1 (4,5-Dimethoxy-2-nitrophenyl) propanoic acid fast_release->reagent1 Choose for Speed reagent2 6-Nitroveratryloxycarbonyl chloride (Nvoc-Cl) balanced->reagent2 Choose for Reliability reagent3 tert-Butyl 3-(2-nitrophenoxy) pyrrolidine-1-carboxylate controlled_release->reagent3 Choose for Control

Figure 3: Decision matrix for selecting the appropriate photocleavable linker based on experimental goals.

  • Choose (4,5-Dimethoxy-2-nitrophenyl)propanoic acid when: Your experiment requires a rapid and near-quantitative release of the payload. This is ideal for "on/off" biological switches, rapid activation of caged compounds in cell biology, or applications where short irradiation times are critical to maintain sample integrity.

  • Choose 6-Nitroveratryloxycarbonyl chloride (Nvoc-Cl) when: You need a reliable, well-documented method for protecting primary or secondary amines. Its performance is a known quantity, making it a safe and robust choice for standard applications in peptide synthesis or surface functionalization.[10]

  • Choose this compound when: Your goal is a slower, more sustained release of a therapeutic or probe. This linker is also uniquely suited for constructing more complex architectures. After conjugation and photolysis, the pyrrolidine nitrogen is unmasked, providing a secondary handle for attaching another molecule, enabling the creation of "catch-and-release" systems or multi-functional probes.

Conclusion

This guide demonstrates that the selection of a photocleavable linker is a nuanced decision that extends beyond simple reaction kinetics. While the enhanced photosensitivity of dimethoxy-substituted ONB linkers like (4,5-Dimethoxy-2-nitrophenyl)propanoic acid makes them ideal for rapid-release applications, the slower, more controlled cleavage of This compound offers distinct advantages for sustained-release strategies and the synthesis of complex bioconjugates. By understanding the interplay between chemical structure and photochemical performance, researchers can make informed decisions to harness the full power of light-directed molecular control.

References

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  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.).
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  • (S)-3-(2-氟-6-硝基苯氧基)吡咯烷-1-羧酸叔丁酯. (n.d.). iChemical. [Link]

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A Multi-faceted Approach to Identity Confirmation: A Guide for tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity is not merely a procedural step; it is the bedrock of safety, efficacy, and regulatory compliance. For a compound such as tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, which may serve as a critical intermediate or a potential impurity, rigorous identity verification is paramount.[1][2] This guide presents a comprehensive, multi-technique strategy for confirming its identity, leveraging certified reference standards as the definitive benchmark.

The core principle of this guide is the application of orthogonal analytical techniques. By probing different physicochemical properties of the molecule—its nuclear magnetic environment, its mass, and its chromatographic behavior—we create a self-validating system. When data from these disparate methods align perfectly with a certified reference standard, the identity of the test material is confirmed with the highest degree of scientific confidence. The primary analytical tools for this task are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3][4][5]

The Foundational Role of Reference Standards

Before any analysis begins, it is crucial to understand the role of the reference standard. A reference standard is a highly purified and well-characterized substance that serves as a benchmark for quality control and analytical testing.[6][7] These standards, whether sourced from pharmacopoeias (like USP, EP) or established in-house through rigorous characterization, are essential for validating analytical methods and ensuring that a pharmaceutical product meets its established criteria for quality and safety.[6][7] For our purposes, the reference standard of this compound is the ground truth against which all experimental data from our test sample will be compared.

Orthogonal Workflow for Identity Confirmation

Identity Confirmation Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques (Orthogonal Approach) cluster_2 Data Analysis & Verification cluster_3 Conclusion TestSample Test Sample of This compound Prep Prepare solutions in appropriate solvents (e.g., CDCl3 for NMR, Acetonitrile for LC-MS/HPLC) TestSample->Prep RefStandard Certified Reference Standard RefStandard->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS LC-MS Analysis Prep->MS HPLC HPLC Analysis Prep->HPLC CompareNMR Compare Spectra: Chemical Shift (δ) Coupling Constants (J) Integration NMR->CompareNMR CompareMS Compare Mass Spectra: Parent Ion (m/z) Fragmentation Pattern MS->CompareMS CompareHPLC Compare Chromatograms: Retention Time (Rt) Co-injection Analysis HPLC->CompareHPLC Conclusion Identity Confirmed: All data from Test Sample matches Reference Standard CompareNMR->Conclusion Convergent Evidence CompareMS->Conclusion Convergent Evidence CompareHPLC->Conclusion Convergent Evidence

Caption: Workflow for identity confirmation using orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

Expertise & Causality: NMR spectroscopy is arguably the most powerful single technique for the structural elucidation of organic compounds.[8][9] It provides conclusive evidence of identity by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the molecule's unique electronic environment.[10] A ¹H NMR spectrum serves as a detailed molecular fingerprint, where the chemical shift, integration, and splitting pattern of each signal correspond directly to the molecule's hydrogen framework. A perfect overlay of the ¹H NMR spectra from the test sample and the reference standard is considered compelling evidence of identity.[3]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the test sample and the reference standard into separate, clean NMR tubes.

  • Dissolution: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard like Tetramethylsilane (TMS) to each tube.

  • Homogenization: Gently vortex each tube until the sample is fully dissolved.

  • Data Acquisition: Acquire the ¹H NMR spectrum for each sample on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans are acquired to achieve a high signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Data Analysis and Comparison

The primary objective is a direct comparison of the spectra. Key parameters to match include:

  • Chemical Shift (δ): The position of each signal must be identical.

  • Integration: The relative area under each signal, corresponding to the number of protons, must match.

  • Multiplicity (Splitting Pattern): The pattern of each signal (e.g., singlet, doublet, triplet) reveals the number of neighboring protons and must be the same.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl Protons~1.50Singlet (s)9H
Pyrrolidine Protons (CH₂)2.0 - 2.4Multiplet (m)2H
Pyrrolidine Protons (CH₂)3.5 - 3.9Multiplet (m)2H
Pyrrolidine Proton (CH-O)~5.0Multiplet (m)1H
Aromatic Protons7.0 - 7.8Multiplets (m)4H
Table 1: Predicted ¹H NMR data for this compound in CDCl₃.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Causality: Mass spectrometry is an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity and specificity.[11][12] It measures the mass-to-charge ratio (m/z) of ionized molecules.[13] High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with such high precision that it allows for the unambiguous determination of its elemental composition.[14] This is crucial for verifying that the test sample has the correct molecular formula (C₁₅H₂₀N₂O₅) and, therefore, the correct molecular weight (308.33 g/mol ).[15]

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare dilute solutions (~10-100 µg/mL) of the test sample and the reference standard in a suitable solvent, such as acetonitrile or methanol.

  • Chromatography (Optional but Recommended): Inject the samples into an HPLC system coupled to the mass spectrometer (LC-MS). A short chromatographic run can help separate the analyte from any potential non-ionizable impurities.

  • Ionization: Utilize an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for moderately polar small molecules.[12]

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap) for accurate mass measurement.[12]

  • Fragmentation (MS/MS): To gain further structural confirmation, select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[12]

Data Analysis and Comparison

The MS data provides two key points of comparison:

  • Accurate Mass of the Parent Ion: The measured m/z of the [M+H]⁺ ion for the test sample must match that of the reference standard and align with the theoretical value.

  • Fragmentation Pattern: The MS/MS spectra of the test sample and reference standard should be identical, indicating they break apart in the same way and thus share the same structure.

Parameter Theoretical Value Observed Value (Reference) Observed Value (Test Sample) Acceptance Criteria
Molecular FormulaC₁₅H₂₀N₂O₅---
Exact Mass (M)308.1372---
[M+H]⁺ (m/z)309.1450309.1451309.1449Match within ± 5 ppm
Table 2: High-resolution mass spectrometry data comparison.

High-Performance Liquid Chromatography (HPLC): Identity and Purity

Expertise & Causality: HPLC is a cornerstone of pharmaceutical quality control, used for both quantification and identity confirmation.[16] The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[17] Under a specific set of conditions (column, mobile phase, flow rate, temperature), a given compound will have a characteristic retention time (Rt).[3] Confirming that the test sample has the same retention time as the reference standard is a widely accepted method for identity verification.[3][18]

Experimental Protocol: Reversed-Phase HPLC
  • Method Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

    • Mobile Phase: A suitable mixture of water and an organic solvent like acetonitrile or methanol. An isocratic or gradient method can be developed.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to an appropriate wavelength for the nitrophenoxy chromophore (e.g., 275 nm).

  • Sample Preparation: Prepare solutions of the test sample and reference standard at the same concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Analysis: Inject equal volumes of the reference standard and the test sample separately to determine their individual retention times.

  • Co-injection (Spiking): Prepare a 1:1 mixture of the test sample and reference standard solutions. Inject this mixture. If the two substances are identical, the resulting chromatogram should show a single, sharp, symmetrical peak. The appearance of a distorted peak or a shoulder would indicate the presence of an impurity or a different compound.

Data Analysis and Comparison
Analysis Expected Result for Identity Confirmation
Separate InjectionsThe retention time (Rt) of the major peak in the test sample chromatogram matches the Rt of the reference standard peak (typically within ± 2%).
Co-injectionA single, sharp, and symmetrical peak is observed at the expected retention time.
Table 3: HPLC data comparison for identity confirmation.

A Self-Validating Conclusion

The power of this orthogonal approach lies in its creation of a self-validating system. By confirming that the test material and the reference standard exhibit identical properties across three fundamentally different analytical techniques, we eliminate the possibility of coincidental matches. A sample that possesses the same detailed ¹H NMR fingerprint, the same exact mass and fragmentation pattern, and the same HPLC retention time as a certified reference standard can be confidently identified as this compound. This rigorous, evidence-based confirmation is essential for advancing drug development programs with materials of known identity and quality.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the disposal of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols for handling hazardous chemical waste and are designed to be clear, logical, and self-validating.

Section 1: Compound Identification and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is essential. This compound is a complex organic molecule. While a specific, comprehensive Safety Data Sheet (SDS) may not always be readily available for novel or specialized compounds, its chemical structure informs a conservative and safe approach to its handling.

The molecule contains three key functional groups that dictate its hazard profile:

  • Pyrrolidine Ring: A cyclic amine derivative. Pyrrolidine itself is classified as a flammable and corrosive liquid.[1][2]

  • 2-Nitrophenoxy Group: The presence of a nitroaromatic group suggests potential toxicity and warrants handling as a hazardous substance.[3]

  • tert-Butyl Carbamate (Boc) Group: A common protecting group in organic synthesis.

Given these structural features, this compound must be managed as hazardous chemical waste.[1][4] Under no circumstances should this compound or its residues be disposed of down the drain or in regular municipal trash.[1]

Table 1: Key Data for this compound

PropertyData / Assessment
CAS Number 1233860-24-6 (for the (S)-enantiomer)
Molecular Formula C₁₅H₂₀N₂O₅
Physical Form Typically a solid or oil.
Assumed Hazards Based on structural analogs: Harmful if swallowed. May cause skin and eye irritation. Potential environmental hazard. Classified as hazardous waste for disposal purposes.[1][3][5]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][2] Contact with these materials could lead to vigorous or exothermic reactions.
Primary Disposal Route Collection by a licensed chemical waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[1][6]

Section 2: Pre-Disposal Handling and Waste Segregation

Proper handling and segregation at the point of generation are critical to prevent accidental reactions and ensure compliant disposal.

Personal Protective Equipment (PPE): Always handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[1] Standard PPE is required:

  • Safety goggles (or a face shield if there is a splash risk).

  • Chemical-resistant gloves (e.g., nitrile).

  • A properly fastened laboratory coat.

Waste Segregation Protocol: The cardinal rule of chemical waste management is to never mix incompatible waste streams.[7]

  • Designate Waste Containers: Establish separate, dedicated waste containers for liquid and solid waste containing this compound.[1]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizers.[1][2]

  • Aqueous vs. Organic: If the compound is in a solution, do not mix aqueous waste with organic solvent waste unless your institution's EHS guidelines specifically permit it for a particular waste stream.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection and storage of waste pending final disposal.

Step 1: Container Selection

  • Liquid Waste: Use a designated, leak-proof, and shatter-proof container. A high-density polyethylene (HDPE) or glass container is recommended.[1]

  • Solid Waste: Collect contaminated consumables (e.g., gloves, pipette tips, absorbent paper) in a separate, sealable, and puncture-resistant container, such as a labeled plastic bag or a dedicated solid waste bin.[1]

Step 2: Waste Labeling Proper labeling is a legal requirement under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and is crucial for safety.[6]

  • Immediately label the container upon adding the first drop of waste.

  • The label must clearly state: "HAZARDOUS WASTE" .[1][6]

  • List all chemical constituents by their full name, including solvents. For this specific compound, write "this compound" .[1]

  • Indicate the approximate percentage or concentration of each component.

  • Include the date of accumulation.

Step 3: Waste Accumulation and Storage

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[1] This prevents the release of vapors and reduces the risk of spills.

  • Satellite Accumulation Area (SAA): Store the waste containers at or near the point of generation in a designated SAA.[6] This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[1]

  • Store Safely: The storage area must be a cool, dry, and well-ventilated location away from heat, sparks, or open flames.[1]

Step 4: Arranging for Final Disposal

  • Do Not Treat Waste: Do not attempt to neutralize or chemically treat this waste in the laboratory unless you are operating under a specific, validated protocol approved by your institution's EHS department.[7]

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[1][3] Follow their specific procedures for waste transfer.

This workflow is visualized in the diagram below.

G Disposal Workflow for this compound cluster_0 In-Lab Waste Generation & Collection cluster_1 cluster_2 Interim Storage & Final Disposal gen Waste Generated (Liquid or Solid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe liquid Liquid Waste ppe->liquid solid Solid Waste (Contaminated Materials) ppe->solid container_l Collect in Labeled, Sealed HDPE or Glass Container liquid->container_l container_s Collect in Separate, Labeled Puncture-Resistant Container solid->container_s store Store in Designated, Ventilated Hazardous Waste Area (Secondary Containment) container_l->store container_s->store incompat Keep Away from Incompatible Materials (Acids, Oxidizers) store->incompat contact Contact EHS or Licensed Waste Disposal Contractor store->contact dispose Professional Disposal via Incineration or Other Approved Method contact->dispose

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of laboratory safety is the control of hazards at their source through engineering controls, followed by administrative controls and, finally, the use of personal protective equipment (PPE). This guide will focus on the appropriate selection and use of PPE, contextualized within a comprehensive safety protocol.

Hazard Analysis of Functional Moieties

The chemical structure of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate contains two key functional groups that inform our risk assessment: the 2-nitrophenoxy group and the N-Boc protected pyrrolidine ring .

  • Nitro-Aromatic Compounds: Aromatic nitro compounds are a class of chemicals known for their potential health hazards. They can be toxic and are often irritants.[1] The primary routes of exposure are typically inhalation, skin absorption, and eye contact.[1] Some nitro compounds are also suspected carcinogens.[1]

  • Pyrrolidine Derivatives: Pyrrolidine itself is a flammable liquid that can cause severe skin burns and eye damage.[2] While the N-Boc protecting group in the target molecule mitigates some of the reactivity of the pyrrolidine nitrogen, the inherent hazards of the heterocyclic core should not be disregarded.

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[3][4] It may also cause respiratory irritation.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this and similar chemical compounds. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye & Face Protection Safety GogglesChemical splash goggles are required at all times to protect against splashes and aerosols.
Face ShieldA face shield should be worn over safety goggles, especially when there is a heightened risk of splashing or during procedures involving heating or pressure.[5]
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[5][6] Gloves must be inspected before use and changed immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against spills and splashes.[5]
Chemical-Resistant ApronFor procedures with a higher risk of significant splashes, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Protection Chemical Fume HoodAll handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
RespiratorShould engineering controls be insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[6]

Step-by-Step Guide to Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE A 1. Lab Coat B 2. Nitrile Gloves (First Pair) A->B C 3. Chemical-Resistant Apron (if needed) B->C D 4. Safety Goggles C->D E 5. Face Shield D->E F 6. Nitrile Gloves (Second Pair) E->F

Caption: Sequential process for donning Personal Protective Equipment.

Doffing PPE Workflow

Doffing_PPE A 1. Chemical-Resistant Apron B 2. Outer Pair of Gloves A->B C 3. Face Shield B->C D 4. Safety Goggles C->D E 5. Lab Coat D->E F 6. Inner Pair of Gloves E->F

Caption: Sequential process for doffing Personal Protective Equipment.

Operational and Disposal Plans

Handling and Experimental Protocol
  • Preparation and Engineering Controls : Before any work begins, ensure that a certified chemical fume hood is operational.[5] Designate a specific area within the fume hood for the experiment to contain potential spills.

  • Weighing and Transfer : When weighing the solid compound, do so in a tared container within the chemical fume hood to prevent the release of dust.[5]

  • Experimental Procedure : Keep the fume hood sash at the lowest possible height while working. Continuously monitor the reaction for any unexpected changes.

  • Post-Experiment : Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

Waste Disposal
  • Waste Segregation : All solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[5]

  • Liquid Waste : Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • Disposal : All waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3] Do not pour waste down the drain.

Emergency Procedures

Spills

In the event of a spill, evacuate the area and ensure it is well-ventilated. Use personal protective equipment and avoid breathing any vapors or dust.[3] Absorb the spill with an inert material and collect it in a suitable, closed container for disposal.[3]

First Aid
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[3]

  • Skin Contact : In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[3]

  • Eye Contact : If the chemical comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • Ingestion : If swallowed, rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3]

This guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all laboratory personnel receive comprehensive training on these procedures and that a thorough, experiment-specific risk assessment is conducted before any work commences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.